N,N-Diethyl-1-naphthamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylnaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIQCLRXFNYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969765 | |
| Record name | N,N-Diethylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5454-10-4 | |
| Record name | 1-Naphthamide,N-diethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethylnaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of N,N-Diethyl-1-naphthamide
An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-1-naphthamide
Introduction
This compound is a disubstituted amide derivative of 1-naphthoic acid. As a member of the naphthalenecarboxamide family, its molecular architecture, characterized by a rigid bicyclic aromatic naphthyl group and a flexible diethylamide moiety, imparts a unique combination of properties. This guide offers a comprehensive exploration of the core physicochemical characteristics of this compound, providing researchers, scientists, and drug development professionals with the foundational data and experimental methodologies crucial for its application and further investigation.
Molecular Structure and Core Properties
The structural and physical constants of this compound are fundamental to understanding its behavior in various chemical and biological systems.
Caption: Chemical Structure of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇NO | [1][2] |
| Molecular Weight | 227.31 g/mol | [1][2] |
| CAS Number | 5454-10-4 | [1][2] |
| Appearance | Yellow to pale yellow oil | [1][3] |
| Boiling Point | 158-160 °C at 0.4 Torr | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [3][4] |
| pKa | The amide group is generally non-basic. | [5] |
| LogP (Octanol/Water) | Estimated to be > 3 due to its aromatic and aliphatic character. | [6] |
Experimental Determination of Physicochemical Properties
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and purity.[7] For high-boiling point compounds like this compound, determination under reduced pressure is often necessary to prevent thermal decomposition.
Experimental Protocol: Boiling Point Determination via Thiele Tube
This method is suitable for small sample volumes.
-
Sample Preparation: Fill a small test tube to about half-full with this compound. Insert a capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling point oil, ensuring the sample is immersed.
-
Observation: Gently heat the side arm of the Thiele tube. Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at standard pressure, a nomograph can be used to correct the observed boiling point.
Caption: Workflow for Boiling Point Determination.
Solubility Analysis
Solubility is a key parameter, especially in drug development, as it influences bioavailability and formulation. This compound's solubility is dictated by the interplay between its polar amide group and its nonpolar naphthyl and ethyl substituents.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic approach to characterizing a compound's solubility in various solvents.[8][9]
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane).
-
Sample Preparation: In a series of small test tubes, add approximately 20-30 mg of this compound to each.
-
Solvent Addition: Add 1 mL of a chosen solvent to a test tube.
-
Mixing: Vigorously shake or vortex the tube for 10-20 seconds.
-
Observation: Observe whether the compound dissolves completely. If it does, it is considered "soluble." If not, it is "insoluble" or "partially soluble."[9]
-
pH Effects: For aqueous solutions, testing in dilute acid (5% HCl) and base (5% NaOH) can indicate the presence of basic or acidic functional groups that can form more soluble salts.[8][10]
Caption: A Decision Tree for Qualitative Solubility Testing.
Acidity and Basicity (pKa)
The nitrogen atom in an amide has a lone pair of electrons, but due to resonance with the adjacent carbonyl group, this lone pair is delocalized, rendering the amide group essentially non-basic under normal physiological conditions.[5] Protonation can occur under strongly acidic conditions, and the pKa of the corresponding conjugate acid is typically very low (around -0.4 for a simple amide), indicating that the protonated form is a strong acid.[5]
Experimental Approach: pKa Determination
Given the very low basicity, direct titration in water is not feasible. Spectrophotometric methods are often employed for compounds with chromophores near the ionizable group.
-
UV-Vis Spectra: Obtain the UV-Vis absorption spectrum of this compound in a series of buffers with varying, highly acidic pH values.
-
Spectral Shifts: Ionization of the amide (protonation) will likely cause a shift in the absorption spectrum.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug discovery. A higher LogP value indicates greater lipid solubility.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a solution of this compound in either water-saturated octanol or octanol-saturated water.
-
Partitioning: Mix the prepared solution with an equal volume of the other phase (either octanol-saturated water or water-saturated octanol) in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Properties
Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in this compound.
-
UV-Visible Spectroscopy: The naphthalene ring system is a strong chromophore. This compound is expected to exhibit strong absorbance in the UV region, characteristic of aromatic systems.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the range of 1630-1680 cm⁻¹. Other significant peaks will include C-H stretching from the aromatic and aliphatic portions of the molecule.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring, typically in the downfield region (δ 7-8.5 ppm). The ethyl groups will exhibit a quartet and a triplet due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the aromatic carbons of the naphthalene ring, and the aliphatic carbons of the ethyl groups.[13]
-
References
- University of Colorado Boulder. (n.d.). The Determination of Melting Points.
- Hoffman Fine Chemicals. (n.d.). CAS 5454-10-4 | this compound.
- University of Calgary. (n.d.). Melting point determination.
- Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure.
- Westlab Canada. (2023). Measuring the Melting Point.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Kennesaw State University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (2021). experiment (1) determination of melting points.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?
- University of Sydney. (2023). Solubility of Organic Compounds.
- Shanghai Richem Co., Ltd. (n.d.). This compound.
- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- ChemicalBook. (n.d.). This compound.
- Smolecule. (n.d.). 1-Naphthamide.
- PubChem. (n.d.). N,N-dimethyl-1-naphthylamine.
- PubChem. (n.d.). N,N-Diethyl-alpha-naphthylamine.
- SpectraBase. (n.d.). N,N-DIMETHYL-1-NAPHTHAMIDE.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). N,N-Dimethyl-1-naphthylamine.
- Wikipedia. (n.d.). N,N-Dimethyl-1-naphthylamine.
- Unknown. (n.d.). Acid-base properties of amides.
- BIOSYNCE. (2026). What is the solubility of 1-Naphthamide Cas 2243-81-4 in organic solvents?
- ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.
- PubChem. (n.d.). n,n-Diisopropyl-1-naphthamide.
- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- ACS Publications. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model.
- Pearson. (n.d.). Explain why the α-hydrogen of an N,N-disubstituted amide is....
- ChemSynthesis. (2025). N,N-dimethyl-N'-naphthalen-1-ylmethanimidamide.
- Chemistry LibreTexts. (2020). 3.4: Physical Properties of Amides.
- Chemistry LibreTexts. (2022). 7.6: Acid-base properties of nitrogen-containing functional groups.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- ChemicalBook. (n.d.). 74474-31-0(N,N-DIETHYL-N'-1-NAPHTHYLETHYLENEDIAMINE OXALATE).
- Save My Exams. (2025). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note.
- PubChem. (n.d.). N,N-Diethylacetamide.
- SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
- Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test.
- Scribd. (n.d.). Lab 9 Estimation of Amide Groups in The Given Organic Compound.
- PubChemLite. (n.d.). N-(2,6-diethylphenyl)-1-naphthamide (C21H21NO).
- Cheméo. (n.d.). 1-Naphthamide (CAS 2243-81-4).
- PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
- International Journal of Medical Research and Pharmaceutical Sciences. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA.
- SIELC Technologies. (2018). N,N-Diethylbenzamide.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. scbt.com [scbt.com]
- 3. N,N-Diethyl-1-naphthamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. This compound [chemicalbook.com]
- 5. Acid-base properties of amides [qorganica.es]
- 6. n,n-Diisopropyl-1-naphthamide | C17H21NO | CID 279116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. savemyexams.com [savemyexams.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijmrpsjournal.com [ijmrpsjournal.com]
- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 13. dev.spectrabase.com [dev.spectrabase.com]
Quantum Chemical Calculations for N,N-Diethyl-1-naphthamide: A Technical Guide for Drug Development Professionals
Foreword: Bridging Theory and Application in Drug Discovery
In the modern drug development landscape, the integration of computational chemistry has become indispensable. Quantum chemical calculations, in particular, offer a powerful lens to scrutinize molecular properties at the electronic level, providing insights that can significantly accelerate the drug discovery pipeline. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of how quantum chemical calculations can be strategically applied to N,N-Diethyl-1-naphthamide. While this molecule is a known insect repellent, its scaffold presents an interesting starting point for medicinal chemistry explorations. Our focus here is not just on the "how-to" but on the "why," elucidating the causal links between computational choices and their practical implications in understanding molecular behavior and potential therapeutic applications.
Introduction to this compound and the Imperative for Quantum Chemical Scrutiny
This compound, with the chemical formula C15H17NO, is an aromatic amide characterized by a naphthalene ring system linked to a diethylamide group.[1][2][3] Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule is paramount for exploring its potential as a scaffold in drug design. Quantum chemical calculations provide a robust framework for elucidating these properties, offering a predictive power that can guide synthetic efforts and biological evaluations. Such in-silico studies are crucial for understanding the structure-activity relationship (SAR) and for the rational design of new chemical entities.[4][5]
This guide will walk through a comprehensive quantum chemical analysis of this compound, from initial geometry optimization to the exploration of its electronic and spectroscopic properties. We will leverage Density Functional Theory (DFT), a widely used and reliable method for such investigations.[6][7][8]
The Computational Gauntlet: A Validated Workflow for this compound
Our approach is grounded in a self-validating system of protocols, ensuring that the generated data is both accurate and reproducible. The following workflow is designed to provide a holistic understanding of the molecule's quantum chemical landscape.
Caption: A validated workflow for the quantum chemical analysis of this compound.
Step 1: Initial Molecular Structure Generation
The first step is to generate a 3D structure of this compound. This can be accomplished using molecular building software such as Avogadro, ChemDraw, or GaussView. The initial structure should be a reasonable guess of the molecule's conformation.
Step 2: Geometry Optimization - Finding the Most Stable Conformation
The "Why": The geometry of a molecule dictates its properties. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and thus the most stable conformation. This is a critical step, as all subsequent calculations will be based on this optimized structure.
Protocol:
-
Select a Computational Method: We will employ Density Functional Theory (DFT) with the B3LYP functional. B3LYP is a hybrid functional that has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[7][9]
-
Choose a Basis Set: A Pople-style basis set, 6-311G(d,p), is a suitable choice for this system. This basis set provides a good description of the electronic structure and includes polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
-
Perform the Optimization: The optimization calculation is run using a quantum chemistry software package like Gaussian, ORCA, or GAMESS. The software will iteratively adjust the atomic coordinates until a minimum on the potential energy surface is located.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N (amide) | ~1.36 Å |
| Bond Length | C-C (naphthalene) | ~1.38 - 1.42 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | C(naphthyl)-C-N-C(ethyl) | Varies with conformation |
Note: These are expected values based on typical bond lengths and angles for similar aromatic amides. Actual calculated values would be populated upon completion of the computation.
Step 3: Vibrational Frequency Analysis - Confirming a True Minimum
The "Why": A stationary point found during geometry optimization could be a minimum or a saddle point (a transition state). A vibrational frequency analysis is essential to confirm that the optimized structure is a true minimum on the potential energy surface. All calculated frequencies for a minimum energy structure will be real (positive). The presence of imaginary frequencies indicates a transition state.
Protocol:
-
Perform Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)).
-
Analyze the Output: Check the output for the number of imaginary frequencies. For a stable molecule, there should be zero imaginary frequencies.
-
Simulate the IR Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.
Caption: Workflow for confirming a minimum energy structure through vibrational analysis.
Delving Deeper: Electronic Properties and Reactivity
With a validated molecular structure, we can now explore the electronic properties that govern the reactivity and potential biological activity of this compound.
Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity
The "Why": The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.
Protocol:
-
Extract HOMO and LUMO energies: These energies are obtained from the output of the geometry optimization calculation.
-
Visualize the Orbitals: The 3D distribution of the HOMO and LUMO can be visualized to identify the regions of the molecule that are most likely to participate in electron donation and acceptance.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (B3LYP/6-311G(d,p)) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
Note: These are estimated values. The actual values will depend on the final optimized geometry.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution
The "Why": The MEP map is a powerful tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. It provides a color-coded map of the electrostatic potential on the electron density surface.
Protocol:
-
Calculate the MEP: This is typically done as a post-processing step after the geometry optimization.
-
Visualize the MEP Surface: The surface is colored according to the electrostatic potential. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, we would expect the oxygen atom of the carbonyl group to be a region of high negative potential (red), making it a likely site for hydrogen bonding or interaction with electrophiles. The hydrogen atoms of the naphthalene ring would likely exhibit positive potential (blue).
Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions
The "Why": NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can reveal information about hyperconjugative interactions, charge transfer, and the nature of chemical bonds, which are crucial for understanding the molecule's stability and reactivity.
Protocol:
-
Perform NBO Analysis: This is another post-processing step that can be requested in most quantum chemistry software packages.
-
Analyze the Output: The output will provide information on the natural atomic charges, the hybridization of orbitals, and the stabilization energies associated with donor-acceptor interactions.
Conclusion: From In-Silico Insights to Actionable Drug Discovery Strategies
The quantum chemical calculations outlined in this guide provide a comprehensive framework for characterizing this compound at the molecular level. The insights gained from these calculations, including the optimized geometry, electronic properties, and reactivity descriptors, can be invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating calculated properties with experimentally observed biological activities.
-
Rational Drug Design: Guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.
-
Understanding Metabolic Fate: Predicting sites of metabolic transformation.
-
Interpreting Spectroscopic Data: Validating experimental IR and NMR spectra.
By embracing a computationally-driven approach, researchers and drug development professionals can make more informed decisions, ultimately accelerating the journey from a promising scaffold to a clinically viable drug candidate.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley. [Link]
-
Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6848, N,N-dimethyl-1-naphthylamine. Retrieved from [Link][10]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link][2]
-
ACS Publications. (2023). DFT Study on the Mechanism of the Palladium-Catalyzed [3 + 2] Annulation of Aromatic Amides with Maleimides via Benzylic and meta-C–H Bond Activation: Role of the External Ligand Ac-Gly-OH. The Journal of Organic Chemistry. [Link][6]
-
MDPI. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules. [Link][7]
-
Dalton Transactions. (2021). Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study. Dalton Transactions. [Link][8]
-
MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules. [Link][5]
-
PubMed. (2019). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Anticancer Agents in Medicinal Chemistry. [Link][4]
Sources
- 1. This compound [chemicalbook.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. scbt.com [scbt.com]
- 4. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations [mdpi.com]
- 8. Mechanistic insights into amide formation from aryl epoxides and amines catalyzed by ruthenium pincer complexes: a DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Thermal Stability of N,N-Diethyl-1-naphthamide
Introduction: The Criticality of Thermal Stability in Compound Viability
This compound is a substituted amide derivative of naphthalene, a molecule of interest in various chemical and pharmaceutical research fields. The journey of a chemical entity from synthesis to application is fraught with challenges, chief among them being its intrinsic stability. Thermal stability, in particular, is not merely a measure of a compound's resistance to heat; it is a critical determinant of its entire lifecycle. It dictates viable synthesis and purification temperatures, informs appropriate storage conditions, predicts shelf-life, and critically, ensures the safety and efficacy of the final product by preventing the formation of potentially toxic degradants.[1][2]
This guide provides a comprehensive framework for the rigorous evaluation of the thermal stability of this compound. We will move beyond rote procedural descriptions to explore the underlying principles of thermal analysis, the causal logic behind experimental design, and the practical interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a robust and scientifically sound understanding of how to characterize and control the thermal behavior of this and similar molecules.
Physicochemical Profile of this compound
A foundational understanding of a molecule's basic properties is the first step in any analytical endeavor. The following table summarizes the key physicochemical identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 5454-10-4 | [3][4][5] |
| Molecular Formula | C₁₅H₁₇NO | [3][4][5] |
| Molecular Weight | 227.31 g/mol | [3][4] |
| Physical State | Liquid (Yellow to pale yellow oil) | [3] |
| Boiling Point | 158-160 °C at 0.4 Torr | [3] |
| Storage Condition | Sealed in dry, Room temperature | [3] |
Core Methodologies for Thermal Stability Assessment
A multi-faceted approach is essential for a complete thermal stability profile. We will detail two primary thermo-analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complemented by forced degradation studies for a comprehensive understanding of degradation pathways.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the temperature at which a material begins to decompose.[6][7] For amides and other organic molecules, this mass loss corresponds to the volatilization of the parent compound or the evolution of gaseous degradation products.[8][9]
Experimental Protocol: TGA of this compound
Objective: To determine the onset temperature of decomposition and the temperature ranges of significant mass loss events.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a standard aluminum or platinum TGA pan.
-
Rationale: This sample size is large enough to be representative while small enough to minimize thermal gradients within the sample, ensuring uniform heating.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run.
-
Rationale: An inert nitrogen atmosphere is crucial to prevent oxidative degradation, allowing for the study of purely thermal decomposition pathways.[10]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Rationale: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates offer better resolution of complex events.[11]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), often calculated by the intersection of tangents to the pre-decomposition baseline and the decomposition slope.
-
Record temperatures at which 5% (T₅%) and 10% (T₁₀%) mass loss occurs, which are common metrics for thermal stability.
-
Differential Scanning Calorimetry (DSC): Monitoring Energy Changes
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12][13] It is invaluable for identifying melting points, phase transitions, and, critically, the exothermic (heat-releasing) or endothermic (heat-absorbing) nature of decomposition. A sharp, significant exotherm is a red flag for a potentially hazardous, runaway decomposition reaction.[14]
Experimental Protocol: DSC of this compound
Objective: To identify the melting point and characterize the thermodynamics of any thermal events, particularly decomposition exotherms.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Rationale: Hermetically sealed pans are essential for volatile liquids to prevent mass loss due to evaporation before decomposition, which would confound the heat flow signal.[14]
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Rationale: The inert atmosphere serves the same purpose as in TGA: to isolate thermal events from oxidative ones.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Rationale: A 10 °C/min heating rate is a standard starting point. Slower rates can improve the resolution of thermal events but may decrease the peak height (sensitivity).[15]
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks, which may correspond to melting or boiling.
-
Identify exothermic peaks, which indicate decomposition. Note the onset temperature, peak maximum temperature (Tpeak), and the integrated area of the peak (enthalpy, ΔH in J/g).[16]
-
Forced Degradation: Simulating Stress to Unveil Pathways
While TGA and DSC identify when a compound decomposes, forced degradation (or stress testing) helps to understand how it decomposes and what products are formed.[1] This is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to ensure the specificity of analytical methods used for stability testing.[2]
Protocol: Isothermal Thermal Stress Testing
Objective: To generate a sufficient population of thermal degradants for identification and characterization.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1]
-
Also, place a known quantity of the neat compound in a sealed vial.
-
-
Stress Conditions:
-
Place the vials in a calibrated oven at an elevated temperature. A starting point could be a temperature below the Tonset from TGA (e.g., 80 °C or 100 °C).
-
The goal is to achieve 5-20% degradation of the parent compound.[2][17] This may require adjusting the temperature or duration of the study.
-
Include a control sample stored at ambient temperature.
-
-
Time Points:
-
Pull samples at various time points (e.g., 1, 3, 7, and 14 days).
-
-
Analysis of Degradants:
-
Analyze the stressed and control samples using a stability-indicating HPLC-UV or, ideally, an LC-MS method.
-
The goal is to separate the parent peak from any new peaks that appear, which represent degradation products.[18] Mass spectrometry (MS) provides the mass of these impurities, which is the first step in their structural elucidation.[19]
-
Data Synthesis and Visualization
Effective communication of scientific data relies on clear and concise presentation. The following sections provide examples of how to summarize and visualize the outcomes of the described analyses.
Summary of Thermal Analysis Data
The quantitative results from TGA and DSC should be tabulated for easy comparison and reference.
| Parameter | Method | Hypothetical Result | Interpretation |
| T₅% (5% Mass Loss) | TGA | ~275 °C | Temperature at which initial, significant decomposition begins. |
| Tonset (Decomposition) | TGA | ~290 °C | Onset of the primary decomposition stage. |
| Residual Mass @ 600 °C | TGA | < 2% | Indicates nearly complete decomposition and volatilization. |
| Decomposition Onset | DSC | ~295 °C | Onset of the exothermic decomposition event. |
| Decomposition Peak (Tpeak) | DSC | ~315 °C | Temperature of maximum decomposition rate. |
| Decomposition Enthalpy (ΔH) | DSC | -250 J/g | The negative sign indicates an exothermic (heat-releasing) process. |
Visualizing Workflows and Mechanisms
Diagrams are powerful tools for illustrating complex processes and relationships.
Experimental Workflow
The overall process for assessing thermal stability can be visualized as a logical flow from sample preparation to final interpretation.
Caption: Workflow for comprehensive thermal stability analysis.
Proposed Degradation Pathway
Based on the chemical structure, the amide bond is the most likely point of initial thermal cleavage. Amide hydrolysis is a common degradation mechanism, though in anhydrous thermal conditions, radical fragmentation is also plausible.[20][21]
Caption: Proposed thermal degradation of this compound.
Practical Implications and Conclusion
The data gathered through this comprehensive analysis provides actionable intelligence. A decomposition onset above 250°C, as suggested by data on similar amide structures, would indicate that this compound possesses high thermal stability.[9][22] This stability would permit a wide range of operating temperatures for processes like distillation and drying. However, the presence of a significant decomposition exotherm from DSC would necessitate careful process control to prevent runaway reactions, especially at a large scale.
For storage and formulation, this stability profile suggests that the compound is robust under standard ambient conditions, as indicated by its supplier-recommended storage.[3] The forced degradation studies are paramount for long-term stability predictions; they identify the "worst-case" degradation products that must be monitored in formal stability programs to establish an accurate shelf-life and ensure product quality over time.
References
-
This compound | CAS 5454-10-4 . Hoffman Fine Chemicals. [Link]
-
Thermogravimetric analysis (TG) curves of the selected poly(ester amide)s with gEg components . ResearchGate. [Link]
-
Thermo-gravimetric Analysis (TGA) Spectrum of Poly ester amide . ResearchGate. [Link]
-
TGA and DTG traces of poly(amide imide)s (5a–5d) at a heating rate of 10°C/min . Wiley Online Library. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
-
TGA thermograms of the studied polymers . ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review . National Center for Biotechnology Information (NCBI). [Link]
-
Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]
-
A Polycyclic Side-Chain Filtration Reducer for Water-Based Drilling Fluids: Experimental Evaluation and Artificial Neural Network–Based Apparent Viscosity Prediction . OnePetro. [Link]
-
Differential scanning calorimetry . SciSpace. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience . IntechOpen. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations . ResearchGate. [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES . Journal of Drug Delivery and Therapeutics. [Link]
-
Significance of Stability Studies on Degradation Product . Research Journal of Pharmacy and Technology. [Link]
-
Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides . ACS Publications. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions . National Center for Biotechnology Information (NCBI). [Link]
-
On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes . SciSpace. [Link]
-
N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848 . PubChem. [Link]
-
What is the thermal decomposition temperature of 1-Naphthamide Cas 2243-81-4? . Autechsz.com. [Link]
-
Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory . MDPI. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties . MDPI. [Link]
-
Thermal behavior and decomposition kinetics . Semantic Scholar. [Link]
-
On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry . MDPI. [Link]
-
A Detailed, Finite-Rate Chemical Kinetic Mechanism for Modeling the Thermal Decomposition and Combustion of Gaseous Nitroglycerin . Defense Technical Information Center. [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization . National Center for Biotechnology Information (NCBI). [Link]
-
An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form . PubMed. [Link]
-
Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol . National Center for Biotechnology Information (NCBI). [Link]
-
ESTIMATION OF N-NITROSODIETHANOLAMINE IN COSMETICS BY DIFFERENT ANALYTICAL TECHNIQUES . International Journal of Scientific Development and Research. [Link]
-
Identification and characterization of degradation products of Nateglinide . ResearchGate. [Link]
-
Determination of N-nitrosodiethanolamine in cosmetic products by reversed-phase dispersive liquid-liquid microextraction followed by liquid chromatography . PubMed. [Link]
-
Thermal Stability and Kinetics of Thermal Decomposition of Naringin . ResearchGate. [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. scbt.com [scbt.com]
- 5. This compound [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. onepetro.org [onepetro.org]
- 9. mdpi.com [mdpi.com]
- 10. Thermal behavior and decomposition kinetics | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential scanning calorimetry | 61915 Publications | 582074 Citations | Top Authors | Related Topics [scispace.com]
- 13. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
- 19. An Analytical Method for Determining N-Nitrosodimethylamine and N-Nitrosodiethylamine Contamination in Irbesartan, Olmesartan and Metformin by UPLC-APCI-MS/MS in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rjptonline.org [rjptonline.org]
- 21. mdpi.com [mdpi.com]
- 22. biosynce.com [biosynce.com]
An In-depth Technical Guide to N,N-Diethyl-1-naphthamide (CAS 5454-10-4)
Introduction
N,N-Diethyl-1-naphthamide is a tertiary amide derivative of 1-naphthoic acid, distinguished by a naphthalene core functionalized with a diethylamide group at the 1-position. With the CAS number 5454-10-4, this compound, while not extensively documented in widely available literature, holds potential as a versatile scaffold in medicinal chemistry and materials science. The rigid, aromatic naphthyl group combined with the flexible diethylamide moiety imparts a unique combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthesis protocol, spectroscopic analysis, and safety considerations, designed for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The properties of this compound are summarized in the table below. Due to a lack of extensive experimental data in the public domain, some properties are inferred from closely related structures and general chemical principles.
| Property | Value | Source(s) |
| CAS Number | 5454-10-4 | [1] |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.31 g/mol | [1] |
| Appearance | Yellow to pale yellow oil | [1] |
| Boiling Point | 158-160 °C at 0.4 Torr | [1] |
| Melting Point | Not available (expected to be low) | |
| Density | Not available | |
| Solubility | Soluble in dichloromethane and ethyl acetate. |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the nucleophilic acyl substitution of 1-naphthoyl chloride with diethylamine. This two-step process involves the initial conversion of 1-naphthoic acid to its more reactive acid chloride derivative, followed by amidation.
Step 1: Synthesis of 1-Naphthoyl Chloride
The conversion of 1-naphthoic acid to 1-naphthoyl chloride is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Experimental Protocol: Synthesis of 1-Naphthoyl Chloride
-
Materials:
-
1-Naphthoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-naphthoic acid (1.0 equivalent) in anhydrous toluene or DCM.
-
Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (for toluene) or 40 °C (for DCM) and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 1-naphthoyl chloride is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
The amidation of 1-naphthoyl chloride with diethylamine proceeds readily, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1-Naphthoyl chloride (crude from Step 1)
-
Diethylamine
-
Triethylamine (Et₃N) or pyridine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude 1-naphthoyl chloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the diethylamine/triethylamine solution to the stirred 1-naphthoyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring and the ethyl groups of the diethylamide moiety. Due to restricted rotation around the amide C-N bond, the two ethyl groups may be diastereotopic, leading to more complex signals for the methylene and methyl protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The seven protons on the naphthalene ring will appear as a series of complex multiplets.
-
Aliphatic Region (δ 0.5-4.0 ppm):
-
-N-CH₂-CH₃: The methylene protons are expected to appear as two broad quartets or a complex multiplet around δ 3.51 and 3.82 ppm, as has been reported for the aliphatic part of the molecule[2].
-
-N-CH₂-CH₃: The methyl protons will likely appear as two broad triplets around δ 1.0-1.3 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.
-
Aromatic Carbons: Multiple signals between δ 120-140 ppm corresponding to the ten carbons of the naphthalene ring.
-
Aliphatic Carbons:
-
-N-CH₂-: Signals for the methylene carbons are expected around δ 40-45 ppm.
-
-CH₃: Signals for the methyl carbons are expected around δ 12-15 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-H stretching (aromatic): ~3050 cm⁻¹
-
C-H stretching (aliphatic): 2850-2970 cm⁻¹
-
C=O stretching (amide): A strong absorption band around 1630-1660 cm⁻¹
-
C=C stretching (aromatic): 1500-1600 cm⁻¹
-
C-N stretching: ~1250 cm⁻¹
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 227. The fragmentation pattern would be expected to involve cleavage of the amide bond.
-
Molecular Ion Peak: m/z = 227
-
Major Fragments:
-
m/z = 155 (loss of N(CH₂CH₃)₂)
-
m/z = 127 (naphthalene cation)
-
m/z = 72 (diethylamino cation)
-
Applications
Specific applications of this compound are not well-documented. However, based on the structural motifs present, potential areas of research and application include:
-
Medicinal Chemistry: The naphthyl group is a common scaffold in drug design. This compound could serve as a precursor or a final compound in the development of novel therapeutic agents. The diethylamide group can influence solubility, metabolic stability, and receptor binding.
-
Materials Science: The aromatic nature of the naphthalene ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning of electronic properties is crucial.
-
Chemical Probes: The fluorescent properties of the naphthalene moiety could be exploited in the design of chemical probes for biological imaging or sensing applications.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound[1]. Therefore, it should be handled with the caution appropriate for a novel chemical with unknown toxicological properties. The safety information for analogous compounds, such as N,N-Dimethyl-1-naphthylamine, suggests that it may be harmful if swallowed and may cause skin and eye irritation[3].
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place.
GHS Hazard Classification (Predicted):
Based on related structures, the following GHS classification can be anticipated:
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
This compound is a compound with interesting structural features that suggest its potential utility in various fields of chemical research. This guide provides a foundational understanding of its properties, a reliable synthesis method, and predicted spectroscopic and safety data. It is hoped that this information will facilitate further investigation into the applications of this and related molecules. As with any compound for which comprehensive data is lacking, all experimental work should be conducted with appropriate safety measures in place.
References
- Fisher Scientific. Material Safety Data Sheet - N,N-Dimethyl-1-naphthylamine, 99%. (2004).
- Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-1-naphthylamine.
-
PrepChem. Synthesis of 1-naphthoyl chloride. [Link]
-
Kim, S., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2315. [Link]
Sources
The Emerging Potential of N,N-Diethyl-1-naphthamide Derivatives: A Technical Guide to Their Biological Activities
Introduction: The Naphthamide Scaffold as a Privileged Motif in Drug Discovery
The naphthalene nucleus is a fundamental bicyclic aromatic hydrocarbon that serves as a cornerstone in the architecture of numerous biologically active compounds.[1] Its rigid and planar structure provides an ideal scaffold for molecular recognition by various biological targets. When functionalized with an amide group, the resulting naphthamide core offers a versatile platform for developing novel therapeutic agents and other bioactive molecules. Naphthamide derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2]
This technical guide focuses on a specific, yet underexplored, subclass: N,N-Diethyl-1-naphthamide and its derivatives. While the broader class of naphthamides has garnered significant attention, the specific biological activities of derivatives from the this compound scaffold remain a promising frontier for research and development. This document will synthesize the current understanding of related compounds to provide a comprehensive overview of the potential biological activities, propose experimental workflows for their investigation, and outline future directions for the exploration of this chemical space.
Synthetic Strategies for this compound and its Analogs
The synthesis of this compound serves as the entry point for generating a library of derivatives. The most straightforward approach involves the amidation of 1-naphthoic acid.
A generalized synthetic protocol is as follows:
Step 1: Activation of 1-Naphthoic Acid
1-Naphthoic acid is converted to a more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
Step 2: Amidation with Diethylamine
The resulting 1-naphthoyl chloride is then reacted with diethylamine in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is usually carried out at a low temperature (e.g., 0 °C) to control its exothermicity.
Step 3: Purification
The crude this compound is purified using standard techniques such as column chromatography on silica gel.
Derivatives can be synthesized by starting with appropriately substituted 1-naphthoic acids.
Caption: Proposed synthesis of this compound.
A Landscape of Biological Activities: Extrapolating from Related Naphthamides
Due to the limited specific data on this compound derivatives, we will explore the established biological activities of the broader naphthamide family to inform our understanding of their potential.
Insect Repellent Activity: A Logical Starting Point
The structural similarity of this compound to the gold standard insect repellent, N,N-diethyl-m-toluamide (DEET), is striking. This suggests a high probability of insect repellent activity for this compound and its derivatives. Structure-activity relationship (SAR) studies on DEET and other amide repellents have provided valuable insights that can guide the design of novel derivatives.[3]
Key structural features influencing repellency in related amides include the nature of the amide N-alkyl substituents and the substitution pattern on the aromatic ring. It is hypothesized that these molecules interact with the olfactory receptors of insects. The neurotoxic mode of action of DEET involves targeting octopaminergic synapses in insects, leading to neuroexcitation.[4]
Proposed Research Workflow for Insect Repellent Activity:
Caption: Workflow for the discovery of novel insect repellents.
Antimicrobial and Antifungal Potential
Naphthamide derivatives have shown significant promise as antimicrobial and antifungal agents.[2] For instance, certain N-(4-aryloxyphenyl)-1-naphthamide derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2] The proposed mechanism for some of these compounds involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[2]
Table 1: Antimicrobial Activity of Selected Naphthamide Derivatives
| Compound Class | Target Organisms | Activity (MIC in µg/mL) | Reference |
| N-(4-substituted benzyl) 2-naphthamides | E. coli, S. faecalis, S. enterica, MSSA, MRSA | 8-16 | [2] |
| N-(-4-aryloxyphenyl) 1-naphthamides | S. aureus, E. coli, A. niger, C. albicans | Comparable to standard drugs | [2] |
| 1-aminoalkyl-2-naphthols | P. aeruginosa MDR1, S. aureus MDR | 10-100 | [5] |
This existing data strongly supports the investigation of this compound derivatives as a new class of antimicrobial agents.
Anticancer Activity: A Promising Avenue for Drug Development
The planar naphthalene core of naphthamides and the related naphthalimides makes them excellent candidates for DNA intercalating agents, a well-established mechanism for anticancer drugs.[6] Furthermore, specific naphthamide derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2]
Table 2: Anticancer Activity of Selected Naphthamide and Naphthalimide Derivatives
| Compound Class | Cancer Cell Lines | Mechanism of Action | Activity (IC₅₀) | Reference |
| 2-Naphthamide Derivatives | Various human cancer cells | VEGFR-2 Inhibition | Potent, varies with substitution | [2] |
| 1,8-Naphthalimide Derivatives | A549 (Lung cancer) | DNA damage, Autophagy | ~3 µM | [7] |
| Naphthalimide-benzothiazole derivatives | Colon and lung cancer cells | Topoisomerase II inhibition | 3.4-4.1 µM | [8] |
The diverse mechanisms of action and potent cytotoxicities observed for various naphthamides underscore the significant potential of this compound derivatives as novel anticancer agents.
Hypothetical Signaling Pathway Inhibition:
Caption: Inhibition of the VEGFR-2 signaling pathway.
Proposed Experimental Protocols
To facilitate research in this area, the following are detailed, step-by-step methodologies for key experiments.
General Protocol for the Synthesis of this compound Derivatives
-
To a solution of the desired 1-naphthoic acid (1.0 eq) in dry DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acyl chloride in dry DCM (10 mL/mmol).
-
In a separate flask, dissolve diethylamine (2.0 eq) and triethylamine (2.2 eq) in dry DCM (5 mL/mmol) and cool to 0 °C.
-
Add the solution of the acyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol for In Vitro Antimicrobial Screening (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive controls (a known antibiotic/antifungal), negative controls (medium and inoculum only), and sterility controls (medium only).
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol for In Vitro Anticancer Screening (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Future Directions and Conclusion
The this compound scaffold represents a largely untapped area with significant potential for the discovery of new bioactive molecules. Based on the rich biological activity profile of the broader naphthamide family, the following are key areas for future investigation:
-
Systematic SAR Studies: A comprehensive library of this compound derivatives with diverse substituents on the naphthalene ring should be synthesized and screened to establish clear structure-activity relationships for insect repellent, antimicrobial, and anticancer activities.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to identify their specific molecular targets and pathways of action.
-
In Vivo Efficacy and Toxicity: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy and safety profiles.
References
-
N,N-Dimethyl-1-naphthylamine - Wikipedia. (URL: [Link])
-
Structure-Activity Relationship Analysis of Potential New Insecticides and Repellents. (2019). (URL: [Link])
-
Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. (2020). J Agric Food Chem, 68(47), 13960-13969. (URL: [Link])
-
Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega. (URL: [Link])
-
Structure-activity relationship studies with mosquito repellent amides. (1991). J Pharm Sci, 80(11), 1055-7. (URL: [Link])
-
Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. (2023). ACS Med Chem Lett. (URL: [Link])
-
(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. (2019). Organic Syntheses. (URL: [Link])
-
An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024). PMC. (URL: [Link])
-
This compound. (URL: [Link])
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). (URL: [Link])
-
Naphthalimides as anti-cancer agents: synthesis and biological activity. (2001). Curr Med Chem Anticancer Agents, 1(3), 237-55. (URL: [Link])
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025). RSC Adv, 15(58), 50166-50178. (URL: [Link])
-
Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. (2003). (URL: [Link])
-
Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). (2014). PLoS One, 9(8), e103713. (URL: [Link])
Sources
- 1. N,N-Dimethyl-1-naphthylamine - Wikipedia [en.wikipedia.org]
- 2. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies with mosquito repellent amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalimides as anti-cancer agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method for N,N-Diethyl-1-naphthamide quantification
An Application Note for the Quantification of N,N-Diethyl-1-naphthamide using a Validated High-Performance Liquid Chromatography (HPLC) Method
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. This compound is a synthetic compound with applications in various chemical and pharmaceutical research areas, making its accurate quantification essential for quality control and research and development. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness, proving its suitability for routine analysis in research and quality control laboratories.[1][2]
Principle of the Chromatographic Method
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components within a mixture.[3] This method employs the reversed-phase (RP) mode of chromatography, which is highly effective for separating non-polar to moderately polar compounds.[4][5]
The fundamental principle relies on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[6] In this application, this compound, a relatively non-polar molecule due to its naphthyl and diethyl groups, exhibits a strong affinity for the hydrophobic C18 (octadecylsilyl) stationary phase. A polar mobile phase, consisting of a mixture of acetonitrile and water, is continuously pumped through the column. The acetonitrile acts as the organic modifier; by adjusting its concentration, we can modulate the eluting strength of the mobile phase.[7] Molecules with higher hydrophobicity, like this compound, are retained longer on the column, leading to a separation from more polar matrix components. An acidic modifier, such as phosphoric acid, is incorporated into the mobile phase to suppress the ionization of any residual silanol groups on the silica-based packing material, thereby ensuring sharp, symmetrical peak shapes.[8][9] Quantification is achieved by measuring the analyte's UV absorbance and correlating it to a calibration curve generated from reference standards.
Caption: Principle of Reversed-Phase HPLC Separation.
Materials and Instrumentation
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥98%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (Analytical Grade, ~85%)
Instrumentation and Consumables
-
HPLC System: An isocratic HPLC system equipped with a degasser, pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with low silanol activity is recommended.[9]
-
Data Acquisition Software: Chromatography data station (e.g., Chromeleon™, Empower™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).
Experimental Protocols
The overall experimental process follows a logical sequence from preparation to analysis. This workflow is designed to ensure consistency and accuracy in the final quantitative results.
Caption: Experimental Workflow for Quantification.
Chromatographic Conditions
All quantitative analyses were performed using the parameters summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: A 70:30 acetonitrile/water ratio provides sufficient elution strength for timely analysis while ensuring good resolution from potential impurities.[8]
-
Column Temperature: Maintaining a constant temperature of 30°C ensures stable retention times and reproducible results.
-
Detection Wavelength: The naphthyl chromophore in the analyte exhibits strong absorbance around 280 nm, offering high sensitivity.[10]
Preparation of Solutions
-
Mobile Phase Preparation (1 L):
-
Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water into a clean solvent reservoir.
-
Add 1.0 mL of phosphoric acid.
-
Mix thoroughly and degas for 15-20 minutes using an ultrasonic bath or an online degasser.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it quantitatively to a 25 mL Class A volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.[11]
-
-
Working Standard Solutions for Calibration:
Sample Preparation
The sample preparation protocol may vary depending on the matrix. The following is a general procedure for a solid sample.
-
Accurately weigh a known amount of the homogenized sample containing this compound.
-
Transfer to a volumetric flask of appropriate size.
-
Add a portion of the mobile phase, and use sonication or mechanical shaking to extract the analyte.
-
Dilute to the final volume with the mobile phase.
-
Filter the extract through a 0.45 µm syringe filter to remove particulates before injection.[11]
System Suitability
Before initiating any analysis, the chromatographic system's suitability must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make six replicate injections of a mid-concentration working standard (e.g., 50 µg/mL).
-
The system is deemed ready if the acceptance criteria are met (see Table 2).
Method Validation
The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[14] The validation process confirms that the method is specific, linear, accurate, precise, and robust.[15][16]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (R²) | Correlation coefficient (R²) ≥ 0.999 | 0.9995 |
| Range | 10 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.85%Intermediate: 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| System Suitability (% RSD) | Peak Area: ≤ 2.0%Retention Time: ≤ 1.0% | Peak Area: 0.6%Retention Time: 0.2% |
-
Specificity: The method's specificity was confirmed by injecting a blank (mobile phase) and a placebo sample, which showed no interfering peaks at the retention time of this compound.[2]
-
Linearity: A five-point calibration curve was constructed by plotting the peak area against the concentration. The high correlation coefficient (R² = 0.9995) indicates excellent linearity across the specified range.[10][17]
-
Accuracy: Accuracy was determined by the recovery method, spiking a known amount of analyte into a placebo matrix at three concentration levels (80%, 100%, and 120%). The recovery values were within the acceptable range of 98-102%, demonstrating the method's accuracy.[18]
-
Precision: Method precision was evaluated through repeatability (six measurements on the same day) and intermediate precision (measurements by a different analyst on a different day). The low relative standard deviation (%RSD) values affirm the method's high precision.[18]
-
LOD & LOQ: The Limit of Detection and Limit of Quantification were determined based on the signal-to-noise ratio, establishing the method's sensitivity.[3]
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, and reliable for the quantification of this compound. The comprehensive validation study demonstrates that the method possesses excellent linearity, accuracy, and precision.[19] It meets all the requirements for a routine analytical procedure as per ICH guidelines and is therefore well-suited for quality control and research applications where the quantification of this compound is required.
References
- SIELC. (n.d.). Separation of 1-Naphthalenamine, N,N-diethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Amoxicillin and its Amide-Related Impurity. BenchChem.
- Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- ResearchGate. (2025). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- Review Article. (n.d.). Development And Validation Of RP-HPLC Method For Estimation Of Indapamide: A Review.
- SIELC. (n.d.). Separation of 3-Hydroxy-N-1-naphthyl-2-naphthamide on Newcrom R1 HPLC column. SIELC Technologies.
- Sigma-Aldrich. (n.d.). HPLC Analysis of Amides on Discovery® RP-Amide C16.
- Rodrigues, C., et al. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH.
- Nacalai Tesque, Inc. (n.d.). Selectivity of packing materials in reversed phase liquid chromatography. Nacalai Tesque.
- A Review: Analytical Method Development and Validation. (n.d.). ResearchGate.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- Dwight R. Stoll. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC.
- IJNRD. (n.d.). a review: strategy for method development and validation of hplc. IJNRD.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenyl-1-naphthylamine. BenchChem.
- NIH. (2020). Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice. NIH.
- IJCERT. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. IJCERT.
- JIDPTS. (n.d.). JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE. JIDPTS.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. ijnrd.org [ijnrd.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of 1-Naphthalenamine, N,N-diethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 3-Hydroxy-N-1-naphthyl-2-naphthamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jidps.com [jidps.com]
- 14. database.ich.org [database.ich.org]
- 15. m.youtube.com [m.youtube.com]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. mdpi.com [mdpi.com]
- 18. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Laboratory Synthesis of N,N-Diethyl-1-naphthamide
Introduction
N,N-Diethyl-1-naphthamide is an organic compound featuring a naphthalene core bonded to a diethylamide group. Amide functional groups are of significant interest in medicinal chemistry and drug design as they are prevalent in biologically active molecules. The 1-naphthyl moiety provides a rigid carbon scaffold that can be crucial for molecular recognition and interaction with biological targets[1]. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The described two-step synthesis proceeds via the formation of a 1-naphthoyl chloride intermediate, followed by its reaction with diethylamine.
Overall Reaction Scheme
The synthesis of this compound is typically achieved in two main steps:
-
Formation of the Acyl Chloride: 1-Naphthoic acid is converted to the more reactive 1-naphthoyl chloride. This is commonly accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[2][3][4].
-
Amide Formation: The resulting 1-naphthoyl chloride is then reacted with diethylamine in a nucleophilic acyl substitution reaction to yield the final product, this compound[1][5].
Experimental Workflow Diagram
Sources
Application Notes and Protocols for the In Vitro Assay Development of N,N-Diethyl-1-naphthamide
Abstract
N,N-Diethyl-1-naphthamide (DEETN) is a naphthalene derivative with a chemical structure suggestive of potential biological activity. However, its pharmacological profile remains largely uncharacterized. This document provides a comprehensive, tiered strategy for the in vitro characterization of DEETN, designed for researchers in drug discovery and development. We present a series of detailed protocols, from foundational cytotoxicity assessments to targeted biochemical and cell-based assays, to systematically elucidate the compound's mechanism of action. The proposed workflow is structured to first establish a therapeutic window, followed by screening against plausible enzyme and receptor families based on the activities of structurally related molecules. This guide emphasizes the scientific rationale behind experimental design and provides robust, self-validating protocols to ensure data integrity and reproducibility.
Introduction: The Case for a Systematic In Vitro Evaluation of this compound
This compound (DEETN) belongs to the naphthalene class of compounds, a versatile scaffold known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Despite its availability, DEETN lacks a comprehensive biological characterization in the public domain. Establishing an in vitro pharmacological profile is a critical first step in identifying its potential therapeutic applications or toxicological liabilities.
The journey of a novel compound from discovery to a potential therapeutic agent relies on robust and reproducible in vitro assays.[6] These assays provide the foundational data on a compound's potency, selectivity, and mechanism of action (MOA). Given the structural similarity of DEETN to other bioactive molecules, such as the insect repellent N,N-diethyl-m-toluamide (DEET) which is known to modulate neurological pathways, a systematic screening approach is warranted.[7][8][9]
This guide presents a logical, tiered workflow for the initial characterization of DEETN. The strategy begins with determining its cytotoxic profile to define appropriate concentration ranges for subsequent mechanistic assays. We then propose specific, high-quality protocols for screening DEETN against two plausible target classes: serine proteases and G-protein coupled receptors (GPCRs). These targets are selected based on literature precedents for related chemical structures. The protocols provided are detailed, field-tested, and designed to generate high-fidelity data suitable for hit identification and lead optimization campaigns.
A Tiered Strategy for Characterizing this compound
A systematic approach is crucial for efficiently characterizing a novel compound. We propose a three-tiered strategy that progresses from general cytotoxicity to specific molecular target engagement. This approach ensures that data from each stage informs the experimental design of the next, maximizing resource efficiency and the quality of the resulting pharmacological profile.
Figure 1: Tiered Assay Development Workflow. A logical progression from foundational cytotoxicity to specific biochemical and cell-based screening.
Part 1: Foundational Assays - Cytotoxicity Profiling
Rationale: Before investigating the specific molecular interactions of DEETN, it is essential to determine the concentration range over which it affects basic cellular health. Cytotoxicity assays measure the degree to which an agent induces cell damage or death.[10] This information is critical for distinguishing targeted pharmacological effects from non-specific toxicity and for selecting appropriate, non-toxic concentrations for subsequent cell-based assays. We describe two common methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses membrane integrity.[11]
Protocol 1.1: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be solubilized and quantified.[14]
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
This compound (DEETN) stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette and plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DEETN in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the DEETN dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (or DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 1.2: Cytotoxicity Assessment using LDH Release Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[6][15] The assay measures the activity of this released LDH.
Materials:
-
Cells and culture reagents as in Protocol 1.1
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar)
-
Lysis buffer (often 10X, provided in the kit) for maximum LDH release control
-
96-well plates (as per kit instructions)
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare additional control wells:
-
Maximum LDH Release Control: Wells with cells treated with lysis buffer.
-
Vehicle Control: Wells with cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound.
-
Medium Background Control: Wells with medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Supernatant Transfer: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[16]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)
Data Presentation: Cytotoxicity Profile of DEETN
| Assay | Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| MTT | HEK293 | 24 | [Insert Value] |
| MTT | HEK293 | 48 | [Insert Value] |
| LDH | HEK293 | 24 | [Insert Value] |
| LDH | HEK293 | 48 | [Insert Value] |
Part 2: Biochemical Assays for Enzyme Inhibition
Rationale: Many drugs exert their effects by inhibiting enzymes.[18] Based on the known activity of related naphthalene structures, screening DEETN against a panel of enzymes is a logical step. We propose a primary screen against a serine protease, chymotrypsin, as a representative and readily assayable member of this important enzyme class.[19] Further screening could be expanded to other classes like kinases.
Protocol 2.1: Serine Protease Inhibition using a Fluorescence Polarization Assay
Principle: Fluorescence Polarization (FP) is a homogeneous assay technique that measures changes in the rotational speed of a fluorescent molecule. A small, fluorescently labeled peptide substrate (tracer) tumbles rapidly in solution, resulting in low polarization. When the tracer binds to a larger enzyme, its rotation slows, leading to a high polarization signal. A competitive inhibitor like DEETN would bind to the enzyme's active site, displacing the tracer and causing a decrease in polarization. This change is directly proportional to the inhibitory activity.
Figure 2: Principle of the Competitive Fluorescence Polarization Assay. DEETN displaces the fluorescent tracer, leading to a measurable decrease in polarization.
Materials:
-
Chymotrypsin enzyme (from bovine pancreas)
-
Fluorescently labeled chymotrypsin substrate (tracer), e.g., FITC-labeled peptide
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20
-
DEETN stock solution and serial dilutions
-
Known chymotrypsin inhibitor (e.g., aprotinin) for positive control
-
384-well, low-volume, black assay plates
-
Plate reader with FP capabilities (e.g., excitation 485 nm, emission 530 nm)
Procedure:
-
Reagent Preparation: Prepare solutions of chymotrypsin and tracer in assay buffer at 2X the final desired concentration. The optimal concentrations should be determined empirically in a preliminary binding experiment.
-
Compound Plating: Add 5 µL of DEETN serial dilutions to the assay plate wells. Include wells for "no inhibitor" (vehicle only) and "positive control inhibitor."
-
Enzyme Addition: Add 10 µL of the 2X chymotrypsin solution to all wells. Mix gently by shaking the plate.
-
Incubation: Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Tracer Addition: Add 5 µL of the 2X fluorescent tracer solution to all wells. The final reaction volume is 20 µL.
-
Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Measurement: Read the fluorescence polarization (in mP units) on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the high (no inhibitor) and low (positive control inhibitor) controls.
-
Plot the % inhibition against the logarithm of DEETN concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Chymotrypsin Inhibition by DEETN
| Parameter | Description | Value |
| IC₅₀ (µM) | Concentration of DEETN causing 50% inhibition | [Insert Value] |
| Z'-factor | Assay quality metric for the screen | [Insert Value > 0.5] |
| S/B Ratio | Signal-to-background ratio | [Insert Value] |
Protocol 2.2: General Kinase Inhibition Screening (ADP-Glo™ Assay)
Principle: The ADP-Glo™ Kinase Assay is a universal, luminescent method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[20][21][22][23][24] The assay is performed in two steps: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Inhibitors will reduce the amount of ADP formed, leading to a decrease in luminescence.
Procedure Outline:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and DEETN at various concentrations.
-
Kinase Reaction: Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate % inhibition relative to controls and determine the IC₅₀ value as described in Protocol 2.1.
Part 3: Cell-Based Assays for Receptor Activity
Rationale: Cell-based assays provide a more physiologically relevant context, assessing a compound's effect on a target within a living cell.[6] Given that the related compound DEET may target octopaminergic synapses, a class of GPCRs, a reporter gene assay is an excellent tool to screen for GPCR modulation.[8][9] Octopamine receptors are primarily found in invertebrates, but screening against a panel of human GPCRs is a valid drug discovery strategy.
Protocol 3.1: GPCR Modulation using a Luciferase Reporter Gene Assay
Principle: This assay uses a cell line engineered to express a specific GPCR of interest and a reporter gene (e.g., firefly luciferase).[25][26][27][28] The luciferase gene is placed under the control of a response element that is activated by the GPCR's signaling pathway (e.g., CRE for Gs/cAMP pathway, NFAT-RE for Gq/Ca²⁺ pathway).[29] If DEETN acts as an agonist, it will activate the GPCR, trigger the signaling cascade, and drive luciferase expression, producing light upon addition of a substrate. If it acts as an antagonist, it will block the light production induced by a known agonist.
Figure 3: Principle of a GPCR Luciferase Reporter Assay. Ligand binding to the GPCR initiates a signaling cascade that drives the expression of a luciferase reporter gene.
Materials:
-
HEK293 cells stably expressing the GPCR of interest and the corresponding luciferase reporter construct.
-
Complete and serum-free culture media.
-
White, opaque, 96-well or 384-well cell culture plates.
-
DEETN stock solution and serial dilutions.
-
A known agonist and antagonist for the target GPCR (for controls).
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® system).
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the engineered cells in white, opaque plates at a density optimized for the assay duration (e.g., 2 x 10⁴ cells/well for a 96-well plate) in 100 µL of complete medium. Incubate for 24 hours.
-
Medium Exchange: Gently replace the complete medium with 80 µL of serum-free medium.
-
Compound Addition (Agonist Mode): Add 20 µL of DEETN serial dilutions to the wells. Include a known agonist as a positive control and vehicle as a negative control.
-
Compound Addition (Antagonist Mode): Add 10 µL of DEETN serial dilutions, then add 10 µL of the known agonist at its EC₈₀ concentration.
-
Incubation: Incubate the plates for 4-6 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Agonist Mode: Plot luminescence against the logarithm of DEETN concentration and fit the curve to determine the EC₅₀ value.
-
Antagonist Mode: Plot % inhibition against the logarithm of DEETN concentration and fit the curve to determine the IC₅₀ value.
-
Assay Validation and Data Interpretation
For any high-throughput screening (HTS) assay, robust validation is paramount to ensure the reliability of the data. Key metrics include the Z'-factor and the Signal-to-Background (S/B) ratio.[30][31][32][33]
-
Z'-factor: This metric reflects the dynamic range of the assay and the data variation.[34][35][36][37] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[33]
-
Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control.[38] A higher S/B ratio is generally desirable.
A "hit" from these screens is a compound that shows a statistically significant and reproducible effect. Positive hits should be re-tested and confirmed. For enzyme inhibitors, further studies would be required to determine the mechanism of inhibition (e.g., competitive, non-competitive). For GPCR modulators, follow-up assays can determine biased agonism or off-target effects.
Conclusion
The application notes and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of this compound. By employing a tiered strategy—starting with foundational cytotoxicity assays and progressing to targeted biochemical and cell-based screens—researchers can efficiently build a detailed pharmacological profile of this novel compound. The detailed, step-by-step methodologies for cytotoxicity, serine protease inhibition, and GPCR modulation assays are designed to yield high-quality, reproducible data. This systematic approach will enable the scientific community to unlock the potential therapeutic applications or identify the toxicological risks associated with DEETN, paving the way for further preclinical development.
References
-
BioAssay Systems. (n.d.). QuantiFluo™ Chymotrypsin Inhibitor Assay Kit. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet. Oregon State University. Retrieved from [Link]
- DeGennaro, M. (2015). The mysterious multi-modal repellency of DEET. Pest management science, 71(5), 657–662.
- Swale, D. R., Sun, B., Foster, F., & Bloomquist, J. R. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PloS one, 9(8), e103713.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Wikipedia. (n.d.). DEET. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic overview of the octopamine receptors and second messenger pathways.... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Swale, D. R., Sun, B., Foster, F., & Bloomquist, J. R. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS ONE, 9(8), e103713.
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
- Umezawa, H., Aoyagi, T., Okuyama, A., & Uotani, K. (1982). Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin. Journal of antibiotics, 35(8), 1079-1081.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Kumari, S., & Ghosh, E. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in molecular biology (Clifton, N.J.), 2047, 175–186.
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. Retrieved from [Link]
-
Wikipedia. (n.d.). Octopamine. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- Blenau, W., & Baumann, A. (2001). Aminergic signal transduction in invertebrates: focus on tyramine and octopamine receptors. Journal of Neurochemistry, 78(2), 225–235.
- Latorre-Estivalis, J. M., et al. (2021). Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles. Insect Biochemistry and Molecular Biology, 137, 103632.
-
BioAssay Systems. (n.d.). Chymotrypsin Inhibitor Determination Kits. Retrieved from [Link]
-
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Understanding Assay Performance Metrics. Retrieved from [Link]
-
MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Retrieved from [Link]
- Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current chemical genomics, 4, 84–91.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
MDPI. (n.d.). PaOctβ2R: Identification and Functional Characterization of an Octopamine Receptor Activating Adenylyl Cyclase Activity in the American Cockroach Periplaneta americana. Retrieved from [Link]
-
OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved from [Link]
- Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current chemical genomics, 4, 84–91.
-
ResearchGate. (n.d.). Figure 3. Determination of Z' factor, signal-to-background (S/B),.... Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 7. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. mdpi.com [mdpi.com]
- 19. Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. eastport.cz [eastport.cz]
- 22. bmglabtech.com [bmglabtech.com]
- 23. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 24. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 25. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assay.dev [assay.dev]
- 31. What Metrics Are Used to Assess Assay Quality? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 32. bellbrooklabs.com [bellbrooklabs.com]
- 33. indigobiosciences.com [indigobiosciences.com]
- 34. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 36. bmglabtech.com [bmglabtech.com]
- 37. Z-factor - Wikipedia [en.wikipedia.org]
- 38. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N-Diethyl-1-naphthamide in Coordination Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,N-Diethyl-1-naphthamide as a versatile ligand in coordination chemistry. This document outlines the synthesis of the ligand, the preparation of its metal complexes, detailed characterization techniques, and potential applications, all grounded in established chemical principles. While direct literature on the coordination chemistry of this compound is emerging, the protocols and insights presented herein are derived from extensive knowledge of analogous N,N-disubstituted amide and naphthyl-containing ligand systems.
Introduction to this compound as a Ligand
This compound (DENA) is an amide derivative of naphthalene.[1][2][3] Its structure, featuring a bulky naphthyl group and a diethylamide moiety, suggests significant potential as a ligand in coordination chemistry. The primary coordination site is expected to be the carbonyl oxygen atom of the amide group, which acts as a hard Lewis base, favoring coordination with hard or borderline metal ions.[4] The lone pair of electrons on the nitrogen atom is generally delocalized due to resonance with the carbonyl group, making it a weaker coordination site.
The presence of the large, aromatic naphthyl group can impart several key properties to the resulting metal complexes:
-
Steric Hindrance: The bulky nature of the naphthyl group can influence the coordination number and geometry of the metal center, potentially leading to the formation of complexes with lower coordination numbers or specific stereochemistries.[5][6]
-
Electronic Effects: The aromatic system of the naphthalene ring can participate in π-stacking interactions, which can be crucial for the assembly of supramolecular structures and in the design of materials with specific electronic properties.[7]
-
Solubility: The overall lipophilicity of the ligand can enhance the solubility of the resulting metal complexes in nonpolar organic solvents.
Synthesis of this compound Ligand
The synthesis of this compound can be readily achieved through the reaction of 1-naphthoyl chloride with diethylamine. This is a standard method for amide bond formation.[8]
Protocol 2.1: Synthesis of this compound
Materials:
-
1-Naphthoyl chloride
-
Diethylamine
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthoyl chloride (1 equivalent) in anhydrous DCM.
-
Addition of Amine: In a separate flask, prepare a solution of diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Reaction: Cool the solution of 1-naphthoyl chloride to 0 °C using an ice bath. Add the diethylamine/triethylamine solution dropwise from the dropping funnel to the stirred solution of 1-naphthoyl chloride over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Causality Behind Experimental Choices:
-
The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 1-naphthoyl chloride.
-
Triethylamine is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the diethylamine nucleophile.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.
Caption: Synthesis of this compound.
Synthesis of Metal Complexes with this compound
The coordination of this compound to a metal center is expected to occur through the carbonyl oxygen. The following is a general protocol for the synthesis of a transition metal complex, which can be adapted for various metal salts.
Protocol 3.1: Synthesis of a Generic [M(DENA)2X2] Complex
Materials:
-
This compound (DENA)
-
A metal(II) halide salt (e.g., CuCl2, CoCl2, NiCl2)
-
Anhydrous ethanol or acetonitrile
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in anhydrous ethanol in a Schlenk flask under an inert atmosphere.
-
Metal Salt Solution: In a separate Schlenk flask, dissolve the metal(II) halide salt (1 equivalent) in anhydrous ethanol. Gentle heating may be required to facilitate dissolution.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or precipitation of the complex is often observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or gently reflux for 2-3 hours to ensure complete reaction.
-
Isolation of the Complex:
-
If a precipitate forms, it can be collected by filtration under an inert atmosphere, washed with cold ethanol, and then with a non-coordinating solvent like diethyl ether, and finally dried in vacuo.
-
If no precipitate forms, the solvent can be slowly evaporated under reduced pressure to induce crystallization. Alternatively, a non-solvent can be carefully layered on top of the solution to promote crystal growth.
-
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or a mixture with a less polar solvent) can be performed to obtain high-purity crystals suitable for X-ray diffraction analysis.
Causality Behind Experimental Choices:
-
The stoichiometry of 2:1 (ligand:metal) is chosen to favor the formation of a neutral complex [M(DENA)2X2], which is common for monodentate ligands with divalent metal halides.
-
Anhydrous solvents are used to prevent the coordination of water molecules to the metal center, which could lead to the formation of hydrated complexes.
-
The choice of solvent (ethanol or acetonitrile) depends on the solubility of both the ligand and the metal salt. These polar aprotic solvents are generally good for dissolving both components.
Caption: General scheme for the synthesis of a metal complex with DENA.
Characterization of this compound and its Metal Complexes
A suite of analytical techniques is essential for the unambiguous characterization of the synthesized ligand and its metal complexes.
| Technique | Purpose for Ligand (DENA) Characterization | Expected Observations for Metal Complex Characterization |
| 1H and 13C NMR Spectroscopy | Confirm the structure and purity of the synthesized amide. | Broadening of ligand signals near the metal center in paramagnetic complexes. Shifts in the chemical shifts of protons and carbons close to the coordination site (carbonyl group) in diamagnetic complexes. |
| Infrared (IR) Spectroscopy | Identify the characteristic C=O stretching frequency of the amide group (typically around 1630-1680 cm-1). | A shift of the C=O stretching frequency to a lower wavenumber (typically by 20-50 cm-1) upon coordination to the metal center, indicating a weakening of the C=O bond.[9] |
| Mass Spectrometry (MS) | Determine the molecular weight of the ligand. | Confirm the molecular weight of the complex and provide information on its fragmentation pattern. |
| Elemental Analysis (CHN) | Determine the empirical formula and confirm the purity of the ligand. | Confirm the stoichiometry of the metal complex (ratio of metal:ligand:counter-ions). |
| UV-Vis Spectroscopy | Characterize the electronic transitions of the naphthyl chromophore. | Observe d-d transitions for transition metal complexes, which are responsible for their color. Shifts in the ligand-based electronic transitions upon coordination. |
| Single-Crystal X-ray Diffraction | Not applicable for the liquid ligand. | Provide the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
Potential Applications of this compound Metal Complexes
Based on the chemistry of related amide and naphthalene-containing ligands, metal complexes of DENA are anticipated to have applications in several fields.
-
Catalysis: The steric bulk and electronic properties of the DENA ligand can be tuned to influence the catalytic activity of the metal center. Potential applications include oxidation reactions, C-C coupling reactions, and polymerization processes.[10][11][12]
-
Materials Science: The presence of the naphthyl group can facilitate π-π stacking interactions, making these complexes interesting building blocks for the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies with potential applications in gas storage, separation, or as luminescent materials.[7][13][14]
-
Bioinorganic Chemistry: Naphthalene-containing compounds have been investigated for their biological activity.[15][16][17] Metal complexes of DENA could be explored as potential therapeutic or diagnostic agents, although this would require extensive biological evaluation.
Caption: Relationship between ligand properties and applications.
Conclusion
This compound presents itself as a promising ligand for the development of novel coordination compounds. Its synthesis is straightforward, and it is expected to form stable complexes with a variety of metal ions. The unique combination of a bulky, aromatic naphthyl group and a coordinating amide moiety offers exciting opportunities for the design of new catalysts, functional materials, and biologically active molecules. The protocols and insights provided in these application notes serve as a foundational guide for researchers to explore the rich coordination chemistry of this versatile ligand.
References
- Cicek, B., & Ugras, H. I. (2008). Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II).
-
Wikipedia. (2023, September 23). Transition metal carboxamide complex. Retrieved from [Link]
- Raptopoulou, C. P., & Papadopoulos, A. N. (2023). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Molecules, 28(5), 2213.
- Dey, S., Dutta, B., & Das, K. (2020). Mononuclear complexes of amide-based ligands containing appended functional groups: Role of secondary coordination spheres on catalysis. Journal of Chemical Sciences, 132(1), 1-14.
- Radhakrishnan, P. K., & Namboothiri, I. N. (1990). Complexes of lanthanide nitrates with N,N-diethylantipyrine-4-carboxamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 102(1), 29-34.
- Kopylovich, M. N., & Pombeiro, A. J. L. (2020). A chelate like no other: exploring the synthesis, coordination chemistry and applications of imidoyl amidine frameworks. Dalton Transactions, 49(45), 16076-16096.
- Blake, A. J., Gillibrand, N. L., Moxey, G. J., & Kays, D. L. (2009). Differing Coordination Environments in Transition Metal Derivatives of 1,8-Bis(silylamido)naphthalene Ligands. Inorganic Chemistry, 48(22), 10837–10844.
-
ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved from [Link]
-
NDLI. (n.d.). Coordination complexes of amide based ligands synthesis characterization catalysis and mechanistic investigation. Retrieved from [Link]
-
ACS Publications. (2009). Differing Coordination Environments in Transition Metal Derivatives of 1,8-Bis(silylamido)naphthalene Ligands | Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). General methods for amide synthesis and our presented approach. Retrieved from [Link]
-
NIH. (n.d.). Coordination Modes and Binding Patterns in Lanthanum Phosphoramide Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Lanthanide(III) complex formation with diethylenetriamine in anhydrous N,N-dimethylformamide. Retrieved from [Link]
-
PubMed. (2023). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress in the study of metal–organic materials applying naphthalene diimide (NDI) ligands. Retrieved from [Link]
-
EPub Bayreuth. (2009). N-Ligand Stabilized Lanthanide Complexes. Retrieved from [Link]
-
NIH. (n.d.). Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of an N, N-diethyl-tert-butylazothioformamide ligand and coordination studies with Copper(I) salts. Retrieved from [Link]
-
NIH. (2022). Lanthanide Complexes in Recent Molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands | Chemical Reviews. Retrieved from [Link]
-
PubMed. (2016). Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. Retrieved from [Link]
-
NIH. (n.d.). Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
NIH. (n.d.). Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. Retrieved from [Link]
-
Organic Syntheses. (2019). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 5454-10-4 | this compound. Retrieved from [Link]
-
ACS Publications. (2024). Structural Diversity and Catalytic Properties of Coordination Polymers with Functionalized Naphthalene Dicarboxylate Linkers | Crystal Growth & Design. Retrieved from [Link]
-
Semantic Scholar. (2016). Coordination Chemistry of an Unsymmetrical Naphthyridine‐Based Tetradentate Ligand toward Various Transition‐Metal Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Two new coordination polymers constructed by naphthalene-1,4-dicarboxylic acid and 2,4-diamino-6-methyl-triazine. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Some Coordination Chemistry of Phosphane-Difunctionalized Bis(amidinato)-Heavier Tetrylenes. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N,N-dimethyl-N'-naphthalen-1-ylmethanimidamide. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylnicotinamide. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. This compound [chemicalbook.com]
- 4. Transition metal carboxamide complex - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. A chelate like no other: exploring the synthesis, coordination chemistry and applications of imidoyl amidine frameworks - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00720J [pubs.rsc.org]
- 12. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of N,N-Diethyl-1-naphthamide as an Insect Repellent
Introduction: The Imperative for Standardized Repellent Efficacy Testing
The rising threat of vector-borne diseases necessitates the development and rigorous evaluation of novel insect repellents. N,N-Diethyl-1-naphthamide represents a candidate compound with potential for personal protection. However, to establish its efficacy and bring it to market, a systematic and validated testing methodology is paramount. This guide provides a comprehensive overview of the principles and protocols for evaluating the efficacy of insect repellents, using the well-established framework applied to gold-standard compounds like N,N-Diethyl-m-toluamide (DEET).
The methodologies detailed herein are grounded in international standards set forth by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), ensuring that the data generated is comparable, reproducible, and suitable for regulatory submission.[1][2][3] The primary objective is to determine the Complete Protection Time (CPT)—the duration a repellent prevents insect bites—under both controlled laboratory conditions and realistic field settings.[4][5]
Part 1: Foundational Principles of Repellent Action and Testing
This compound, like other repellents, is hypothesized to function by disrupting an insect's sensory perception, primarily its ability to detect host cues such as carbon dioxide and skin odors. The mode of action can involve activating repellent receptors or masking attractant receptor activation.[6] While the precise neurological interaction of this compound would be a subject of specific investigation, the functional outcome—the prevention of bites—is the focus of the efficacy assays described below.
A tiered testing approach is crucial, progressing from high-throughput laboratory screening to resource-intensive field validation. This ensures that only the most promising formulations advance, optimizing research and development efforts.
Part 2: Laboratory Efficacy Testing: Controlled Assessment
Laboratory tests provide a controlled environment to assess the intrinsic repellency and duration of protection of a candidate compound. These studies are essential for formulation development and for generating baseline efficacy data.
In Vitro High-Throughput Screening
For initial screening of multiple formulations or concentrations of this compound, in vitro assays offer a rapid, ethical, and cost-effective alternative to human subject testing. These systems aim to mimic key host cues to elicit a behavioral response from insects.
A common in vitro setup involves a test cage containing mosquitoes where a warmed body (maintained at ~34°C) serves as an attractant.[7] A pulse of carbon dioxide can be introduced to activate host-seeking behavior in the mosquitoes.[7] The repellent formulation is applied to a membrane covering the warm body, and the number of landings or probing attempts is recorded and compared to an untreated control.[7][8] This method allows for the calculation of dose-response relationships, such as the effective dose to repel 50% (ED50) or 95% (ED95) of the insect population.[7]
The "Arm-in-Cage" Test: The Gold Standard Laboratory Assay
The Arm-in-Cage (AIC) test is an internationally accepted method for evaluating the efficacy of topical repellents.[9][10] It provides a direct measure of protection time on human skin under standardized laboratory conditions.[4][11] The protocol is rigorously defined by organizations like the WHO and EPA to ensure data consistency.[5][9]
Protocol: Arm-in-Cage (AIC) Efficacy Test
Objective: To determine the Complete Protection Time (CPT) of a topical repellent formulation against laboratory-reared, host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40x40x40 cm)[5]
-
200-250 nulliparous, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex quinquefasciatus), 5-10 days old, starved for at least 4 hours.[5][9]
-
Human test subjects (volunteers meeting inclusion criteria as per ethical guidelines).
-
This compound test formulation.
-
Positive control (e.g., 15-25% DEET in ethanol).[12]
-
Negative control (solvent/vehicle, e.g., ethanol).
-
Protective gloves.
-
Micropipette or syringe for precise application.
-
Timer.
Procedure:
-
Subject Preparation: The volunteer's forearm is washed with unscented soap, rinsed, and dried thoroughly at least one hour before application.
-
Repellent Application: A precise volume of the this compound formulation (typically 1.0 mL) is applied evenly over a defined area of the forearm (e.g., from wrist to elbow).[12] The hand is protected by a glove.[10]
-
Initial Exposure: Thirty minutes after application, the treated forearm is inserted into the cage of mosquitoes for a fixed period (e.g., 3 minutes).[13]
-
Observation: The volunteer and an observer carefully watch for any mosquito landings and probes (insertion of the proboscis into the skin). The primary endpoint is the "first confirmed bite," defined as one bite followed by another within a 30-minute period.[5][14]
-
Subsequent Exposures: The arm is re-exposed to the mosquito population at 30-minute intervals until the first confirmed bite is recorded.[5][9]
-
Data Recording: The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).
-
Controls: The negative control (solvent) should be tested to confirm mosquito biting avidity. The positive control (DEET) is run in parallel to validate the assay and provide a benchmark for performance.
Data Interpretation: The CPT for the this compound formulation is compared to the CPT of the DEET standard. A longer or equivalent CPT indicates high efficacy.
Diagram: Arm-in-Cage Experimental Workflow
Caption: Workflow for the Arm-in-Cage (AIC) repellent efficacy test.
Part 3: Field Efficacy Testing: Real-World Validation
While laboratory tests are crucial, they cannot fully replicate the complex environmental variables that affect repellent performance. Field trials are essential for validating efficacy in a real-world setting against wild insect populations.[1][12]
Protocol: Field Efficacy Trial
Objective: To determine the CPT of a topical repellent under natural environmental conditions with wild mosquito populations.
Materials:
-
Human test subjects.
-
This compound test formulation.
-
Positive control (e.g., 25% DEET).[12]
-
Protective clothing, head-nets, and gloves.[15]
-
Vials for collecting biting insects for species identification.
-
Environmental monitoring equipment (thermometer, hygrometer).
Procedure:
-
Site Selection: Choose a location with a high, consistent population of the target mosquito species.
-
Biting Pressure Assessment: Before and during the test, an untreated control subject should be exposed for short periods (e.g., 1 minute) to quantify the biting pressure (number of bites per minute).[14]
-
Application: As in the AIC test, a measured volume (1.0 mL for forearms, 1.5 mL for lower legs) of the test and control repellents are applied to the limbs of different subjects.[12] Paired comparisons, where a subject has the test repellent on one limb and the control on the other, can help reduce inter-subject variability.[12]
-
Exposure: Subjects expose the treated limbs continuously to the natural mosquito population.[14]
-
Endpoint Determination: Subjects monitor for bites and record the time of the first confirmed bite.[14][15] The biting mosquito should be collected to confirm the species.
-
Data Collection: Record the CPT for each subject and formulation. Also, record environmental conditions (temperature, humidity, wind speed) as these can affect repellent longevity.
Data Presentation: Comparative Efficacy Summary
| Assay Type | Test Article (this compound) | Positive Control (25% DEET) | Endpoint |
| In Vitro Screen | ED₅₀: [Value] µg/cm² | ED₅₀: [Value] µg/cm² | 50% Repellency |
| Arm-in-Cage | Mean CPT: [Value] hours (± SD) | Mean CPT: [Value] hours (± SD) | Complete Protection Time |
| Field Trial | Mean CPT: [Value] hours (± SD) | Mean CPT: [Value] hours (± SD) | Complete Protection Time |
Part 4: Safety and Toxicological Assessment
Prior to and concurrent with human efficacy testing, a thorough safety evaluation of this compound is mandatory. This ensures the well-being of test subjects and provides critical data for regulatory approval.
Key Safety Studies:
-
Skin Sensitization and Irritation: Patch testing on human volunteers or animal models is used to observe any allergic reactions or skin irritation.[4] The Repeated Insult Patch Test (RIPT) involves multiple exposures to check for delayed reactions.[4]
-
Acute Toxicity: Oral and dermal toxicity studies determine the effects of a single high dose of the active ingredient.[4]
-
Ethical Considerations: All studies involving human subjects must be conducted under strict ethical guidelines, with protocols approved by an Institutional Review Board (IRB).[16] This includes informed consent, clear discussion of risks, and protection of subject privacy.[16]
Diagram: Integrated Testing and Development Pathway
Caption: Tiered approach for repellent development and validation.
Conclusion
The evaluation of this compound as a novel insect repellent requires a multi-faceted, systematic approach. By adhering to the standardized laboratory and field protocols outlined in this guide, researchers can generate robust, reliable, and comparable efficacy data. This rigorous methodology, from in vitro screening and Arm-in-Cage assays to real-world field trials and essential safety assessments, forms the foundation for successful product development and regulatory approval, ultimately contributing to the arsenal of tools available for preventing vector-borne diseases.
References
- Insect Repellent Testing: Methods and Standards for Efficacy and Safety. (2024-05-02).
- Guidelines for efficacy testing of mosquito repellents for human skin. (2009-04-21). World Health Organization.
- Guidelines for efficacy testing of spatial repellents. (2013-05-07). World Health Organization.
- Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service. Microbe Investigations.
-
A critical review of current laboratory methods used to evaluate mosquito repellents. (2024-01-18). Frontiers in Insect Science. Available from: [Link]
- Arm-in-Cage test. Biogents AG.
- ASTM E939: Field Testing of Repellent Products. Microbe Investigations.
- Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability. (2010-08-06). Federal Register.
- The arm-in-cage (AIC) test for measuring the efficacy of topical... ResearchGate.
- Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin. (2010-07-07). U.S. Environmental Protection Agency.
- An In Vitro Assay for Testing Mosquito Repellents Employing a Warm Body and Carbon Dioxide as a Behavioral Activator. (2010-12). ResearchGate.
-
In vitro bioassay methods for laboratory screening of novel mosquito repellents. (2014-02-01). ResearchGate. Available from: [Link]
- Field Testing Topical Applications of Compounds as Repellents for Medically Important and Pest Arthropods (Including Insects, Ti. Poseidon Sciences.
-
Development and Evaluation of a Semifield Test for Repellent Efficacy Testing. (2014-01-01). Journal of Medical Entomology. Available from: [Link]
-
Mode of action of N,N-Diethyl-meta-Toluamide (DEET) on the insect nervous system. ResearchGate. Available from: [Link]
-
field studies with selected skin repellents against natural infestations of aedes taeniorhynchus. (1977). BioOne. Available from: [Link]
-
Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. (2018-05-17). PMC. Available from: [Link]
Sources
- 1. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 2. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. researchgate.net [researchgate.net]
- 11. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. poseidonsciences.com [poseidonsciences.com]
- 15. biodiversitylibrary.org [biodiversitylibrary.org]
- 16. epa.gov [epa.gov]
Application Notes & Protocols: N,N-Diethyl-1-naphthamide as a Versatile Molecular Building Block
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic utilization of N,N-Diethyl-1-naphthamide as a core molecular building block. Moving beyond its identity as a singular compound, we explore its synthetic accessibility, key reactive sites, and potential for elaboration into complex, high-value molecules. Detailed protocols for derivatization are provided, emphasizing the chemical rationale behind procedural choices to ensure reproducibility and methodological transparency. The naphthalene scaffold is a privileged structure in medicinal chemistry, and this guide serves to unlock the potential of this specific amide derivative for applications in drug discovery and advanced materials development.[1][2][3]
Introduction: The Strategic Value of this compound
This compound is a tertiary amide built upon a naphthalene core. The naphthalene moiety itself is a cornerstone in medicinal chemistry, forming the structural basis for numerous FDA-approved drugs, including the anti-inflammatory Naproxen, the beta-blocker Propranolol, and the antifungal Terbinafine.[1] This prevalence is due to the naphthalene ring's unique combination of lipophilicity, metabolic stability, and ability to engage in π-stacking interactions within biological targets.[1][3]
The addition of the N,N-diethylamide group at the 1-position transforms the simple naphthalene core into a synthetically versatile and functionally significant building block. This functional group imparts several key advantages:
-
Modulated Physicochemical Properties: The amide group enhances solubility and can act as a hydrogen bond acceptor, influencing the pharmacokinetic profile of derivative molecules.
-
Metabolic Stability: The tertiary amide is generally resistant to enzymatic hydrolysis, offering a metabolically robust anchor point.
-
Synthetic Handle: While stable, the amide's electronic influence and the potential for derivatization of the aromatic core make it a strategic starting point for more complex syntheses.
This guide will detail how to leverage these features, providing actionable protocols for the targeted modification of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO | [4][5] |
| Molecular Weight | 227.31 g/mol | [4] |
| Appearance | Yellow to pale yellow oil | [4] |
| Boiling Point | 158-160 °C at 0.4 Torr | [4] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [5] |
Core Chemistry: Synthesis and Reactive Sites
Synthesis of the Building Block
The most direct and industrially scalable synthesis of this compound proceeds via the acylation of diethylamine with 1-naphthoyl chloride. This is a standard amidation reaction that is both high-yielding and robust. The precursor, 1-naphthoyl chloride, is readily prepared from commercially available 1-naphthoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
The general two-step process is outlined below. This approach is analogous to established methods for preparing other N,N-disubstituted carboxamides.[6][7]
Key Reactive Sites for Derivatization
The true power of this compound as a building block lies in its potential for selective functionalization. The primary site for modification is the electron-rich naphthalene ring system.
The amide group is a moderately activating, ortho, para-directing group for Electrophilic Aromatic Substitution (EAS). Due to the fused ring system, substitution patterns can be complex, but positions 4 and 5 are typically the most reactive. This allows for the introduction of diverse functional groups that can serve as handles for further synthetic transformations, such as cross-coupling reactions.
Application Protocol 1: Synthesis of Bioactive Amine Precursors
This protocol details a common sequence in medicinal chemistry: the introduction of an amine functionality onto the aromatic core. This amine can then be used for amide bond formation, reductive amination, or as a nucleophile in various coupling reactions to build more complex drug-like molecules.[8][9][10][11]
Workflow Overview
Step-by-Step Methodology
Step 1: Regioselective Nitration
-
Causality & Rationale: A mixture of concentrated nitric and sulfuric acids is the classic reagent for nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the aromaticity of the naphthalene ring. The reaction is conducted at 0°C to control the rate of reaction, minimize the formation of dinitrated byproducts, and favor substitution at the electronically activated C4 position.
-
Protocol:
-
To a stirred solution of this compound (1.0 eq) in concentrated H₂SO₄ (5 mL per gram of starting material) at 0°C (ice bath), add a solution of concentrated HNO₃ (1.1 eq) in concentrated H₂SO₄ (2 mL per gram of HNO₃) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for an additional 2 hours.
-
Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The product spot should appear at a lower Rf than the starting material.
-
Once complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting yellow precipitate by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 4-Nitro-N,N-diethyl-1-naphthamide.
-
-
Analytical Validation:
-
¹H NMR: Expect a downfield shift of the aromatic protons and the appearance of characteristic signals for the nitro-substituted ring.
-
MS (ESI+): Confirm the mass of the product, [M+H]⁺.
-
Step 2: Reduction of the Nitro Group
-
Causality & Rationale: Tin(II) chloride (SnCl₂) in refluxing ethanol is a reliable and effective method for the reduction of aromatic nitro groups to primary amines. It is tolerant of the amide functionality and generally provides clean conversion with high yields. The acidic workup ensures the product is protonated as an ammonium salt, facilitating separation from non-basic impurities.
-
Protocol:
-
Suspend the 4-Nitro-N,N-diethyl-1-naphthamide (1.0 eq) from the previous step in ethanol (10 mL per gram).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours.
-
Checkpoint: Monitor the disappearance of the starting material by TLC. The highly polar amine product will typically remain at the baseline in many solvent systems.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Add water and basify the aqueous solution by the slow addition of a saturated NaHCO₃ or 2M NaOH solution until pH > 9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 4-Amino-N,N-diethyl-1-naphthamide.
-
-
Analytical Validation:
-
¹H NMR: Confirm the disappearance of the downfield-shifted protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons.
-
¹³C NMR: Note the significant upfield shift of the carbon atom to which the amine is attached (formerly attached to the nitro group).
-
HPLC: Assess the purity of the final compound.
-
Application Protocol 2: Palladium-Catalyzed Cross-Coupling for C-C Bond Formation
This protocol demonstrates how to install a "handle" for cross-coupling—in this case, a bromine atom—and then use it in a Suzuki-Miyaura reaction. This is a cornerstone of modern synthetic chemistry for creating C-C bonds, essential for building complex molecular architectures.
Workflow Overview
Step-by-Step Methodology
Step 1: Electrophilic Bromination
-
Causality & Rationale: N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine (Br⁺). Dimethylformamide (DMF) is used as a polar aprotic solvent that facilitates the reaction. The reaction proceeds regioselectively at the activated C4 position, analogous to the nitration reaction.
-
Protocol:
-
Dissolve this compound (1.0 eq) in DMF (5 mL per gram).
-
Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours at room temperature.
-
Checkpoint: Monitor by TLC (3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-N,N-diethyl-1-naphthamide.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Causality & Rationale: The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds. It involves a palladium catalyst, typically Pd(PPh₃)₄ or a combination of a Pd(0) precursor and a phosphine ligand, which undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base (K₂CO₃) is required to activate the boronic acid for the transmetalation step. A biphasic solvent system like Toluene/Water is often used.
-
Protocol:
-
In a flask, combine 4-Bromo-N,N-diethyl-1-naphthamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Add Toluene and Water in a 4:1 ratio (5 mL total solvent per 100 mg of bromide).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), under a positive pressure of inert gas.
-
Heat the reaction to 90°C and stir for 6-12 hours.
-
Checkpoint: Monitor by TLC or LC-MS for the disappearance of the starting bromide.
-
Cool to room temperature, dilute with ethyl acetate, and separate the layers.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final 4-Aryl-N,N-diethyl-1-naphthamide product.
-
-
Analytical Validation:
-
¹H & ¹³C NMR: Confirm the presence of signals corresponding to the newly introduced aryl group and the absence of the C-Br bond.
-
MS (ESI+): Verify the molecular weight of the coupled product.
-
Conclusion
This compound is far more than a simple chemical; it is a strategically designed starting point for chemical innovation. Its robust nature, combined with the predictable reactivity of its naphthalene core, makes it an ideal building block for constructing libraries of novel compounds. The protocols detailed herein provide a validated foundation for researchers to explore its potential in developing next-generation therapeutics and functional materials. The principles of electrophilic aromatic substitution and palladium-catalyzed cross-coupling are fundamental to modern synthesis, and this compound serves as an excellent platform for their application.
References
-
Hoffman Fine Chemicals. (n.d.). CAS 5454-10-4 | this compound. Retrieved from [Link]
-
PubChem. (n.d.). N,N-dimethyl-1-naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 30). N,N-Dimethyl-1-naphthylamine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethyl-alpha-naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (2019). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Retrieved from [Link]
-
Zahra, M., Osman, A., Agwa, H., Nair, N., Sanchez, A., et al. (2016). Synthesis, Biological Evaluation, Docking and QSAR Studies of Some Novel Naphthalimide Dithiocarbamate Analogs as Antitumor and Anti-Inflammatory Agents. Medicinal Chemistry (Los Angeles), 6(12), 694-703. Retrieved from [Link]
-
Xia & He Publishing Inc. (n.d.). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Retrieved from [Link]
-
Zhang, J., et al. (2019). A building-block design for enhanced visible-light switching of diarylethenes. Nature Communications, 10, 4232. Retrieved from [Link]
- Google Patents. (2015). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
-
Al-Suwaidan, I. A., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. Molecules, 27(18), 5928. Retrieved from [Link]
-
Zaki, E. G., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 15(58), 50166-50178. Retrieved from [Link]
-
Gladysz, J. A., et al. (n.d.). Building Blocks for Molecular Polygons Based on Platinum Vertices and Polyynediyl Edges. Inorganic Chemistry. Retrieved from [Link]
-
Nguyen, T. T. H., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Retrieved from [Link]
-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-305. Retrieved from [Link]
-
ResearchGate. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. Retrieved from [Link]
-
Alvarez, C., et al. (2007). Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Bioorganic & Medicinal Chemistry Letters, 17(12), 3417-20. Retrieved from [Link]
-
Whitten, D. G., et al. (n.d.). Building highly sensitive dye assemblies for biosensing from molecular building blocks. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Retrieved from [Link]
-
Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286. Retrieved from [Link]
-
da Silva, G. V. J., et al. (2017). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Mini-Reviews in Medicinal Chemistry, 17(11), 947-960. Retrieved from [Link]
-
OUCI. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2010). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules, 15(8), 5334-5353. Retrieved from [Link]
-
Yadav, S., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. Retrieved from [Link]
-
Modica, J. A., Skarpathiotis, S., & Mrksich, M. (2012). Modular assembly of protein building blocks to create precisely defined megamolecules. Chembiochem, 13(16), 2331-4. Retrieved from [Link]
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. This compound [chemicalbook.com]
- 6. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]
- 10. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence Studies of N,N-Diethyl-1-naphthamide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Fluorescent Potential of N,N-Diethyl-1-naphthamide
This compound, a derivative of the naphthalimide scaffold, belongs to a class of compounds renowned for their robust fluorescent properties.[1][2][3] Naphthalimides are characterized by their strong emission, high quantum yields, and good photostability, making them valuable tools in various scientific domains, including the development of fluorescent sensors, molecular switches, and biological markers.[1] The photophysical characteristics of naphthalimide derivatives can be finely tuned by chemical modifications, particularly at the 4-position of the naphthalene ring, which can alter their absorption and emission profiles.[1] The diethylamino group at the 1-position of the naphthyl ring in this compound is expected to influence its electronic properties and, consequently, its fluorescence behavior.
This guide provides a comprehensive overview of the experimental setup and protocols for conducting fluorescence studies on this compound. We will delve into the principles behind the experimental design, offer step-by-step methodologies for accurate measurements, and discuss the critical aspect of data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the fluorescent properties of this compound in their work.
I. Fundamental Principles of Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive analytical technique that investigates the electronic transitions of molecules.[4][5] The process begins with the absorption of a photon by a fluorophore, which elevates an electron from its ground state to an excited state.[5][6] The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state through non-radiative processes.[6] From this state, it can return to the ground state by emitting a photon, a phenomenon known as fluorescence.[6]
A key characteristic of fluorescence is the Stokes shift , which is the difference in wavelength between the excitation and emission maxima.[6][7] This shift arises because the emitted photon has lower energy (longer wavelength) than the absorbed photon due to energy loss during vibrational relaxation.[6] The fluorescence emission spectrum is typically a mirror image of the absorption spectrum of the transition to the first excited state.[6]
The intensity and spectral characteristics of fluorescence are highly sensitive to the fluorophore's local environment.[8] Factors such as solvent polarity, pH, temperature, and the presence of quenching molecules can significantly alter the fluorescence emission.[8] This sensitivity is what makes fluorescence a powerful tool for studying molecular interactions and dynamics.[9][10]
II. Experimental Design and Instrumentation
A successful fluorescence study hinges on a well-thought-out experimental design and the proper use of instrumentation. The core instrument for these studies is a spectrofluorometer .[4][5]
A. Core Instrumentation
A typical spectrofluorometer consists of the following components:[4][5][11]
-
Excitation Source: Provides the light to excite the sample. Common sources include xenon arc lamps and lasers.[4][5]
-
Excitation Monochromator: Selects a specific wavelength of light from the source to excite the sample.[4][5]
-
Sample Compartment: Holds the sample, typically in a quartz cuvette.[5] The emission is usually detected at a 90-degree angle to the excitation beam to minimize interference from the excitation light.[5]
-
Emission Monochromator: Scans the emitted light from the sample and selects specific wavelengths to be measured by the detector.[4][5]
-
Detector: Measures the intensity of the emitted light. Photomultiplier tubes (PMTs) are commonly used due to their high sensitivity.[5]
Diagram of a Standard Fluorescence Spectrometer
A simplified workflow of a fluorescence spectrometer.
B. Solvent Selection: A Critical Parameter
The choice of solvent is paramount in fluorescence studies as it can significantly influence the spectral properties of the fluorophore.[8] Polar solvents can interact with the dipole moment of the excited state, leading to a red shift (longer wavelength) in the emission spectrum.[8] For naphthalimide derivatives, an increase in solvent polarity often leads to a decrease in fluorescence quantum yield and lifetime.[1]
When initiating studies on this compound, it is advisable to screen a range of solvents with varying polarities to fully characterize its solvatochromic behavior.
| Solvent | Polarity Index | Rationale for Use |
| Hexane | 0.1 | A nonpolar solvent to establish baseline fluorescence in a non-interactive medium. |
| Dichloromethane | 3.1 | A solvent of intermediate polarity. |
| Acetonitrile | 5.8 | A polar aprotic solvent. |
| Ethanol | 4.3 | A polar protic solvent, capable of hydrogen bonding. |
| Water | 10.2 | A highly polar protic solvent, relevant for biological applications. |
It is crucial to use spectroscopic grade solvents to avoid interference from fluorescent impurities.
III. Protocols for Fluorescence Characterization
A. Protocol 1: Determination of Excitation and Emission Spectra
This protocol outlines the steps to determine the optimal excitation and emission wavelengths for this compound.
1. Sample Preparation: a. Prepare a stock solution of this compound in a chosen solvent (e.g., ethanol) at a concentration of 1 mM. b. From the stock solution, prepare a dilute working solution (e.g., 1-10 µM). The absorbance of this solution at the excitation wavelength should be below 0.1 to prevent inner filter effects.[9]
2. Instrument Setup: a. Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output. b. Set the excitation and emission slit widths to a moderate value (e.g., 5 nm).
3. Excitation Spectrum Measurement: a. Based on the chemical structure (a naphthalene derivative), a reasonable starting point for the emission wavelength is around 400-450 nm.[7] Set the emission monochromator to a fixed wavelength in this range. b. Scan a range of excitation wavelengths (e.g., 250-400 nm) and record the fluorescence intensity. c. The wavelength at which the intensity is maximal is the excitation maximum (λ_ex).
4. Emission Spectrum Measurement: a. Set the excitation monochromator to the determined λ_ex. b. Scan a range of emission wavelengths, starting from about 10-20 nm above the λ_ex to avoid scattered light, up to a point where the fluorescence intensity returns to baseline (e.g., λ_ex + 20 nm to 600 nm). c. The wavelength at which the intensity is maximal is the emission maximum (λ_em).
5. Data Analysis: a. Plot fluorescence intensity versus wavelength for both the excitation and emission spectra. b. The Stokes shift can be calculated as: Stokes Shift (nm) = λ_em - λ_ex.
Workflow for Determining Excitation and Emission Spectra
A stepwise process for spectral characterization.
B. Protocol 2: Fluorescence Quenching Studies
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore.[9][12] It is a valuable technique for studying molecular interactions.[9][10] This protocol describes a steady-state quenching experiment.
1. Reagent Preparation: a. Fluorophore Solution: Prepare a solution of this compound at a fixed concentration (e.g., 5 µM) in the desired buffer or solvent. b. Quencher Stock Solution: Prepare a concentrated stock solution of the quencher of interest in the same solvent. The choice of quencher will depend on the research question.
2. Titration Experiment: a. Measure the fluorescence spectrum of the this compound solution in the absence of the quencher. This provides the initial fluorescence intensity (I₀). b. Sequentially add small aliquots of the quencher stock solution to the fluorophore solution. c. After each addition, mix thoroughly and allow the solution to equilibrate before measuring the fluorescence spectrum. Record the fluorescence intensity at the emission maximum (I). d. Correct for dilution by applying the formula: I_corr = I_obs * ((V_initial + V_added) / V_initial), where I_obs is the observed intensity, V_initial is the initial volume, and V_added is the total volume of added quencher.
3. Data Analysis: The Stern-Volmer Equation
The data from a quenching experiment can be analyzed using the Stern-Volmer equation:
I₀ / I = 1 + K_sv * [Q]
where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
K_sv is the Stern-Volmer quenching constant.
A plot of I₀ / I versus [Q] should yield a straight line with a slope equal to K_sv.[12] The linearity of the Stern-Volmer plot can provide insights into the quenching mechanism (static vs. dynamic).
IV. Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.[3][13] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3]
A common method for determining the quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[3][13]
Protocol for Quantum Yield Determination:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. For a compound expected to emit in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.
-
Prepare Solutions: Prepare a series of solutions of both the standard and this compound at different concentrations, ensuring that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[14]
-
Measure Absorbance and Fluorescence: a. For each solution, measure the absorbance at the chosen excitation wavelength. b. Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Data Analysis: a. Integrate the area under the fluorescence emission curve for each spectrum. b. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear. c. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.
-
V. Troubleshooting and Best Practices
-
Inner Filter Effects: At high concentrations, the sample can reabsorb the emitted fluorescence, leading to a decrease in the measured intensity. To avoid this, always work with dilute solutions (absorbance < 0.1).[9]
-
Photobleaching: Prolonged exposure to the excitation light can cause the fluorophore to degrade. Minimize exposure times and use the lowest necessary excitation intensity.
-
Scattered Light: Raman and Rayleigh scattering from the solvent can interfere with the fluorescence signal, especially near the excitation wavelength. Ensure the emission scan starts at a sufficiently longer wavelength than the excitation.
-
Cuvette Cleanliness: Use clean quartz cuvettes to avoid background fluorescence. Rinse with the solvent before use.
VI. Conclusion
This compound holds significant promise as a fluorescent probe due to its naphthalimide core. The protocols and guidelines presented here provide a robust framework for the systematic characterization of its photophysical properties and its application in fluorescence-based assays. By carefully considering the experimental parameters, particularly solvent choice and concentration, researchers can obtain reliable and reproducible data, unlocking the full potential of this compound in their scientific investigations.
References
- Benchchem. Application Notes and Protocols for Fluorescence Quenching Studies of 9,10-Dichloroanthracene.
- Ossila. Fluorescence Spectroscopy Instrumentation and Principle.
- ResearchGate. Fluorescence spectroscopy experimental set-up.
- ExperimentFluorescenceSpectroscopy. (2025).
- Fluorescence Quenching.
- Chemistry LibreTexts. (2022). 1.11: Fluorescence Spectroscopy.
- Agilent. What Is Fluorescence Spectroscopy? Principles Overview.
- NIH. (n.d.). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. PMC.
- PNAS. Fluorescence quenching: A tool for single-molecule protein-folding study.
- IOSR Journal. (2018). Fluorescence Quenching Studies on Some Substituted Amines by Phenolphthalein.
- PMC. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing.
- MDPI. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors.
- The Royal Society of Chemistry. Determination of quantum yields.
- Evident Scientific. Solvent Effects on Fluorescence Emission.
- ResearchGate. (2025). Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM | Request PDF.
- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
- OUCI. Solvent and Environmental Effects.
- Relative and absolute determination of fluorescence quantum yields of transparent samples.
- ResearchGate. Typical normalised absorption and fluorescence emission spectra of...
- Lirias. (n.d.). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution.
- OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- The Royal Society of Chemistry. Measurement of fluorescence quantum yields.
- ChemicalBook. This compound.
- SpectraBase. N,N-Diethyl-2-phenyl-1-naphthamide.
- AAT Bioquest. Spectrum [1-Naphthylamine].
- CAS 5454-10-4 | this compound.
- ResearchGate. (2025). The synthesis and spectroscopic properties of novel, functional fluorescent naphthalimide dyes | Request PDF.
- Fluorescence Excitation and Emission Fundamentals.
- Abcam. Excitation and Emission Spectral Profiles Energy Level Diagrams.
Sources
- 1. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. ossila.com [ossila.com]
- 5. agilent.com [agilent.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving N,N-Diethyl-1-naphthamide Synthesis Yield
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for N,N-Diethyl-1-naphthamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple protocols to explain the causal chemistry, enabling you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the synthesis of this compound.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most prevalent and robust method is the nucleophilic acyl substitution reaction between 1-naphthoyl chloride and diethylamine.[1][2] This reaction is highly efficient but sensitive to specific conditions. The core of the synthesis involves the lone pair of electrons on the diethylamine's nitrogen atom attacking the electrophilic carbonyl carbon of 1-naphthoyl chloride. This reaction is often conducted under Schotten-Baumann conditions.[3][4][5]
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yield is the most frequent issue reported and almost invariably traces back to two primary culprits:
-
Hydrolysis of 1-Naphthoyl Chloride: 1-naphthoyl chloride is extremely reactive towards water, including atmospheric moisture.[3][6][7] Any contact with water will rapidly and irreversibly convert it to the unreactive 1-naphthoic acid, which will not participate in the amidation reaction and will reduce your potential yield.[1][7]
-
Protonation of the Diethylamine Nucleophile: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] In the absence of a base, this HCl will protonate the nitrogen of the unreacted diethylamine, forming diethylammonium chloride. This salt is no longer nucleophilic and cannot react with the 1-naphthoyl chloride, effectively halting the reaction and diminishing the yield.[3][5]
Q3: What is the function of a base in this synthesis, and how do I select the appropriate one?
A base is critical for neutralizing the HCl byproduct.[3][4] By scavenging the acid as it forms, the base ensures that the diethylamine remains in its free, nucleophilic state to continue the reaction. There are two common strategies:
-
Anhydrous Organic Base: Using a non-nucleophilic tertiary amine like triethylamine or pyridine in a dry organic solvent (e.g., dichloromethane) is a standard approach.[3][8] This method requires strictly anhydrous conditions.
-
Aqueous Inorganic Base (Schotten-Baumann Conditions): This classic method uses a two-phase system, typically an organic solvent like dichloromethane and an aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[3][9] The 1-naphthoyl chloride and product remain in the organic phase, while the HCl byproduct is neutralized in the aqueous phase. This method is often faster, more tolerant of minor moisture, and highly effective, making it a preferred choice for many applications.
Q4: How can I effectively minimize the formation of 1-naphthoic acid?
Minimizing the formation of this key byproduct is essential for maximizing yield. The strategy is straightforward: rigorous exclusion of water.
-
Use High-Purity Reagents: Ensure your 1-naphthoyl chloride has not degraded during storage. It should be stored in a tightly sealed container in a desiccator.[7]
-
Employ Anhydrous Techniques: All glassware should be oven- or flame-dried before use.[10] Use anhydrous grade solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[6][7]
Q5: What is the most effective protocol for purifying the crude this compound?
A standard liquid-liquid extraction workup is highly effective for removing the major impurities.[6][11]
-
Acidic Wash: A wash with a dilute acid solution (e.g., 1 M HCl) will remove any unreacted diethylamine and the organic base (e.g., triethylamine) by converting them into their water-soluble hydrochloride salts.[8]
-
Basic Wash: A subsequent wash with a basic solution (e.g., saturated sodium bicarbonate, NaHCO₃) is crucial for removing the 1-naphthoic acid impurity by converting it into its water-soluble sodium salt.[7]
-
Final Purification: After drying the organic layer, the crude product can be further purified. If the product is a solid, recrystallization is often effective.[2] For oils or to remove trace impurities, column chromatography on silica gel is the method of choice.[1] Given the product's boiling point, vacuum distillation is also a viable purification method for larger scales.[12]
Troubleshooting Guide
| Issue Encountered | Potential Cause & Scientific Rationale | Recommended Solution |
| Low Final Yield | Hydrolysis of 1-Naphthoyl Chloride: The acyl chloride is highly electrophilic and reacts readily with water (a nucleophile) to form the less reactive carboxylic acid.[6][7] | Ensure all glassware is oven-dried. Use anhydrous solvents and perform the reaction under a nitrogen or argon atmosphere.[3] |
| Protonation of Diethylamine: The HCl byproduct protonates the amine nucleophile, rendering it inactive and preventing it from attacking the acyl chloride.[3][5] | Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine) or use biphasic Schotten-Baumann conditions with an aqueous base (e.g., NaOH).[3][13] | |
| Reaction Stalls (TLC shows unreacted starting material) | Insufficient Reactivity/Activation: While typically a fast reaction, suboptimal conditions can slow the rate of nucleophilic attack. | Ensure adequate mixing, especially in biphasic systems. If using hindered amines (not the case here, but a general principle), gentle warming or adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3] |
| Product is Contaminated with a Crystalline White Solid | Formation of 1-Naphthoic Acid: This indicates hydrolysis of the 1-naphthoyl chloride either from wet reagents or during the aqueous workup of unreacted starting material.[7] | During the workup, perform a thorough wash of the organic layer with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This deprotonates the acidic 1-naphthoic acid, forming the water-soluble sodium 1-naphthoate, which partitions into the aqueous layer. |
| Product is an Oil Instead of a Solid, or Fails to Crystallize | Presence of Impurities: Residual solvent or impurities can depress the melting point and inhibit crystallization. | Ensure the product is thoroughly dried under high vacuum to remove all solvent. If impurities are suspected, purify via column chromatography. For recrystallization, ensure the correct solvent system is chosen and try seeding with a small crystal if available. |
Key Experimental Protocols & Data
Visualization of the Core Reaction and Process Workflows
Caption: Nucleophilic acyl substitution mechanism.
Caption: Troubleshooting workflow for low reaction yield.
Comparative Synthesis Data
| Method | Base | Solvent System | Typical Reaction Time | Typical Isolated Yield | Key Considerations |
| Anhydrous Organic | Triethylamine (1.1-1.5 eq.) | Anhydrous Dichloromethane | 2-12 hours | 90-95% | Requires strict exclusion of moisture. Reaction progress should be monitored by TLC.[2][3][8] |
| Schotten-Baumann | Aq. Na₂CO₃ (5.0 eq.) or Aq. NaOH | Dichloromethane / Water | 25-60 minutes | 85-95% | Biphasic system requires vigorous stirring to maximize interfacial area. More tolerant to ambient conditions.[2][3] |
Protocol 1: Synthesis using Triethylamine in Dichloromethane
-
Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 equivalents) to the solution.[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition: Slowly add a solution of 1-naphthoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel over 20-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 1-naphthoyl chloride is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[6]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.[2]
Protocol 2: Synthesis under Schotten-Baumann Conditions
-
Preparation: In a round-bottom flask, dissolve diethylamine (1.0 equivalent) in dichloromethane. In a separate beaker, prepare a solution of sodium carbonate (Na₂CO₃, 5.0 equivalents) in water.
-
Reaction Setup: Add the aqueous Na₂CO₃ solution to the flask containing the diethylamine solution. Begin vigorous stirring to create an emulsion.
-
Addition: Cool the biphasic mixture to 0 °C in an ice bath. Add a solution of 1-naphthoyl chloride (1.0 equivalent) in dichloromethane dropwise to the vigorously stirred mixture.
-
Reaction: After the addition, allow the mixture to warm to room temperature and continue to stir vigorously for 30 minutes.[2] Monitor the reaction by TLC.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then brine.
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude product as described in Protocol 1.
References
- Technical Support Center: Overcoming Challenges in 1-Naphthoyl Chloride Reactions - Benchchem. (URL: )
- Side reactions of 1-Naphthoyl chloride with functional groups - Benchchem. (URL: )
- An In-depth Technical Guide to the Reactivity of 1-Naphthoyl Chloride with Nucleophiles - Benchchem. (URL: )
- Technical Support Center: Purification of Commercial N,N-Dimethyl-1-Naphthylamine - Benchchem. (URL: )
- Technical Support Center: Handling Moisture-Sensitive 1-Naphthoyl Chloride Reactions - Benchchem. (URL: )
- Schotten-Baumann Reaction. Cambridge University Press. (URL: )
- Application Notes and Protocols: Synthesis of Amides Using 1-Naphthoyl Chloride - Benchchem. (URL: )
-
Schotten Baumann Reaction - BYJU'S. (URL: [Link])
-
Schotten-Baumann Reaction - Organic Chemistry Portal. (URL: [Link])
- Schotten Baumann Reaction - S
-
Schotten–Baumann reaction - Wikipedia. (URL: [Link])
-
(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine - Organic Syntheses. (URL: [Link])
-
Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux - Organic Syntheses Procedure. (URL: [Link])
-
This compound - CAS 5454-10-4 - Hoffman Fine Chemicals. (URL: [Link])
-
Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Purification of Crude N,N-Diethyl-1-naphthamide
Welcome to the technical support center for the purification of N,N-Diethyl-1-naphthamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to facilitate your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. Typically, it is synthesized from 1-naphthoic acid or its derivatives (like 1-naphthoyl chloride) and diethylamine. Consequently, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 1-naphthoic acid and diethylamine are common. 1-naphthoic acid is a crystalline solid, while diethylamine is a volatile liquid.
-
Reagent-Related Impurities: If thionyl chloride was used to make the acid chloride in situ, residual acids or related byproducts might be present.
-
Side-Reaction Products: Self-condensation products of the starting materials or reactions with solvent impurities can occur.
-
Degradation Products: this compound is a robust amide but can undergo hydrolysis back to 1-naphthoic acid and diethylamine under harsh acidic or basic conditions, especially at elevated temperatures[1]. Oxidation can lead to colored impurities, often appearing as yellow or brown tints.
Q2: What are the primary methods for purifying crude this compound?
A2: The three most effective and widely used purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice depends on the nature of the impurities, the scale of your reaction, and the desired final purity.
-
Vacuum Distillation: Ideal for large-scale purification and for removing non-volatile or highly volatile impurities. Given the high boiling point of this compound (158-160 °C at 0.4 Torr), vacuum is essential to prevent thermal decomposition[2][3].
-
Flash Column Chromatography: Excellent for removing impurities with similar polarity to the product. It offers high resolution and is suitable for achieving very high purity (>99%) on small to medium scales[4][5].
-
Recrystallization: A powerful and economical technique for removing small amounts of impurities from a solid product. The key is to find a solvent system in which the compound has high solubility at high temperatures and low solubility at low temperatures[6][7].
Q3: How do I choose the best purification method for my specific needs?
A3: Your choice should be guided by a systematic evaluation of your crude material and your final goal.
-
Initial Analysis: Run a Thin Layer Chromatography (TLC) and a proton NMR (¹H NMR) of your crude product. TLC will reveal the number of components and their relative polarities, while NMR can help identify major impurities like starting materials.
-
Decision Workflow: Use the following workflow to guide your decision.
Caption: Purification method selection workflow.
Q4: How can I effectively monitor the purification process?
A4: Thin Layer Chromatography (TLC) is the most indispensable tool for real-time monitoring.
-
System Selection: Use silica gel 60 F254 plates. A good starting mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate[8]. A 4:1 to 1:1 ratio of Hexanes:Ethyl Acetate is often a suitable range.
-
Visualization: this compound contains a naphthalene ring, which is UV active. You can visualize the spots under a UV lamp at 254 nm[3]. Staining with potassium permanganate (KMnO₄) can also be used for visualization if impurities are not UV active.
-
Application: For column chromatography, spot the crude material, the collected fractions, and a co-spot (crude + fraction) on the same plate to track the elution of your product and the separation from impurities[4]. For recrystallization, compare the crude material with the purified crystals and the remaining mother liquor.
Q5: What are the optimal storage conditions for purified this compound?
A5: Although amides are generally stable, proper storage is crucial to maintain long-term purity. To prevent potential hydrolysis or oxidation, store the purified compound in a tightly sealed, amber glass vial in a cool, dry place. For long-term storage, flushing the vial with an inert gas like nitrogen or argon is recommended.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification experiments.
Recrystallization Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.[9]3. The solution is supersaturated with impurities. | 1. Switch to a lower-boiling point solvent or use a solvent mixture.2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Ensure the flask is not agitated during cooling.[7]3. Add a slightly larger volume of hot solvent to ensure all impurities remain dissolved upon cooling. |
| Low Crystal Yield | 1. Too much solvent was used initially.[6]2. The compound has significant solubility in the cold solvent.3. Premature crystallization occurred during hot filtration. | 1. Evaporate some of the solvent and attempt to cool again. For future attempts, add the hot solvent portion-wise until the solid just dissolves.[7]2. Cool the solution in an ice-salt bath for a longer period. Try a different solvent system where the compound is less soluble when cold.3. Use a stemless funnel and pre-heat it with hot solvent or steam before filtering to prevent clogging and crystal formation.[6] |
| Product is Still Colored | 1. Colored impurities are co-crystallizing with the product.2. Thermal degradation during dissolution. | 1. Before cooling, add a small amount (1-2% by weight) of activated decolorizing charcoal to the hot solution. Boil for a few minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities.[6][10]2. Avoid prolonged heating. Dissolve the compound quickly in the boiling solvent and proceed immediately to the next step. |
Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Streaking | 1. The compound is too polar for the chosen eluent, causing strong interaction with the silica gel.2. The column is overloaded with the sample. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes).2. Use a larger column or load less crude material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Poor Separation | 1. The eluent system is not optimal; the polarity difference between the product and impurity is not being exploited.2. The column was packed improperly, leading to channeling. | 1. Systematically screen different solvent systems using TLC. Try switching to a different polar solvent (e.g., dichloromethane or acetone instead of ethyl acetate).2. Ensure the silica gel is packed uniformly as a slurry without any air bubbles or cracks.[4] |
| Compound Stuck on Column | 1. The eluent is not polar enough to move the compound.2. Irreversible adsorption to the acidic silica gel. | 1. Flush the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane.2. If the compound is basic, consider using a neutral stationary phase like alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount (0.5-1%) of triethylamine.[11] |
General Troubleshooting Workflow
Caption: General troubleshooting decision flowchart.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product is a solid contaminated with minor impurities.
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to find one that dissolves the compound when hot but not when cold. Solvent mixtures like Hexanes/Ethyl Acetate are also excellent candidates[12][13].
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to dissolve the solid completely at the solvent's boiling point[7].
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula tip of activated charcoal. Reheat the mixture to boiling for 2-5 minutes[6].
-
Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, warm Erlenmeyer flask[6].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation[7].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor[7].
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating compounds of differing polarities.
-
Eluent Selection: Using TLC, determine a solvent system that gives a retention factor (Rƒ) of ~0.25-0.35 for this compound. A common system is Hexanes:Ethyl Acetate.
-
Column Packing: Prepare a slurry of silica gel (200-400 mesh) in the initial, low-polarity eluent. Pour the slurry into a glass column and allow it to pack under light pressure, ensuring no air bubbles are trapped[4].
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column[5].
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity as the column runs (gradient elution). Collect fractions (e.g., 10-20 mL each) in test tubes[4].
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Zhang, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph I of Ritonavir. Crystal Growth & Design. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 5454-10-4 | this compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]
-
Rajput, J. C. (2015). Significance of Stability Studies on Degradation Product. Research Journal of Pharmaceutical Technology. Retrieved from [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Supporting Information for various organic syntheses. (n.d.). Retrieved from [Link]
-
Crystallization Solvents PDF. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthamide citrate on Newcrom R1 HPLC column. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
ResearchGate. (2021). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Semantic Scholar. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
MDPI. (2022). TLC in the Analysis of Plant Material. Retrieved from [Link]
-
Pham, D. T., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). Retrieved from [Link]
-
CUNY York College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
Mehmood, A., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. iscientific.org [iscientific.org]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. youtube.com [youtube.com]
Navigating the Challenges of N,N-Diethyl-1-naphthamide Solubility in Aqueous Solutions: A Technical Guide
Welcome to the technical support center for N,N-Diethyl-1-naphthamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your decision-making process. We will explore the physicochemical properties of this compound and detail systematic approaches to achieve successful solubilization in aqueous media.
Understanding the Molecule: Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the cornerstone of any successful formulation strategy. Since experimental data for this compound is not extensively published, we will rely on robust computational predictions to guide our approach. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is CCN(CC)C(=O)c1cccc2ccccc12 . Using this structure, we can predict key parameters that govern its aqueous solubility.
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | 227.31 g/mol | Moderate molecular weight, not a primary obstacle for solubility. |
| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.0 | A high logP value indicates significant lipophilicity (a "grease-ball" molecule), predicting poor aqueous solubility.[1] |
| pKa (Acid Dissociation Constant) | ~1.5 - 2.5 (for the protonated amide) | The amide group is a very weak base. The predicted low pKa of the conjugate acid means it will be predominantly in its neutral, less soluble form at physiological pH. |
| Aqueous Solubility (logS) | Predicted to be low | Consistent with the high logP, the intrinsic aqueous solubility is expected to be poor. |
These predicted properties confirm that this compound is a challenging compound to dissolve in water due to its hydrophobic nature. The high logP is the primary driver of its poor solubility, and its very weak basicity means that pH adjustment will likely be ineffective as a primary solubilization strategy.
Troubleshooting Flowchart for this compound Solubility
This flowchart provides a logical progression of troubleshooting steps, from the simplest to the more complex, to address solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A1: Based on its predicted high logP value of approximately 3.5 to 4.0, this compound is highly lipophilic, meaning it preferentially partitions into non-polar environments over water. This inherent hydrophobicity is the primary reason for its poor solubility in aqueous buffers.
Q2: I tried adjusting the pH of my buffer. Why didn't that help?
A2: The amide functional group in this compound is a very weak base. Its predicted pKa is in the range of 1.5 to 2.5. This means that at physiologically relevant pH (typically 6-8), the molecule will be almost entirely in its neutral, non-ionized form. Since ionization is a key mechanism by which pH adjustment can increase solubility, this strategy is largely ineffective for this compound. Significant protonation would require a very low pH, which is often not compatible with biological experiments.
Q3: Can I use DMSO to dissolve this compound? What are the potential issues?
A3: Yes, Dimethyl sulfoxide (DMSO) is a powerful organic solvent that will readily dissolve this compound. However, the challenge arises when you add this DMSO stock solution to your aqueous buffer. The compound may precipitate out as the percentage of DMSO in the final solution decreases. This is a common issue known as "crashing out." It is crucial to keep the final concentration of DMSO as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts in your experiment.
In-Depth Troubleshooting Guides
Guide 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the polarity of the solvent system.[2] This is often the first and simplest approach for compounds with high lipophilicity.
Causality: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) create a more favorable environment for hydrophobic molecules by disrupting the hydrogen-bonding network of water, which in turn reduces the energy required to create a cavity for the solute.
Recommended Co-solvents for this compound:
-
Ethanol: A common and relatively benign co-solvent.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene Glycol 300 or 400 (PEG 300/400): Effective for many poorly soluble drugs.
-
Dimethyl Sulfoxide (DMSO): Use with caution due to potential cellular effects.
Experimental Protocol: Preparing a 10 mM Stock Solution in a Co-solvent System
-
Weighing: Accurately weigh out 2.27 mg of this compound (MW = 227.31 g/mol ).
-
Initial Dissolution: Add the compound to a sterile microcentrifuge tube. Add 100 µL of 100% ethanol (or another suitable co-solvent).
-
Vortexing/Sonication: Vortex thoroughly. If the compound does not fully dissolve, briefly sonicate the tube in a water bath.
-
Stock Solution: This creates a 100 mM stock solution in the pure co-solvent.
-
Working Solution Preparation: To prepare a 10 µM final concentration in 1 mL of aqueous buffer, add 0.1 µL of the 100 mM stock solution. This results in a final co-solvent concentration of 0.01%, which is generally well-tolerated in most biological assays. Always add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize precipitation.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, try a different co-solvent or a combination of co-solvents. You can also try a lower concentration of the stock solution.
-
Assay Interference: Always run a vehicle control (buffer with the same final concentration of the co-solvent) to ensure that the co-solvent itself does not affect your experimental results.
Guide 2: Surfactant-Based Solubilization
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core and a hydrophilic shell, providing a microenvironment where lipophilic compounds like this compound can be entrapped and effectively "dissolved."[3]
Causality: The hydrophobic naphthalene and diethyl groups of this compound will partition into the hydrophobic core of the micelle, while the hydrophilic exterior of the micelle allows it to remain dispersed in the aqueous medium.
Recommended Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.
-
Kolliphor® EL (formerly Cremophor® EL): A polyethoxylated castor oil, effective but with some known biological effects.[3]
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, generally used for in vitro assays and not for in vivo applications due to its denaturing properties.
Experimental Protocol: Solubilization using Tween® 80
-
Prepare a Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in water.
-
Initial Dissolution: Weigh out 2.27 mg of this compound. Add it to a microcentrifuge tube.
-
Add Surfactant Solution: Add a small volume (e.g., 20 µL) of the 10% Tween® 80 stock solution directly to the compound.
-
Mix Thoroughly: Vortex and gently heat (to ~40°C) if necessary to form a clear, viscous mixture.
-
Dilute with Buffer: Slowly add your aqueous buffer dropwise while vortexing to bring the solution to the desired final volume and concentration. The final concentration of Tween® 80 should be kept as low as possible while maintaining solubility, typically in the range of 0.01% to 0.1%.
Guide 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate "guest" molecules like this compound, forming an inclusion complex that is water-soluble.
Causality: The non-polar naphthalene ring of this compound can fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the entire complex soluble.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a common choice for both in vitro and in vivo applications.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used for parenteral formulations.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your aqueous buffer.
-
Add Compound: Add the weighed this compound directly to the HP-β-CD solution.
-
Equilibrate: Vortex the mixture and allow it to equilibrate for several hours (or overnight) at room temperature with gentle agitation to facilitate the formation of the inclusion complex. Sonication can expedite this process.
-
Sterile Filtration: Once dissolved, sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles.
Visualization of Solubilization Mechanisms
Caption: Mechanisms of solubilizing hydrophobic compounds.
References
- WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- ResearchGate. (2025, August 8). Techniques to enhance solubility of hydrophobic drugs: An overview.
- Pinnamaneni, S., et al. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Pharmazie, 57(5), 291-300.
- Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- PubChem. N,N-dimethyl-1-naphthylamine | C12H13N | CID 6848.
- Hoffman Fine Chemicals. CAS 5454-10-4 | this compound.
- ChemicalBook. This compound.
- Smolecule. Buy 1-Naphthamide | 2243-81-4.
- Sigma-Aldrich. N,N-Dimethyl-1-naphthylamine =98.0 GC 86-56-6.
- PubChem. N,N-Diethyl-alpha-naphthylamine | C14H17N | CID 66547.
- World Pharma Today.
- BIOSYNCE. (2026, January 8). What is the solubility of 1-Naphthamide Cas 2243-81-4 in organic solvents?
- Santa Cruz Biotechnology. This compound | CAS 5454-10-4 | SCBT.
- PubChem. n,n-Diisopropyl-1-naphthamide | C17H21NO | CID 279116.
- ResearchGate. (2025, July 10).
- WuXi AppTec DMPK. (2024, March 15).
- ChemicalBook. (2024, December 18). N,N-DIETHYL-1-NAPHTHYLAMINE | 84-95-7.
- PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- MDPI.
- Shanghai Huicheng Biotech. This compound.
- Wikipedia. N,N-Dimethyl-1-naphthylamine.
- University of Rochester, Department of Chemistry. Solvents and Polarity.
- R. Williams. (2022, April 7).
- R. Williams.
- Cheméo. 1-Naphthamide (CAS 2243-81-4) - Chemical & Physical Properties.
- Veeprho. N,N-Dimethyl-1-(naphthalen-1-yl)methanamine | CAS 16413-71-1.
- T.R. Hoye. (2022, September 8). Properties of Common Organic Solvents.
- Sigma-Aldrich. N,N-Dimethyl-1-naphthylamine =98.0 GC 86-56-6.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
- Loba Chemie. n-1-naphthyl ethylene diamine dihydrochloride ar/acs.
Sources
avoiding byproduct formation in N,N-Diethyl-1-naphthamide synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Yield
Welcome to the Technical Support Center for N,N-Diethyl-1-naphthamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges in this synthetic procedure. By understanding the underlying reaction mechanisms and potential side reactions, you can significantly improve the purity and yield of your target compound.
Introduction
This compound is a valuable compound in various research fields. Its synthesis, commonly achieved by reacting 1-naphthoyl chloride with diethylamine, is a classic example of nucleophilic acyl substitution.[1][2] While the reaction appears straightforward, several potential side reactions can lead to the formation of unwanted byproducts, complicating purification and reducing the overall efficiency of the synthesis. This guide will walk you through the most common issues and provide robust solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the Schotten-Baumann reaction, which involves the acylation of diethylamine with 1-naphthoyl chloride.[1][3] This reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[3][]
Q2: What are the primary byproducts I should be aware of during the synthesis?
A2: The main byproducts to monitor are:
-
1-Naphthoic acid: Formed from the hydrolysis of the starting material, 1-naphthoyl chloride.[5]
-
N-Ethyl-1-naphthamide: Results from the presence of a primary amine impurity (ethylamine) in the diethylamine reagent.
-
Unreacted 1-naphthoyl chloride: Can remain if the reaction does not go to completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Significant Formation of 1-Naphthoic Acid
The presence of 1-naphthoic acid is a clear indicator of the hydrolysis of 1-naphthoyl chloride.[5] This is a common issue as 1-naphthoyl chloride is highly sensitive to moisture.[5]
Likely Causes:
-
Atmospheric Moisture: Exposure of 1-naphthoyl chloride or the reaction mixture to humid air.
-
Wet Glassware: Using glassware that has not been properly dried.
-
Contaminated Solvents or Reagents: Use of solvents or reagents containing water.
Preventative & Corrective Protocols:
-
Strict Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., at 110°C) or by flame-drying under a vacuum.[6]
-
Use anhydrous solvents. If not purchased as such, solvents like dichloromethane can be distilled from a suitable drying agent (e.g., calcium hydride).[6]
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[6]
-
-
Reagent Handling:
-
Use freshly opened or properly stored 1-naphthoyl chloride.
-
Handle all reagents swiftly to minimize exposure to the atmosphere.
-
Problem 2: Presence of N-Ethyl-1-naphthamide in the Product
The formation of this secondary amide byproduct indicates a contamination issue with your diethylamine.
Likely Causes:
-
Impure Diethylamine: The diethylamine reagent may contain ethylamine as an impurity.
Preventative & Corrective Protocols:
-
Reagent Purity Check:
-
Verify the purity of the diethylamine using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.
-
-
Purification of Diethylamine:
-
If impurities are detected, distill the diethylamine to obtain a pure fraction.
-
-
Use High-Purity Reagents:
-
Whenever possible, purchase and use high-purity grades of diethylamine from reputable suppliers.
-
Problem 3: Low Reaction Yield and Incomplete Conversion
Low yields can be frustrating and are often due to suboptimal reaction conditions or stoichiometry.
Likely Causes:
-
Insufficient Base: The hydrochloric acid generated during the reaction can protonate the diethylamine, rendering it non-nucleophilic.[] An inadequate amount of base will not effectively neutralize this acid.
-
Suboptimal Temperature: The reaction rate can be slow at very low temperatures, while higher temperatures might promote side reactions.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
Preventative & Corrective Protocols:
-
Use of a Suitable Base:
-
Temperature Control:
-
Optimized Stoichiometry:
-
A common protocol uses equimolar amounts of 1-naphthoyl chloride and diethylamine.[1] A slight excess of the amine can sometimes be used to ensure complete consumption of the acyl chloride.
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to minimize byproduct formation and maximize yield.
Materials:
-
1-Naphthoyl chloride
-
Diethylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
10% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
In the flask, dissolve diethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 1-naphthoyl chloride (1.0 eq.) in anhydrous dichloromethane in the dropping funnel.
-
Add the 1-naphthoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.[1][3]
-
Monitor the reaction by TLC until the 1-naphthoyl chloride is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 10% HCl solution (to remove excess amines), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.[6][8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography if necessary.[9]
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic, dissolves reactants well, and is relatively inert. |
| Base | Triethylamine (1.2 eq.) | Neutralizes HCl byproduct, driving the reaction forward.[] |
| Temperature | 0 °C to Room Temperature | Controls initial exothermicity and allows for a smooth reaction.[] |
| Reaction Time | 8-12 hours | Typically sufficient for complete conversion at room temperature.[1] |
| Workup | Acid/Base Washes | Removes unreacted starting materials and byproducts.[6][8] |
Visualizing Reaction Pathways
Main Reaction Pathway
Caption: Synthesis of this compound via nucleophilic acyl substitution.
Byproduct Formation Pathways
Caption: Common pathways leading to byproduct formation.
References
-
Clark, J. (2023). the preparation of amides. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Organic Syntheses. ethyl 1-naphthylacetate. [Link]
-
PrepChem.com. Synthesis of 1-naphthoyl chloride. [Link]
-
Organic Syntheses. Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.it]
- 5. Page loading... [guidechem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for N,N-diethyl-1-naphthamide
Welcome to the technical support center for the synthesis of N,N-diethyl-1-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this specific amide bond formation.
Section 1: Troubleshooting Common Issues
This section addresses specific problems you might encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the choice of synthetic route: either through an activated carboxylic acid intermediate (e.g., acyl chloride) or a direct coupling reaction.
Route A: From 1-Naphthoyl Chloride
This is a common and often high-yielding method. However, problems can still arise.
-
Issue: Incomplete formation of 1-naphthoyl chloride.
-
Explanation: The conversion of 1-naphthoic acid to 1-naphthoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride might be incomplete.[1] This leaves unreacted starting material that will not participate in the subsequent amidation.
-
Solution:
-
Ensure your chlorinating agent is fresh and used in slight excess (e.g., 1.5 equivalents).[1]
-
Consider adding a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride, as this can accelerate the reaction.[2]
-
After the reaction, remove the excess chlorinating agent under reduced pressure to drive the reaction to completion.[3][4]
-
-
-
Issue: Hydrolysis of 1-naphthoyl chloride.
-
Issue: Protonation of diethylamine.
Route B: Direct Coupling of 1-Naphthoic Acid and Diethylamine
Direct coupling methods avoid the need to isolate the acyl chloride but have their own set of challenges.
-
Issue: Inefficient carboxylic acid activation.
-
Explanation: The direct condensation of a carboxylic acid and an amine is hindered by their acid-base reactivity.[8] Coupling reagents are required to activate the carboxylic acid.[9] If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete, leading to low yields.[10]
-
Solution:
-
Choose a suitable coupling reagent. Common options include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions and improve efficiency.[6][10]
-
Other effective coupling agents include HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[11]
-
Ensure you are using the correct stoichiometry for the coupling reagent and any additives, typically 1.1 to 1.5 equivalents.[6]
-
-
-
Issue: Side reactions with coupling agents.
-
Explanation: With carbodiimide coupling agents like DCC or EDC, the reactive O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea byproduct, which reduces the amount of activated carboxylic acid available to react with the amine.[12]
-
Solution:
-
Q2: I am observing significant impurity formation in my final product. How can I minimize this?
Impurity formation can complicate purification and reduce the overall yield of pure this compound.
-
Impurity: Unreacted 1-naphthoic acid.
-
Cause: Incomplete reaction or hydrolysis of an activated intermediate.
-
Solution:
-
-
Impurity: N-acylurea byproduct (from carbodiimide coupling).
-
Impurity: Diacylated amine.
Q3: I am having difficulty purifying the final product. What are the recommended methods?
This compound is typically an oil or low-melting solid.[14]
-
Method 1: Liquid-Liquid Extraction and Wash.
-
Procedure: After quenching the reaction, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[6][10] Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl) to remove excess amine, a mild base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[5][6] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.[10][15]
-
Troubleshooting: If an emulsion forms during washing, adding more brine can help to break it.
-
-
Method 2: Column Chromatography.
-
Procedure: For high purity, column chromatography on silica gel is effective.[15] A solvent system of ethyl acetate and hexanes is a good starting point for elution. The exact ratio will need to be determined by thin-layer chromatography (TLC).
-
Troubleshooting: If the product is streaking on the TLC plate, adding a small amount of triethylamine to the eluent can help.
-
-
Method 3: Vacuum Distillation.
-
Procedure: If the impurities are non-volatile, vacuum distillation can be an excellent purification method for this compound.[15] The reported boiling point is 158-160 °C at 0.4 Torr.[14]
-
Troubleshooting: Ensure a stable vacuum and gradual heating to avoid bumping. Using a short path distillation apparatus is often beneficial.
-
Section 2: Experimental Protocols & Data
Protocol 1: Synthesis of this compound via 1-Naphthoyl Chloride
This protocol provides a general procedure for the acylation of diethylamine with 1-naphthoyl chloride.
Materials:
-
1-Naphthoyl chloride
-
Diethylamine
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethylamine (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1-naphthoyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution.[5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.[5]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purify by column chromatography or vacuum distillation as needed.
Protocol 2: Synthesis of this compound via EDC/HOBt Coupling
This protocol outlines a direct coupling method.
Materials:
-
1-Naphthoic acid
-
Diethylamine
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-hydroxybenzotriazole)
-
Anhydrous N,N-dimethylformamide (DMF) or DCM
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 1-naphthoic acid (1.0 equivalent) and the anhydrous solvent.[6]
-
Add HOBt (1.1 equivalents) to the solution and stir until dissolved.[6]
-
Add diethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 equivalents) portion-wise to the stirred reaction mixture.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography or vacuum distillation.
Data Summary: Comparison of Reaction Conditions
| Parameter | Route A: Acyl Chloride | Route B: Direct Coupling | Rationale |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Initial cooling helps control exothermic reactions.[16] Room temperature is often sufficient for completion. |
| Solvent | Aprotic (DCM, THF) | Polar Aprotic (DMF, DCM) | Anhydrous conditions are critical to prevent hydrolysis.[6][10] |
| Base | Et₃N, Pyridine | DIPEA (if amine salt is used) | Required to neutralize HCl byproduct in Route A.[5] A non-nucleophilic base is needed in Route B if the amine is a salt.[6] |
| Reaction Time | Typically 1-4 hours | Typically 4-24 hours | Acyl chlorides are generally more reactive, leading to shorter reaction times. |
| Typical Yield | Good to Excellent | Moderate to Good | The acyl chloride route often provides higher yields if handled correctly. |
Section 3: Visual Guides
Reaction Workflow: Acyl Chloride Route
Caption: Workflow for this compound synthesis via the acyl chloride intermediate.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Blank, B., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
-
(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine - Organic Syntheses. (2019). Retrieved from [Link]
-
Why did my amide syntesis does not work? - ResearchGate. (2021). Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025). Retrieved from [Link]
-
Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - Semantic Scholar. (2013). Retrieved from [Link]
-
N,N-Dimethyl-1-naphthylamine - Wikipedia. (n.d.). Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015). Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
Self-assembled naphthalimide derivatives as efficient and low-cost electron extraction layer for n-i-p perovskite solar cells Su - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of 1-naphthoyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]
-
CAS 5454-10-4 | this compound. (n.d.). Retrieved from [Link]
- US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents. (n.d.).
-
Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
amide coupling help : r/Chempros - Reddit. (2022). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
(PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate. (n.d.). Retrieved from [Link]
- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents. (n.d.).
-
Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Retrieved from [Link]
-
1-Naphthoic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
(PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole - ResearchGate. (2015). Retrieved from [Link]
-
Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. hoffmanchemicals.com [hoffmanchemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
Technical Support Center: N,N-Diethyl-1-naphthamide Stability and Degradation
Welcome to the technical support center for N,N-Diethyl-1-naphthamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways and prevention strategies for this compound. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development endeavors.
Introduction to the Stability of this compound
This compound is an aromatic amide with a naphthalene core. The stability of this molecule is crucial for its efficacy and safety in various applications. Like many pharmaceutical compounds, it is susceptible to degradation under certain environmental and experimental conditions. Understanding the potential degradation pathways is the first step in developing robust formulations and analytical methods. The primary degradation routes for this compound are anticipated to be hydrolysis, photolysis, and oxidation, with the possibility of microbial degradation in certain environments.
This guide will walk you through identifying and resolving common stability issues, providing both theoretical background and practical, field-proven advice.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Unexpected Peaks in HPLC Analysis After Sample Preparation
Question: I am observing unexpected peaks in my HPLC chromatogram after preparing my sample of this compound in an acidic or basic solution. What could be the cause?
Answer: The appearance of new peaks under these conditions strongly suggests hydrolytic degradation. The amide bond in this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases.[1][2]
-
Under acidic conditions , the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] This leads to the cleavage of the amide bond, yielding 1-naphthoic acid and diethylamine.[4]
-
Under basic conditions , the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This also results in the cleavage of the amide bond to form the carboxylate salt (1-naphthoate) and diethylamine.[1][3]
Troubleshooting Steps:
-
Confirm Hydrolysis: To confirm that the new peaks are due to hydrolysis, run a controlled experiment where you intentionally stress the sample under mild acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a slightly elevated temperature (e.g., 40-60°C) for a defined period.[5] If the peaks increase in area, hydrolysis is the likely cause.
-
Characterize Degradation Products: Use a mass spectrometer (LC-MS) to identify the molecular weights of the degradation products. You would expect to find peaks corresponding to 1-naphthoic acid (MW: 172.18 g/mol ) and diethylamine (MW: 73.14 g/mol ). Note that diethylamine is highly volatile and may be difficult to detect without derivatization.
-
Adjust Sample Preparation pH: If hydrolysis is occurring during your routine sample preparation, adjust the pH of your diluent to be as close to neutral as possible. If the compound's solubility is an issue, consider using a buffered solution in the pH range of 6-8 to maintain stability.
-
Control Temperature: Keep your samples cool during preparation and analysis, as heat can accelerate hydrolysis.
Problem 2: Loss of Potency and Appearance of New Impurities in Light-Exposed Samples
Question: My this compound samples show a decrease in the main peak area and the emergence of several new peaks after exposure to light. What is happening?
Answer: This is a classic sign of photodegradation. The naphthalene ring system in this compound is a strong chromophore, meaning it absorbs light, particularly in the UV region. This absorption can lead to photochemical reactions that degrade the molecule.[6]
The likely photodegradation pathways for a naphthalene-containing compound include:
-
Photo-oxidation: The excited state of the molecule can react with oxygen to form various oxidized products. For naphthalene derivatives, this can result in the formation of naphthoquinones, hydroxylated naphthalenes, and ring-opened products.[7][8]
-
Photolysis: Direct cleavage of bonds can occur upon absorption of high-energy light. This could potentially involve the cleavage of the amide bond or reactions on the diethylamino group.
Troubleshooting Steps:
-
Confirm Photosensitivity: Conduct a photostability study according to ICH Q1B guidelines. Expose your drug substance or product to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a specified duration. A control sample should be kept in the dark under the same temperature conditions.
-
Identify Photodegradants: Analyze the light-exposed samples using HPLC with a photodiode array (PDA) detector to observe any changes in the UV spectrum, which can indicate structural modifications. Use LC-MS to identify the molecular weights of the new peaks. Look for masses corresponding to the addition of one or more oxygen atoms.
-
Implement Photoprotective Measures:
-
Packaging: Store your samples in amber vials or containers that block UV light.
-
Formulation: For liquid formulations, consider the addition of a UV absorber or an antioxidant.[9][10] UV absorbers, like oxybenzone, can be incorporated into coatings or the formulation itself to absorb harmful radiation.[10] Antioxidants can quench free radicals formed during photo-oxidation.[11]
-
Handling: Minimize exposure to light during all stages of sample preparation and analysis.
-
Problem 3: Gradual Decrease in Assay Value Over Time with No Obvious Degradants
Question: I am seeing a slow but steady decrease in the concentration of this compound in my formulation over time, but I don't see any significant new peaks in my HPLC chromatogram. What could be the issue?
Answer: This scenario could be due to several factors:
-
Oxidative Degradation to Non-Chromophoric Products: The compound may be undergoing oxidative degradation, but the resulting products might not have a strong chromophore and are therefore not readily detected by a UV detector at the wavelength you are using. Oxidation can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to metal ions that can catalyze oxidation.[12]
-
Interaction with Excipients: The active ingredient may be interacting with one or more excipients in your formulation, leading to the formation of adducts or degradation products that are not being resolved from the main peak or other excipient peaks.[13][14]
-
Adsorption to Container Closure System: The molecule could be adsorbing to the surface of your storage container, especially if it is plastic.
Troubleshooting Steps:
-
Investigate Oxidative Degradation:
-
Perform a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).[5] This will help to generate potential oxidative degradants.
-
Analyze the stressed samples with a more universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in addition to your UV detector, to see if any non-UV active species are being formed.
-
Consider adding an antioxidant to your formulation. Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are common choices for lipid-soluble compounds.[15] For aqueous-based formulations, water-soluble antioxidants like ascorbic acid may be suitable.[5][16]
-
-
Conduct Excipient Compatibility Studies:
-
Prepare binary mixtures of this compound with each excipient in your formulation.
-
Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH).
-
Analyze the samples at various time points to identify any potential incompatibilities.[14]
-
-
Evaluate Container Interactions:
-
Store your formulation in different types of containers (e.g., glass vs. various types of plastic) and monitor the concentration of the active ingredient over time.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products I should expect from this compound?
Based on its chemical structure, the most likely primary degradation products are:
-
From Hydrolysis: 1-Naphthoic acid and diethylamine.[1]
-
From Oxidation: Hydroxylated derivatives on the naphthalene ring, N-de-ethylated products, and potentially N-oxide derivatives.[17]
-
From Photolysis: Similar to oxidation, hydroxylated and quinone-type structures on the naphthalene ring are possible.[7]
Q2: How can I prevent the degradation of this compound in my formulations?
Prevention strategies should target the specific degradation pathway:
-
Hydrolysis: Maintain the pH of the formulation close to neutral using appropriate buffer systems.[4]
-
Oxidation: Include antioxidants in the formulation and consider packaging under an inert atmosphere (e.g., nitrogen).[15] The use of chelating agents like EDTA can also be beneficial to sequester metal ions that may catalyze oxidation.
-
Photodegradation: Use light-protective packaging (amber glass or opaque containers). For some formulations, the inclusion of UV-absorbing excipients can be effective.[6][10]
Q3: What are the ideal storage conditions for this compound?
For the pure compound, it should be stored in a well-sealed container, protected from light, and in a cool, dry place. For formulated products, the ideal storage conditions will depend on the specific formulation and should be determined through formal stability studies.
Q4: Are there any known incompatibilities with common pharmaceutical excipients?
While specific data for this compound is limited, amides, in general, can be incompatible with excipients that contain reactive impurities like peroxides (often found in polymers like povidone and polyethylene glycols) or aldehydes.[13] It is also important to consider the pH of the excipient and its potential to influence hydrolytic stability. A thorough drug-excipient compatibility study is always recommended during formulation development.[14]
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with PDA and MS detectors
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat at 60°C.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze samples at various time points.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven at 80°C for 48 hours.
-
Also, expose a solution of the drug to the same conditions.
-
Analyze the samples.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the light-exposed and dark control samples.
-
-
Analysis:
-
Analyze all stressed samples by a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
-
Use a PDA detector to check for peak purity and a MS detector to identify the mass of the parent compound and any degradation products.
-
Data Interpretation:
-
Aim for 5-20% degradation of the parent compound to ensure that significant degradation products are formed without being overly complex.[18]
-
Calculate the mass balance to ensure that all degradation products are being accounted for.
Protocol 2: Screening of Stabilizers for a Liquid Formulation
Objective: To evaluate the effectiveness of different antioxidants and UV absorbers in preventing the degradation of this compound in a liquid formulation.
Materials:
-
A prototype liquid formulation of this compound.
-
Antioxidants (e.g., BHT, BHA, ascorbic acid).
-
UV absorbers (e.g., oxybenzone).
-
HPLC system.
-
Photostability chamber.
-
Oven.
Procedure:
-
Formulation Preparation: Prepare several batches of the prototype formulation. One batch will be the control (no stabilizer). To the other batches, add different stabilizers at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/v).
-
Stability Study:
-
Divide each batch into two sets of samples.
-
Store one set under accelerated thermal conditions (e.g., 40°C/75% RH).
-
Store the second set in a photostability chamber.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw samples from each batch and condition.
-
Analyze the samples by a validated stability-indicating HPLC method for the assay of this compound and the quantification of any major degradation products.
-
-
Evaluation:
-
Compare the rate of degradation of the parent compound and the formation of degradation products in the stabilized formulations versus the control.
-
The most effective stabilizer will be the one that results in the least amount of degradation under the stress conditions.
-
Visualizations
Degradation Pathways
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Gao, F., Li, Y., Sun, C., & Gao, F. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]
-
Ioele, G., De Luca, M., & Ragno, G. (2014). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology, 24(3), 219-231. [Link]
- Dong, Y., & Chen, G. (2013). Drug Formulations Using Water Soluble Antioxidants.
-
Montenegro, L., & Rapisarda, L. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics, 542(1-2), 1-10. [Link]
-
Patel, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
-
Matsuda, Y., Inouye, H., & Nakanishi, R. (1978). Stabilization of sulfisomidine tablets by use of film coating containing UV absorber: Protection of coloration and photolytic degradation from exaggerated light. Journal of Pharmaceutical Sciences, 67(2), 196-201. [Link]
-
Sarkar, D., Kazy, S. K., & Gupta, A. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology, 12, 639998. [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1071-1076.
-
Bafna, P. A., & Bafna, A. M. (2023). Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. Cosmetics, 10(2), 48. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics, 50(10), 705-709. [Link]
-
de Oliveira, A. C., & de L. Ferreira, M. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 255-265. [Link]
-
Allen, S. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]
-
Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Malki, F., Drici, W., & Ghomari, M. (2017). Comparative Study of Antioxidant Activity of Some Amides. Journal of Analytical & Pharmaceutical Research, 5(5), 00143. [Link]
-
Pizzo, E., & d'Ischia, M. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Catalysts, 13(2), 384. [Link]
-
ResearchGate. (n.d.). Oxidative formation of amides from aromatic amines and 1, 3‐diketones using H2O2 and FeCl3. [Link]
-
Gerasimova, E. S., Gerasimov, A. V., & Gerasimova, T. B. (1998). Hydrolytic stability of imides of different structures. Periodica Polytechnica Chemical Engineering, 42(1), 51-57. [Link]
-
Malki, F., Drici, W., Ghomari, M., & Adida, A. (2016). Antioxidant activity of a series of amides. Journal of Materials and Environmental Science, 7(3), 936-941. [Link]
-
Kwon, J. H., & Kim, M. (2019). Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water. Chemosphere, 222, 94-100. [Link]
-
Nagaraaj, A., & Vijayakumar, V. (2020). Oxidation of Amine α-Carbon to Amide: A Review on Direct Method to Access the Amide Functionality. ChemistrySelect, 5(44), 13745-13766. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Naphthalene in Pharmaceutical Synthesis: A Key Intermediate. [Link]
-
Clark, J. (2015). Hydrolysing amides. Chemguide. [Link]
-
Malki, F., Drici, W., & Ghomari, M. (2017). Comparative Study of Antioxidant Activity of Some Amides. MedCrave online. [Link]
-
Pharmaguideline. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Hydroxy-N-1-naphthyl-2-naphthamide on Newcrom R1 HPLC column. [Link]
-
AKTU Digital Education. (2021, September 9). Pharmaceutical Organic Chemistry II | Naphthalene- Reactions & Uses [Video]. YouTube. [Link]
-
Nedelkovski, V., & Stafilov, T. (2023). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Journal of Environmental Sciences, 127, 46-60. [Link]
-
Kumar, S., & Singh, S. (2021). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire, 13(1), 1-8. [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Biel-Maeso, M., Corada-Fernández, C., Lara-Ortega, F. J., & De la Torre-García, D. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48151-48160. [Link]
-
Ross, D., & Cdon, M. S. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Pharmacology & Toxicology, 57(3), 221-225. [Link]
-
Gupta, A., & Kumar, S. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical and Pharmaceutical Sciences, 6(3), 1-22. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Gomes, J., & Lin, Z. (2019). Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Nanomaterials, 9(3), 400. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Park, K. S., & Lee, D. H. (2004). Photodegradation of α-naphthaleneacetic acid in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry, 163(1-2), 151-157. [Link]
-
Patel, K., Narkhede, S., Nemade, M., Rane, S., Chaudhari, R., Dhobale, G., & Tare, H. (2023). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Pharmaceutical Quality Assurance, 14(2), 352-357. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. [Link]
-
Kotagale, N. R., Balpande, C. N., Deore, C. N., Umekar, M. J., & Nandkishor, R. (2016). Compatibility study of ranitidine with pharmaceutical excipients. International Journal of ChemTech Research, 9(5), 652-663. [Link]
-
Tsochatzis, E. D., & Gika, H. G. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5227. [Link]
-
Wang, Y., Zhang, Y., & Wang, Y. (2024). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Toxics, 12(9), 743. [Link]
- Lee, S. K., & Kim, Y. H. (2016). HPLC (High Performance Liquid Chromatography) method for analyzing fimasartan associated substances and use of impurities as reference standard.
-
Kotagale, N. R., Balpande, C. N., Deore, C. N., Umekar, M. J., & Nandkishor, R. (2013). Compatibility study of metformin with pharmaceutical excipients. International Journal of ChemTech Research, 5(4), 1684-1692. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. WO2012031124A2 - Drug formulations using water soluble antioxidants - Google Patents [patents.google.com]
- 6. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photostabilization strategies of photosensitive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of sulfisomidine tablets by use of film coating containing UV absorber: Protection of coloration and photolytic degradation from exaggerated light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ubijournal.com [ubijournal.com]
- 14. scispace.com [scispace.com]
- 15. Comparative Study of Antioxidant Activity of Some Amides - MedCrave online [medcraveonline.com]
- 16. US20130224296A1 - Drug Formulations Using Water Soluble Antioxidants - Google Patents [patents.google.com]
- 17. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of N,N-Diethyl-1-naphthamide Production
Welcome to the technical support center dedicated to the synthesis and scale-up of N,N-Diethyl-1-naphthamide. This guide is designed for researchers, chemists, and process development professionals. Here, we will deconstruct the common challenges encountered during the transition from laboratory-scale experiments to pilot or industrial-scale production. Our focus is on providing practical, causality-driven solutions to ensure a robust, safe, and efficient manufacturing process.
Synthesis Overview and Core Challenges
This compound is synthesized via a robust two-step process starting from 1-naphthoic acid. The primary challenge in scaling this synthesis lies not in the complexity of the chemistry itself, but in managing the reaction energetics, reagent handling, and purification at a larger volume.
The overall synthetic pathway is illustrated below.
Caption: Reaction scheme for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route?
The most industrially viable route is the two-step synthesis involving the conversion of 1-naphthoic acid to 1-naphthoyl chloride, followed by amidation with diethylamine.[1] This method is preferred for large-scale production over single-step methods using peptide coupling reagents due to lower cost, higher atom economy, and simpler purification of byproducts.[2]
Q2: Thionyl chloride vs. Oxalyl chloride for acyl chloride formation. Which is better for scale-up?
Both thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective.[3][4]
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Cost | Generally more cost-effective. | More expensive. |
| Byproducts | Gaseous (SO₂ and HCl). Requires a robust scrubbing system. | Gaseous (CO, CO₂, and HCl). Requires a scrubbing system. |
| Reaction Conditions | Often requires heating (reflux in toluene) to go to completion.[5][6] | Can be run at lower temperatures (0 °C to room temperature), offering milder conditions.[3][4] |
| Purity | Can sometimes lead to darker product if not carefully controlled. | Often results in a cleaner reaction profile. |
| Scale-Up Verdict | Preferred for large-scale due to cost, despite the need for higher temperatures and rigorous off-gas management.[1] | Excellent for lab and small pilot scale where cost is less of a concern and milder conditions are prioritized. |
Q3: Why is a base, such as triethylamine, necessary in the amidation step?
The amidation reaction between 1-naphthoyl chloride and diethylamine produces one equivalent of hydrochloric acid (HCl) as a byproduct.[7] Diethylamine is a base and will react with this HCl to form diethylammonium chloride. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[7] A non-nucleophilic scavenger base, like triethylamine, is added to neutralize the HCl as it forms, allowing the diethylamine to remain as a free nucleophile and driving the reaction to completion.[6][8]
Q4: What are the primary safety concerns when scaling up this process?
The primary hazards stem from the reagents used:
-
Thionyl Chloride : Highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (SO₂ and HCl).[9][10][11] On a large scale, it must be handled in a closed system with dedicated scrubbers for off-gassing. All equipment must be scrupulously dried to prevent violent reactions.[12]
-
1-Naphthoyl Chloride : A corrosive and moisture-sensitive lachrymator.[7][13] Proper PPE is essential.
-
Diethylamine : A flammable, volatile, and corrosive liquid with a strong odor. It can cause severe skin and eye irritation.
Furthermore, both reaction steps are exothermic.[14] Without proper heat management, thermal runaways are a significant risk at scale. This necessitates the use of jacketed reactors with precise temperature control and carefully controlled addition rates.[15]
Troubleshooting Guides
Problem Area 1: Low Yield in 1-Naphthoyl Chloride Formation
Q: My yield of 1-naphthoyl chloride is significantly lower than expected. What are the likely causes and solutions?
This is a common issue often traced back to reagent quality or reaction conditions.
| Potential Cause | Troubleshooting Solution | Rationale |
| Hydrolysis of Reagents/Product | Ensure all glassware is oven or flame-dried. Use anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen/Argon). | 1-naphthoyl chloride and thionyl chloride are highly moisture-sensitive. Water will convert them back to 1-naphthoic acid and hydrochloric/sulfurous acid, respectively, quenching the reaction.[7][13] |
| Incomplete Reaction | Increase reaction time or temperature. If using thionyl chloride, refluxing for 2-3 hours is common.[3][5] Monitor reaction completion by observing the cessation of gas evolution (HCl, SO₂). | The conversion of a carboxylic acid to an acyl chloride is not always instantaneous, especially with solid starting materials where mass transfer can be limiting. |
| Sub-stoichiometric Chlorinating Agent | Use a slight excess (1.2-1.5 equivalents) of thionyl chloride or oxalyl chloride.[3] | This ensures that all the 1-naphthoic acid is converted, accounting for any minor losses due to handling or reaction with trace moisture. |
| Impure 1-Naphthoic Acid | Recrystallize the starting 1-naphthoic acid before use if its purity is questionable. | Impurities can interfere with the reaction or lead to side products, complicating the work-up and lowering the isolated yield. |
Problem Area 2: Low Yield and Impurities in the Final Amidation Step
Q: The final amidation reaction is giving a low yield of this compound and several spots on TLC. How can I optimize this?
The amidation step is highly exothermic and fast, making it prone to side reactions if not properly controlled.
Caption: Troubleshooting workflow for the amidation reaction.
| Potential Cause | Troubleshooting Solution | Rationale |
| Hydrolysis of 1-Naphthoyl Chloride | Add the 1-naphthoyl chloride solution to the cooled solution of diethylamine. Ensure all equipment and solvents are anhydrous. | The acyl chloride is the most moisture-sensitive component. Exposing it to trace water will convert it back to the unreactive carboxylic acid, directly reducing the potential yield.[7] |
| Protonation of Diethylamine | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present in the reaction mixture before adding the acyl chloride. | As explained in the FAQ, HCl byproduct will quench the diethylamine nucleophile. The scavenger base must be present to neutralize the acid as it's formed.[7] |
| Poor Temperature Control | Perform the reaction at a reduced temperature (e.g., 0-5 °C). Add the 1-naphthoyl chloride dropwise to the amine solution, monitoring the internal temperature. | The reaction is highly exothermic. Uncontrolled temperature increases can lead to side reactions and the formation of colored impurities. Slow, controlled addition is critical for scale-up.[14] |
| Impure 1-Naphthoyl Chloride | Use freshly prepared 1-naphthoyl chloride. If it has been stored or appears discolored, consider purification by vacuum distillation before use. | Residual thionyl chloride or degradation products in the intermediate can lead to a host of byproducts in the amidation step, complicating purification and lowering the yield. |
Problem Area 3: Purification and Product Isolation
Q: My final product is an oil and is difficult to purify. What is the best work-up and purification strategy?
A standard liquid-liquid extraction work-up is highly effective, followed by vacuum distillation for high purity.
-
Quench and Dilute : After the reaction is complete, carefully quench any remaining reactive species and dilute the mixture with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Acid Wash : Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and transfer any unreacted diethylamine and triethylamine into the aqueous layer, removing them from the product.[6]
-
Base Wash : Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acidic species.
-
Brine Wash and Dry : A final wash with saturated NaCl solution helps to break emulsions and remove bulk water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal : Concentrate the solution under reduced pressure using a rotary evaporator.
-
Final Purification : For high purity, the resulting crude oil should be purified by vacuum distillation.[16] this compound has a reported boiling point of 158-160 °C at 0.4 Torr.[16] This is the most scalable method for removing non-volatile impurities.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 1-Naphthoyl Chloride[3][6]
-
Safety : This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water.[9]
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube or gas bubbler connected to a base trap (e.g., NaOH solution) to the condenser outlet to neutralize HCl and SO₂ gases.
-
To the flask, add 1-naphthoic acid (1.0 eq) and anhydrous toluene (approx. 2-3 mL per gram of acid).
-
Carefully add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting product, 1-naphthoyl chloride, is a pale yellow liquid or low-melting solid and is often used in the next step without further purification.
Protocol 2: Lab-Scale Synthesis of this compound[6][8]
-
Safety : Perform in a chemical fume hood. Diethylamine is flammable and corrosive.
-
In a separate oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and an addition funnel under a nitrogen atmosphere, dissolve diethylamine (1.2 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 4-5 mL per gram of starting acid).
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve the crude 1-naphthoyl chloride (1.0 eq) from Protocol 1 in a small amount of anhydrous DCM and load it into the addition funnel.
-
Add the 1-naphthoyl chloride solution dropwise to the cooled amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Proceed with the work-up and purification as described in the "Purification and Product Isolation" section above.
Protocol 3: Analytical Monitoring
-
In-Process Control (IPC) : TLC is an effective tool. Use a mobile phase like 4:1 Hexanes:Ethyl Acetate. 1-Naphthoyl chloride will be highly reactive and may streak or hydrolyze on the plate. The product, this compound, will have a distinct Rf value.
-
Final Product Analysis : High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for determining the purity of the final product.[17] These methods can quantify the main product and identify any minor impurities.
References
-
PrepChem.com. Synthesis of 1-naphthoyl chloride. [Online] Available at: [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Online] Available at: [Link]
-
ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Online] Available at: [Link]
-
Microbe Investigations. Challenges in Developing Long-Lasting Mosquito Repellents. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Thionyl chloride. [Online] Available at: [Link]
-
Chemtek Scientific. Challenges of scaling up production from grams to kilos. [Online] Available at: [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Online] Available at: [Link]
-
Smart Formulation. From Bench to Bulk: Navigating the Scale-Up Challenge in Chemical Manufacturing. [Online] Available at: [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. actylislab.com [actylislab.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 15. researchgate.net [researchgate.net]
- 16. hoffmanchemicals.com [hoffmanchemicals.com]
- 17. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of N,N-Diethyl-1-naphthamide
Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting strategies for peak tailing encountered during the High-Performance Liquid Chromatography (HPLC) analysis of N,N-Diethyl-1-naphthamide. As a polar amide, this compound can be susceptible to secondary interactions that compromise peak symmetry, affecting resolution and quantification accuracy. This document is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
Section 1: Foundational Knowledge - Why Do Peaks Tail?
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than its front edge.[1] An ideal chromatographic peak has a Gaussian shape. Tailing indicates a non-ideal interaction between the analyte and the stationary or mobile phase.
This asymmetry is quantitatively measured using the USP Tailing Factor (T) , also known as the asymmetry factor (As). It is calculated from the peak width at 5% of the peak height (W₀.₀₅) and the width of the front half of the peak (f) at the same height.
T = W₀.₀₅ / (2f)
A perfectly symmetrical peak has a tailing factor of T = 1.0. A value greater than 1 indicates peak tailing, while a value less than 1 indicates peak fronting. For many analytical methods, a tailing factor of less than 1.5 or 2.0 is considered acceptable.[2]
Q2: What are the primary chemical causes of peak tailing for a compound like this compound?
The most frequent cause of peak tailing for polar or basic compounds is the presence of more than one retention mechanism during the separation.[1][2] While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, secondary interactions can occur, leading to tailing.
For this compound, the key issue is its interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18, C8).[1][3][4] Here's the causality:
-
Acidic Silanols: Silica surfaces have residual silanol groups that were not fully covered during the bonding of the C18 chains. These silanols, particularly free or lone silanols, are acidic and can become ionized (negatively charged, Si-O⁻) depending on the mobile phase pH.[1][5][6]
-
Analyte Interaction: The polar amide group in this compound can interact with these ionized silanols through hydrogen bonding or ionic interactions.[3][4]
-
Delayed Elution: This secondary interaction is stronger than the primary hydrophobic retention, causing a fraction of the analyte molecules to be retained longer on the column, which results in a "tail" on the peak.[5]
-
Metal Contamination: Trace metal impurities (like iron or aluminum) in the silica matrix can increase the acidity of nearby silanol groups, worsening the tailing effect.[1][5]
Q3: Are there other, more general causes of peak tailing?
Yes. While chemical interactions are analyte-specific, several physical or system-related issues can cause peak tailing for all compounds in a chromatogram. These include:
-
Column Void: A void or channel at the column inlet, often caused by pressure shock or silica dissolution at high pH, can disrupt the sample band and cause distorted peaks.[7][8]
-
Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, leading to a distorted flow path and tailing or split peaks.[9]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing and fittings between the injector, column, and detector can cause band broadening and tailing.[8]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head and interfere with the peak shape of subsequent analyses.[4][10]
Section 2: The Diagnostic Workflow - Identifying the Root Cause
Q4: How can I efficiently determine if my peak tailing is a chemical or a physical problem?
Distinguishing between a chemical (analyte-specific) and a physical (system-wide) issue is the most critical first step in troubleshooting. The following protocol, "The Neutral Compound Test," provides a definitive diagnosis.
-
Objective: To determine if peak tailing is caused by secondary chemical interactions or by a physical problem within the HPLC system or column.
-
Procedure: a. Prepare a standard of a neutral, non-polar compound that does not interact with silanol groups. Toluene or Naphthalene are excellent choices. The concentration should be similar to your this compound standard. b. Using the exact same HPLC method (mobile phase, flow rate, temperature, etc.) that produces tailing for your analyte, inject the neutral compound standard. c. Analyze the resulting chromatogram and measure the tailing factor of the neutral compound's peak.
-
Interpreting the Results:
-
Scenario A: The neutral compound peak is sharp and symmetrical (T ≈ 1.0), but this compound tails. This strongly indicates a chemical problem . The issue is a specific secondary interaction between your analyte and the stationary phase. Proceed to Section 3 .
-
Scenario B: The neutral compound peak also shows significant tailing (T > 1.2). This points to a physical or system problem . The issue is not specific to your analyte but is related to the column's health or the system's plumbing. Proceed to Section 4 .[11]
-
Caption: Diagnostic workflow to identify the root cause of peak tailing.
Section 3: Troubleshooting Chemical-Based Peak Tailing
Q5: My neutral compound test confirmed a chemical interaction. How do I fix the peak shape for this compound?
When secondary silanol interactions are the culprit, you can address the problem by modifying the mobile phase or selecting a more appropriate column.
The goal is to minimize the interaction between the analyte and the acidic silanol sites.
-
Adjust Mobile Phase pH: This is the most powerful tool. By lowering the pH of the mobile phase, you can suppress the ionization of the silanol groups (Si-O⁻ → Si-OH).[1][2] Protonated silanols are less interactive with polar analytes.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., increasing from 10 mM to 25-50 mM) can increase the ionic strength of the mobile phase.[7][8] The buffer ions can compete with the analyte for active sites, effectively "masking" the silanols and improving peak shape.
-
Use Competing Base Additives: Historically, a small amount of a basic additive like triethylamine (TEA) was added to the mobile phase (e.g., 10-25 mM).[1][15] The TEA, being a stronger base, preferentially interacts with the acidic silanol sites, preventing the analyte from doing so. This is less common with modern, high-purity columns but remains a valid strategy for older columns or particularly difficult separations.
If mobile phase optimization is insufficient, the column itself is the next target.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity "Type B" silica, which has a lower metal content and fewer acidic silanol sites.[1] Furthermore, ensure you are using a column that is end-capped . End-capping is a process where the manufacturer treats the silica after bonding the C18 chains to cap the remaining silanols with a small, inert group (like trimethylsilyl), making them unavailable for secondary interactions.[2][3][7]
-
Consider Alternative Stationary Phases: For highly challenging separations, moving away from traditional silica may be necessary.
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, resulting in a surface with lower silanol activity and improved stability at higher pH.
-
Polymer-Based Columns: These columns use polymeric particles instead of silica and have no silanol groups, thus eliminating this source of peak tailing.[13]
-
| Strategy | Mechanism of Action | Pros | Cons |
| Low pH (2.5-3.0) | Suppresses ionization of silanol groups, reducing their negative charge and interaction potential.[1][7][15] | Highly effective for basic/polar compounds; improves method robustness. | May not be suitable for acid-labile compounds; requires columns stable at low pH.[7] |
| Increased Buffer Strength | Buffer ions compete with the analyte for active silanol sites, masking the secondary interactions.[7][8] | Simple to implement; can improve peak shape at neutral pH. | High salt concentrations can precipitate in high organic; not suitable for LC-MS.[7] |
| Competing Base (e.g., TEA) | Additive preferentially binds to silanol sites, blocking them from interacting with the analyte.[1][15] | Effective, especially on older "Type A" silica columns. | Can shorten column lifetime; may cause baseline noise; suppresses MS signal.[15] |
Section 4: Troubleshooting Physical & System-Based Peak Tailing
Q6: My neutral compound test showed tailing, indicating a physical problem. What should I check?
When all peaks tail, the problem lies within the system's hardware or the column's physical integrity. Follow this systematic checklist.
-
Isolate the Column: First, replace the column with a union and run the system. If the pressure is normal and the baseline is stable, the problem is likely with the column. If you still see issues, check the system components (pump, injector, detector).
-
Check for a Column Void: A void at the column inlet is a common cause of universal peak tailing.[8][9]
-
Diagnosis: Carefully disconnect the column inlet and inspect the surface of the packing bed. A visible channel or depression indicates a void.
-
Solution: You can sometimes get more life out of the column by reversing it and backflushing it to waste (do not flush into the detector).[9] Then, reinstall it in the reverse direction. This is a temporary fix; the column should be replaced for validated methods. To prevent voids, always ramp up the flow rate slowly to avoid pressure shocks.[8]
-
-
Inspect for a Blocked Frit: A partially blocked inlet frit will distort the sample flow path.[9]
-
Diagnosis: High backpressure is a common symptom.
-
Solution: Reverse the column and backflush. If this doesn't work, the frit may need to be replaced (if the column design allows), or the entire column must be replaced. Using guard columns and filtering all samples and mobile phases is the best prevention.[10]
-
-
Minimize Extra-Column Volume:
-
Check all fittings: Ensure you are using the correct ferrules and that all connections are properly seated (finger-tight then a quarter-turn with a wrench). A poor connection can create a small void.
-
Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.12 mm) and shortest possible length to connect the column to the injector and detector.
-
-
Evaluate the Guard Column: If you are using a guard column, it may be the source of the problem. Remove it and inject your sample again. If the peak shape improves, replace the guard column.[9]
Caption: Troubleshooting workflow for physical or system-based peak tailing.
Section 5: Frequently Asked Questions (FAQs)
Q7: Can column temperature affect peak tailing? Yes, but its effect is generally less pronounced than mobile phase pH or column choice. Increasing the temperature can sometimes improve peak shape by enhancing mass transfer kinetics, leading to sharper peaks. However, it can also affect selectivity. If you are using a temperature-controlled column compartment, ensure it is stable, as fluctuations can impact chromatography.[16]
Q8: I've tried multiple strategies, and the peak still tails slightly (e.g., T = 1.3). Is this acceptable? For many applications, a tailing factor up to 1.5 is perfectly acceptable and meets regulatory guidelines. The key is consistency. If your method validation demonstrates that you can achieve reproducible retention times, peak areas, and a tailing factor that remains consistently within your defined system suitability limits (e.g., T < 1.5), then the method is considered reliable for its intended purpose.
Q9: What are the key physicochemical properties of this compound? Understanding the analyte is crucial for method development.[17]
-
Molecular Formula: C₁₅H₁₇NO[18]
-
Molecular Weight: 227.31 g/mol [18]
-
Appearance: It is described as a yellow to pale yellow oil or liquid.[18][19]
-
Solubility: Soluble in organic solvents like Dichloromethane and Ethyl Acetate.[19][20]
-
Chemical Nature: It is an amide. While amides are generally considered neutral, the lone pair of electrons on the nitrogen atom and the polar carbonyl group make the molecule susceptible to polar interactions, which is the underlying reason for its potential to tail on silica-based HPLC columns.
References
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021). Labcompare. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. (2024). YouTube. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Waters Corporation. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). Alwsci. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013). ResearchGate. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent Technologies. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012). LCGC International. [Link]
-
Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. Element Lab Solutions. [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. (2023). Moravek. [Link]
-
HPLC Peak Tailing - Axion Labs. Axion Labs. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Agilent Technologies. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shimadzu. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023). Pharma Growth Hub. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2014). LCGC International. [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
-
Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed. (2012). Journal of Separation Science. [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020). Chromatography Today. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Phenomenex. [Link]
-
Common Causes Of Peak Tailing in Chromatography. (2025). Alwsci. [Link]
-
CAS 5454-10-4 | this compound. Hoffman Fine Chemicals. [Link]
-
This compound - Shanghai Huicheng Biological Technology. E-Biochem. [Link]
-
a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. hoffmanchemicals.com [hoffmanchemicals.com]
- 19. N,N-Diethyl-1-naphthamide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 20. This compound [chemicalbook.com]
Technical Support Center: Minimizing Interference from N,N-Diethyl-1-naphthamide in Fluorescent Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering assay interference caused by N,N-Diethyl-1-naphthamide. This document provides in-depth troubleshooting guides, mitigation strategies, and detailed protocols to help you identify and minimize the impact of this compound on your fluorescent assays, ensuring data integrity and reliability.
Understanding the Problem: The Challenge of Autofluorescence
This compound, like many small molecules containing aromatic ring structures, possesses intrinsic fluorescence, often referred to as autofluorescence. When a compound in a screening library fluoresces in the same spectral region as the assay's reporter fluorophore, it can lead to false positives or negatives by artificially increasing or masking the intended signal.[1][2] The core of the issue lies in spectral overlap. The naphthylamine core of the molecule absorbs light, typically in the ultraviolet (UV) to blue range, and emits light in the blue-to-green portion of the spectrum.[3] This can directly interfere with assays that use common fluorophores such as those based on coumarin, fluorescein, or green fluorescent protein (GFP).
The primary mechanism of interference from this compound is its ability to act as an additional source of photons, leading to an elevated background signal that can obscure the true assay window. Understanding the specific excitation and emission properties of both the interfering compound and your assay's fluorophore is the first critical step in diagnosing and solving the problem.
Spectral Properties at a Glance
To effectively troubleshoot, it is essential to compare the spectral properties of the interfering compound with your assay's fluorophores. While specific spectra for this compound are not broadly published, the parent structure, 1-Naphthylamine, provides a strong proxy.
| Compound/Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Potential for Interference |
| 1-Naphthylamine (proxy) | ~316 - 340 | ~434 - 460 | High with blue/cyan fluorophores |
| NADH / NADPH | ~340 | ~460 | High with UV/blue-excited assays |
| Fluorescein (FITC) | ~494 | ~518 | Moderate (Overlap in emission tail) |
| Rhodamine B | ~540 | ~565 | Low |
| Alexa Fluor 647 | ~650 | ~668 | Very Low |
Data compiled from various sources.[1][3][4]
Troubleshooting Guide: A Step-by-Step Workflow
If you suspect this compound is interfering with your assay, follow this logical workflow to diagnose and address the issue.
Sources
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Spectrum [1-Naphthylamine] | AAT Bioquest [aatbio.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
storage and handling guidelines for N,N-Diethyl-1-naphthamide to prevent degradation
A Guide to Optimal Storage and Handling for Preventing Degradation
Welcome to the technical support center for N,N-Diethyl-1-naphthamide. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical advice to ensure the stability and integrity of your this compound samples. This resource addresses common challenges and questions encountered in a research and development setting, moving beyond generic recommendations to offer scientifically grounded, actionable solutions.
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: I've seen conflicting storage temperature recommendations for this compound. What is the optimal storage temperature?
A1: This is an excellent and critical question. There is indeed some variability in the recommended storage temperatures from different suppliers. Let's break down the available information and establish a best-practice guideline.
| Supplier Recommendation | Temperature | Rationale & Considerations |
| Supplier A | Room Temperature (20-22°C) | This is often recommended for chemicals that are stable at ambient temperatures and not highly volatile. However, this may not account for long-term stability or sensitivity to temperature fluctuations. |
| Supplier B | 4°C | Refrigerated storage is a common precautionary measure for compounds with potential long-term stability issues, as it slows down the rate of chemical degradation. |
Expert Recommendation:
For optimal long-term stability and to minimize the risk of degradation, we strongly recommend storing this compound at 4°C . While the compound may be stable at room temperature for short periods, refrigerated storage provides a more controlled environment, mitigating the impact of ambient temperature fluctuations and slowing potential degradation pathways. Always ensure the container is tightly sealed to prevent moisture ingress, especially when moving it between refrigerated and ambient temperatures.
Q2: My this compound has turned from a pale yellow to a brownish liquid. Is it still usable?
A2: A color change is a visual indicator of potential chemical degradation. While a slight darkening may not significantly impact the purity for some applications, a noticeable change to brown suggests the formation of degradation products. The usability of the material depends on the sensitivity of your experiment to impurities. For applications requiring high purity, such as in drug development, using a discolored reagent is not advisable. It is recommended to perform an analytical check (e.g., HPLC, NMR) to assess the purity before use. The primary cause of discoloration in aromatic amines is often oxidation upon exposure to air and light.
Q3: What are the primary degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, we can infer the most likely degradation pathways based on its chemical structure—an aromatic amide. The two primary mechanisms of concern are:
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. This would lead to the formation of 1-naphthoic acid and diethylamine.
-
Oxidation: Aromatic amines are known to be sensitive to oxidation, which can be accelerated by exposure to air (oxygen) and light. This process can lead to the formation of colored impurities and other byproducts.
Handling & Usage
Q4: What are the essential handling precautions when working with this compound?
A4: Due to its chemical nature, handling this compound requires specific precautions to prevent degradation and ensure user safety. Based on safety data for the analogous compound N,N-Dimethyl-1-naphthylamine, which is sensitive to air and moisture, the following are crucial:
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. This is particularly important when aliquoting or preparing solutions for long-term storage.
-
Appropriate Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[1]
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.
Q5: Can I prepare a stock solution of this compound and store it? What is the best solvent?
A5: Yes, you can prepare stock solutions, but careful consideration of the solvent and storage conditions is critical to prevent degradation.
-
Solvent Choice: Select a dry, aprotic solvent. The choice of solvent will depend on the requirements of your downstream application. Ensure the solvent is of high purity and has a low water content.
-
Preparation: Prepare the solution under an inert atmosphere. Use a syringe to transfer the liquid to a vial containing the dry solvent.
-
Storage: Store the stock solution at 4°C or, if the solvent's freezing point allows, at -20°C for enhanced stability. The vial should be tightly sealed with a cap having a chemically resistant liner.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues you may encounter during your experiments with this compound.
Experimental Protocol: Proper Handling and Aliquoting of this compound
This protocol outlines the best practices for handling and preparing aliquots of this compound to minimize the risk of degradation.
Materials:
-
This compound in its original container
-
Inert gas source (Nitrogen or Argon) with a regulator and tubing
-
Dry, clean glass vials with PTFE-lined caps
-
Dry, gas-tight syringes and needles
-
Anhydrous solvent (if preparing a stock solution)
-
Standard laboratory PPE (gloves, safety glasses, lab coat)
Procedure:
-
Preparation:
-
Set up your workspace in a chemical fume hood.
-
Purge the inert gas line to remove any residual air and moisture.
-
Dry all glassware in an oven and allow it to cool in a desiccator before use.
-
-
Inert Gas Purge:
-
Carefully open the main container of this compound.
-
Insert a needle connected to the inert gas line into the headspace of the container.
-
Insert a second "outlet" needle to allow for the displacement of air.
-
Gently flush the headspace with the inert gas for 1-2 minutes.
-
-
Aliquoting:
-
While maintaining a positive pressure of the inert gas, use a clean, dry syringe to withdraw the desired volume of this compound.
-
Dispense the liquid into the pre-prepared, dry vials.
-
If preparing a stock solution, add the compound to the vial already containing the anhydrous solvent.
-
-
Sealing and Storage:
-
Immediately cap the vials tightly.
-
For added protection, you can wrap the cap with parafilm.
-
Label the vials clearly with the compound name, concentration (if applicable), date, and your initials.
-
Store the aliquots at 4°C in a dark location.
-
By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.
References
-
Hoffman Fine Chemicals. CAS 5454-10-4 | this compound. [Link]
Sources
Validation & Comparative
A Comparative Analysis of N,N-Diethyl-2-phenylacetamide (DEPA) and DEET as Topical Insect Repellents
An In-Depth Guide for Researchers and Drug Development Professionals
In the ongoing effort to mitigate the global burden of vector-borne diseases, the development and optimization of effective insect repellents remain a critical area of research. For decades, N,N-Diethyl-meta-toluamide (DEET) has been the gold standard, offering broad-spectrum and long-lasting protection against a variety of hematophagous arthropods. However, the search for alternative active ingredients with comparable or superior efficacy, improved safety profiles, and different physicochemical properties continues. This guide provides a detailed comparative analysis of DEET and a promising alternative, N,N-Diethyl-2-phenylacetamide (DEPA), with a focus on their performance, mechanism of action, and safety, supported by experimental data.
Chemical and Physical Properties: A Structural Overview
A fundamental understanding of the chemical and physical properties of DEET and DEPA is essential for appreciating their formulation, stability, and interaction with biological systems.
| Property | N,N-Diethyl-meta-toluamide (DEET) | N,N-Diethyl-2-phenylacetamide (DEPA) |
| Chemical Structure | ![]() | |
| CAS Number | 134-62-3[1] | 2431-96-1[1] |
| Molecular Formula | C12H17NO[1] | C12H17NO[1] |
| Molecular Weight | 191.27 g/mol [1] | 191.27 g/mol [2] |
| Appearance | Colorless to slightly yellow oil[1] | Clear colorless to pale yellow liquid[3] |
| Boiling Point | 297 °C | 169-171 °C at 18 mmHg[1] |
| Density | 0.998 g/mL | 1.004 g/mL at 25 °C[1] |
| Solubility in Water | Insoluble | Insoluble[3] |
Both DEET and DEPA are substituted amides, a class of compounds that has been extensively explored for insect repellent activity. Their structural similarities and differences likely contribute to their respective efficacy and toxicological profiles.
Mechanism of Action: Unraveling Repellency
The precise mechanisms by which insect repellents exert their effects are complex and multifactorial. While significant research has focused on DEET, the understanding of DEPA's mode of action is largely inferred from its structural similarity and observed effects.
DEET: The mechanism of DEET is not fully elucidated but is thought to involve multiple pathways.[1] Research indicates that DEET interferes with the olfactory receptors of insects, particularly those that detect lactic acid and carbon dioxide, which are key human attractants.[4] There are several hypotheses regarding its action:
-
"Smell and Avoid" Hypothesis: This suggests that DEET has an inherently unpleasant odor to insects, triggering an avoidance response.[1]
-
"Bewilderment" Hypothesis: This proposes that DEET confuses insects by disrupting their ability to process and respond to host cues.[1]
-
"Masking" Hypothesis: An alternative theory is that DEET reduces the volatility of attractive human skin odors, effectively "masking" the host from the insect.[1]
Recent studies also suggest that DEET may have neurological effects on insects beyond its olfactory actions, potentially strengthening its repellent properties when combined with certain insecticides.[1]
DEPA: The mechanism of action for DEPA is less studied but is believed to be similar to that of DEET, acting on the sensory nervous system of insects. It is thought to interact with odorant and gustatory receptors in mosquitoes, leading to repellency.
Comparative Efficacy: A Head-to-Head Analysis
Numerous studies have compared the repellent efficacy of DEPA and DEET against a range of insect vectors under both laboratory and field conditions.
Laboratory Studies
Laboratory evaluations, typically employing the arm-in-cage method, provide a controlled environment to assess the intrinsic repellency and duration of protection of a compound. A study evaluating a 20% w/v DEPA cream against a 10% w/v DEET standard found no statistically significant difference in their repellency against Aedes aegypti mosquitoes.[5] Both formulations provided 8 hours of protection with over a 60% reduction in mosquito landings.[5]
Field Studies
Field studies are crucial for validating laboratory findings under real-world conditions. A notable study conducted in the North-East Frontier area of India evaluated DEPA and DEET on army personnel against mosquitoes, black flies, and land leeches.[4] The results indicated that both DEPA and DEET exhibited broad-spectrum repellency and were significantly more effective than dimethylphthalate (DMP).[4] Importantly, no significant difference was observed between DEPA and DEET at concentrations of 0.25 and 0.5 mg/cm².[4]
Another field study comparing 20% lotion formulations of both DEPA and DEET against Culex quinquefasciatus in Pondicherry, India, found them to be equally effective, with both providing over 8 hours of protection.[6]
The following table summarizes key comparative efficacy data from published studies:
| Insect Species | Repellent Concentration | Protection Time (Hours) | Study Type | Reference |
| Aedes aegypti | 20% DEPA vs. 10% DEET (cream) | 8 | Laboratory | [5] |
| Mosquitoes & Black Flies | 0.25 & 0.5 mg/cm² | No significant difference | Field | [4] |
| Phlebotomus papatasi (Sand flies) | 0.1 mg/cm² | DEPA: 4.37 ± 0.08, DEET: 4.45 ± 0.15 | Laboratory | [4] |
| Culex quinquefasciatus | 20% DEPA vs. 20% DEET (lotion) | DEPA: 8.36, DEET: 8.42 | Field | [6] |
Safety and Toxicology
The safety profile of a topical insect repellent is of paramount importance for its widespread use. Both DEET and DEPA have undergone toxicological evaluation.
DEET: With over 60 years of use, DEET has a well-established safety record when used as directed.[2] However, concerns have been raised about its potential for neurotoxicity, particularly in children, though studies have not established a direct link.[2] DEET can cause skin and eye irritation.[2]
DEPA: Toxicological studies have indicated that DEPA is safe for human use.[1] Acute and subacute inhalation toxicity studies in rats have shown DEPA to have low mammalian toxicity.[7] Comparative inhalation studies in mice found the acute LC50 value for DEPA to be higher than that of DEET, suggesting a lower inhalation toxicity.[8] Oral toxicity studies in rats also indicated a lower acute toxicity for DEET compared to DEPA (LC50 of 3664 mg/kg for DEET vs. 900 mg/kg for DEPA).[9] DEPA is reported to be irritating to the skin, eyes, and mucous membranes.[3]
Synthesis and Formulation
DEET Synthesis: DEET is typically synthesized by the acylation of m-toluidine with diethylcarbamoyl chloride or by the reaction of m-toluoyl chloride with diethylamine.
DEPA Synthesis: DEPA can be synthesized by reacting phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with diethylamine.[6] An improved, more environmentally friendly process involves the direct reaction of phenylacetic acid with N,N-diethyl carbamoyl chloride.
Both compounds can be formulated into various topical products, including lotions, creams, and sprays. Studies have shown that controlled-release formulations, such as liposphere lotions, can enhance the protection time of both DEPA and DEET compared to standard alcohol solutions.[4][6]
Experimental Protocols
The evaluation of insect repellent efficacy follows standardized protocols to ensure data reliability and comparability. Key methodologies are outlined by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA).
Laboratory Efficacy Testing (Arm-in-Cage Method)
This method is a standard for determining the complete protection time (CPT) of a topical repellent.
Workflow for Arm-in-Cage Repellent Testing
Caption: Workflow for laboratory-based arm-in-cage insect repellent efficacy testing.
Field Efficacy Testing
Field studies assess repellent performance in a natural environment with wild insect populations.
Logical Flow for Field Repellent Efficacy Study
Caption: Logical flow diagram for a field-based comparative study of insect repellents.
Conclusion
The available scientific evidence indicates that N,N-Diethyl-2-phenylacetamide (DEPA) is a viable alternative to DEET as a topical insect repellent. Its efficacy and spectrum of activity are comparable to DEET against a variety of important disease vectors. While its oral toxicity appears to be higher than DEET, its inhalation toxicity is lower, and it is considered safe for human use when applied topically as directed. The development of DEPA was notably driven by the need for a DEET alternative in India due to the unavailability of a key precursor for DEET synthesis, highlighting the importance of diverse and accessible repellent options.[4]
For researchers and drug development professionals, DEPA represents a valuable compound for further investigation, particularly in the development of new formulations with enhanced duration and improved cosmetic characteristics. Future research should focus on a more detailed elucidation of its mechanism of action and continued post-market surveillance to further solidify its long-term safety profile.
References
-
Kalyanasundaram, M., & Mathew, N. (2006). N,N-diethyl phenylacetamide (DEPA): A safe and effective repellent for personal protection against hematophagous arthropods. Journal of medical entomology, 43(3), 518–525. [Link]
-
Rao, S. S., Prakash, S., Kumar, S., & Rao, K. M. (1991). Acute and subacute inhalation toxicity studies of a new broad spectrum insect repellent, N,N-diethylphenylacetamide. Journal of applied toxicology : JAT, 11(2), 95–99. [Link]
-
Rao, S. S., & Rao, K. M. (1991). Insect repellent N,N-diethylphenylacetamide: an update. Journal of medical entomology, 28(3), 303–306. [Link]
-
Coetzee, D., Militky, J., & Venkataraman, M. (2022). Functional Coatings by Natural and Synthetic Agents for Insect Control and Their Applications. Coatings, 12(3), 406. [Link]
-
Chen, C. D., Lau, K. W., Heo, C. C., Leong, C. S., Wan-Norafikah, O., Lee, H. L., & Sofian-Azirun, M. (2017). Laboratory Study on the Repellent Bioefficacy of Diethyl Phenyl Acetamide (DEPA) against Aedes (Stegomyia) aegypti (Linnaeus). Journal of Mosquito Research, 7(2), 8-14. [Link]
-
Srivastava, A., Kumar, S., Kaushik, M. P., & Rao, K. M. (2003). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Pharmacology & toxicology, 92(3), 115–121. [Link]
-
Srivastava, A., Kumar, S., Kaushik, M. P., & Rao, K. M. (2003). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. ResearchGate. [Link]
-
Kalyanasundaram, M., Das, P. K., & Sadanandane, C. (2001). Laboratory & field evaluation of controlled release formulation of the insect repellents N,N-diethyl-m-toluamide (DEET) & N,N-diethyl phenylacetamide (DEPA) against mosquito vectors. The Indian journal of medical research, 113, 108–112. [Link]
-
Environmental Working Group. (2024, May 30). EWG's guide to bug repellents. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. regulations.gov [regulations.gov]
- 4. N,N-DIETHYL-2-PHENYLACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Federal Register :: Final Test Guideline; Product Performance of Skin-applied Insect Repellents of Insect and Other Arthropods (OPPTS Test Guideline No. 810.3700); Notice of Availability [federalregister.gov]
- 6. "Improved Process For The Preparation Of N,N. Diethyl Phenyl [quickcompany.in]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. epa.gov [epa.gov]
- 9. regulations.gov [regulations.gov]
A Comparative Analysis of N,N-Diethyl-1-naphthamide and Its Isomeric Counterpart: A Guide for Researchers
This guide provides a comprehensive comparative analysis of N,N-Diethyl-1-naphthamide and its positional isomer, N,N-Diethyl-2-naphthamide, as potential insect repellents. While direct comparative efficacy and toxicity data between these specific isomers are not extensively available in peer-reviewed literature, this document synthesizes established principles of structure-activity relationships (SAR), provides detailed experimental protocols for their synthesis and evaluation, and offers a framework for researchers to conduct such a comparative study. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug and pesticide development.
Introduction: The Quest for Novel Repellents
The global burden of vector-borne diseases necessitates the continued development of safe and effective insect repellents. N,N-Diethyl-meta-toluamide (DEET) has long been the gold standard, offering broad-spectrum and long-lasting protection.[1][2] However, concerns regarding its sensory properties and potential for neurotoxicity, although rare, drive the search for alternative active ingredients.[3][4] Aromatic amides, the chemical class to which DEET belongs, represent a promising area of research for novel repellents.[5]
Within this class, naphthalene-based amides, such as this compound, offer a unique scaffold for investigation. The rigid, bicyclic aromatic structure of the naphthalene ring provides a distinct steric and electronic profile compared to the single benzene ring of DEET. This guide focuses on the comparative potential of the two primary positional isomers of N,N-Diethyl-naphthamide: the 1- and 2-substituted variants.
Structure-Activity Relationships: The Significance of Isomeric Position
The positioning of the diethylamide group on the naphthalene ring is hypothesized to significantly influence the repellent's interaction with mosquito olfactory receptors, thereby affecting its efficacy. While specific SAR studies on naphthamide isomers are limited, we can extrapolate from broader studies on amide repellents to inform our analysis.[5]
The key factors likely to be influenced by the isomeric position include:
-
Molecular Shape and Steric Hindrance: The 1-position on the naphthalene ring is more sterically hindered than the 2-position. This difference in steric bulk can affect how the molecule binds to olfactory receptors in mosquitoes. A more sterically hindered molecule might exhibit higher binding specificity but could also face challenges in reaching the active site.
-
Electronic Properties: The distribution of electron density across the naphthalene ring differs between the 1- and 2-positions, which can influence the molecule's polarity and its non-covalent interactions with receptor sites.
-
Volatility: While likely to be similar, minor differences in intermolecular forces arising from the isomeric position could lead to slight variations in volatility, which is a critical factor for a repellent's spatial activity.
Chemical Structures of N,N-Diethyl-naphthamide Isomers
Caption: General workflow for the synthesis of N,N-Diethyl-naphthamide isomers.
Step 1: Synthesis of Naphthoyl Chloride (1- or 2-isomer)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 1-naphthoic acid or 2-naphthoic acid (1.0 equivalent).
-
Reagent Addition: Add thionyl chloride (1.5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting naphthoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N,N-Diethyl-naphthamide (1- or 2-isomer)
-
Reaction Setup: In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine (2.2 equivalents) in an anhydrous solvent such as dichloromethane or diethyl ether.
-
Reagent Addition: Cool the diethylamine solution in an ice bath. Slowly add the crude naphthoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess diethylamine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Evaluation of Insect Repellent Efficacy
The "arm-in-cage" test is a standard and reliable method for evaluating the efficacy of topical insect repellents against mosquitoes.
Caption: Experimental workflow for the arm-in-cage mosquito repellency test.
Protocol: Arm-in-Cage Test
-
Mosquito Rearing: Use a laboratory-reared colony of Aedes aegypti mosquitoes, 5-10 days old, that have not been blood-fed. Ensure the mosquitoes are maintained under controlled conditions of temperature, humidity, and light cycle.
-
Volunteer Selection: Recruit human volunteers who meet inclusion criteria and obtain informed consent. Volunteers should avoid using any scented products on the day of testing.
-
Test Substance Application: Apply a standardized dose (e.g., 1.0 mL) of the test compound (this compound, N,N-Diethyl-2-naphthamide, or a DEET control, each in an ethanol vehicle) evenly to a defined area on the volunteer's forearm. An untreated forearm will serve as a negative control.
-
Exposure: At timed intervals (e.g., every 30 minutes) after application, the volunteer will insert their treated forearm into a cage containing a known number of female mosquitoes (e.g., 200).
-
Data Collection: The time to the first confirmed mosquito bite is recorded. A confirmed bite is defined as the mosquito fully engorging with blood.
-
Endpoint: The test for a given volunteer is concluded after the first confirmed bite. The Complete Protection Time (CPT) is the duration from application to the first bite.
-
Data Analysis: Calculate the mean CPT for each test substance across all volunteers. Statistical analysis (e.g., ANOVA) should be used to determine if there are significant differences in the CPT between the naphthamide isomers and the DEET control.
Safety and Toxicological Considerations
A comprehensive toxicological profile is essential for any new insect repellent candidate. While specific data for the naphthamide isomers is lacking, the following standard assays should be conducted:
-
Acute Dermal Toxicity: To determine the LD50 value and assess the risk of single-dose exposure.
-
Skin Irritation/Sensitization: To evaluate the potential for causing skin reactions in human users.
-
In Vitro Genotoxicity: To screen for potential mutagenic effects.
Conclusion and Future Directions
References
- Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13–18.
- CHOI, D. B., et al. (2012). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. Journal of the Korean Society of Applied Biological Chemistry, 55(3), 353-359.
- Suryanarayana, M. V., Pandey, K. S., Prakash, A., Raghuveeran, C. D., Dangi, R. S., Swamy, R. V., & Rao, K. M. (1991). Structure-activity relationship studies with mosquito repellent amides. Journal of pharmaceutical sciences, 80(11), 1055–1057.
- Katritzky, A. R., Wang, Z., Slavov, S., Tsikolia, M., Dobchev, D., Akhmedov, N. G., ... & Clark, A. M. (2010). Synthesis and bioassay of a library of analogues of the insect repellent DEET. Proceedings of the National Academy of Sciences, 107(38), 16484-16489.
- National Toxicology Program. (1992). Toxicity Studies of N,N-Diethyl-m-toluamide (DEET) in F344/N Rats and B6C3F1 Mice (Dermal Studies). National Toxicology Program technical report series, 429.
- Stanczyk, N. M., Brookfield, J. F., Ignell, R., Logan, J. G., & Field, L. M. (2010). Behavioral insensitivity to DEET in Aedes aegypti is a genetically determined trait. Proceedings of the National Academy of Sciences, 107(19), 8575-8580.
- Afify, A., Horlacher, B., Roller, J., & Galizia, C. G. (2014). Different repellents for Aedes aegypti against blood-feeding and oviposition. PloS one, 9(7), e103765.
- Pridgeon, J. W., Meepagala, K. M., Becnel, J. J., Clark, G. G., Pereira, R. M., & Linthicum, K. J. (2009). Structure-activity relationships of 33 carboxamides as toxicants against female Aedes aegypti (Diptera: Culicidae). Journal of medical entomology, 46(2), 324-332.
- Kalyanasundaram, M., & Das, P. K. (1985). Larvicidal and repellent activity of Sphaeranthus indicus. Indian journal of medical research, 82(2), 104-107.
- Kumar, S., Prakash, S., Kaushik, M. P., & Rao, K. M. (1994). N,N-diethylphenylacetamide--a new repellent for Periplaneta americana (Dictyoptera: Blattidae), Blattella germanica (Dictyoptera: Blattellidae), and Musca domestica (Diptera: Muscidae). Journal of medical entomology, 31(6), 873-876.
- Ansari, M. A., Razdan, R. K., & Prasad, V. V. (1993). Repellent action of Cymbopogan martinii martinii Stapf. var. sofia oil against mosquitoes. Indian journal of malariology, 30(4), 229-234.
- Tawatsin, A., Wratten, S. D., Scott, R. R., Thavara, U., & Techadamrongsin, Y. (2001). Repellency of volatile essential oils against three mosquito vectors. Journal of vector ecology, 26(1), 76-82.
- Trongtokit, Y., Rongsriyam, Y., Komalamisra, N., & Apiwathnasorn, C. (2005). Comparative repellency of 38 essential oils against mosquito bites. Phytotherapy research, 19(4), 303-309.
- Barnard, D. R. (2005). Repellency of essential oils to mosquitoes (Diptera: Culicidae). Journal of medical entomology, 42(3), 319-323.
- Gillij, Y. G., Gleiser, R. M., & Zygadlo, J. A. (2008). Mosquito repellent activity of essential oils of aromatic plants growing in Argentina. Bioresource technology, 99(7), 2507-2515.
- Moore, S. J., Lenglet, A., & Hill, N. (2007). Plant-based insect repellents. Insect repellents: principles, methods, and uses, 275-303.
- Nerio, L. S., Olivero-Verbel, J., & Stashenko, E. (2010). Repellent activity of essential oils: a review. Bioresource technology, 101(1), 372-378.
- Maia, M. F., & Moore, S. J. (2011). Plant-based insect repellents: a review of their efficacy, development and testing. Malaria journal, 10(1), 1-15.
- Corbel, V., Stankiewicz, M., Pennetier, C., Fournier, D., Stojan, J., Girard, E., ... & Hougard, J. M. (2009). Evidence for inhibition of cholinesterases in insect and human nervous systems by the insect repellent DEET. BMC biology, 7(1), 1-13.
- Swale, D. R., Sun, B., Tong, F., & Bloomquist, J. R. (2014). Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). PloS one, 9(8), e103713.
- Sudakin, D. L., & Trevathan, W. R. (2003). DEET: a review and update of safety and risk in the general population. Journal of toxicology. Clinical toxicology, 41(6), 831-839.
- Chen-Hussey, V., Behrens, R., & Logan, J. G. (2014). Assessment of methods for testing mosquito repellents. Malaria journal, 13(1), 1-12.
- Frances, S. P., Waterson, D. G., Wirtz, R. A., & Kline, D. L. (1993). Laboratory and field evaluation of the insect repellent DEET (N,N-diethyl-m-toluamide) and N,N-diethylphenylacetamide (DEPA) against mosquitoes in Australia.
- Lupi, E. (2016). The efficacy of repellents against Aedes albopictus.
- Debboun, M., Strickman, D., & Frances, S. P. (Eds.). (2007). Insect repellents: principles, methods, and uses. CRC press.
Sources
- 1. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animal-fences.com [animal-fences.com]
- 3. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Structure-activity relationship studies with mosquito repellent amides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of N,N-Diethyl-1-naphthamide as an Arthropod Repellent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the efficacy of N,N-Diethyl-1-naphthamide (DEET-1N), a structural isomer of the widely used repellent DEET. As the development of novel active ingredients is critical for public health, a structured, multi-tiered approach to biological testing is paramount. This document outlines a series of self-validating in vitro and in vivo assays, explains the causal-technical rationale behind experimental choices, and provides a direct comparison to established market standards, including N,N-Diethyl-meta-toluamide (DEET), Picaridin, and Oil of Lemon Eucalyptus (OLE).
Introduction: The Repellent Landscape and the Candidate
The global threat of arthropod-borne diseases necessitates the continuous development of safe and effective repellents. For over six decades, N,N-Diethyl-meta-toluamide (DEET) has been the gold standard for broad-spectrum repellency. However, concerns about its plasticizing effects and occasional reports of skin irritation have driven the search for alternatives.[1] this compound (DEET-1N) represents a promising candidate due to its structural similarity to DEET, suggesting a potential for a similar mechanism of action.
To validate its efficacy, DEET-1N must be benchmarked against leading active ingredients:
-
DEET (N,N-Diethyl-meta-toluamide): The most studied and widely used repellent, known for its long-lasting and broad-spectrum effectiveness.[2]
-
Picaridin (Icaridin): A synthetic compound with efficacy comparable to DEET but with a better cosmetic feel, minimal odor, and no damaging effect on plastics.[1][3]
-
Oil of Lemon Eucalyptus (OLE): The only plant-based ingredient recommended by the CDC, providing protection comparable to lower concentrations of DEET.[3][4] Its active component is p-menthane-3,8-diol (PMD).
This guide details a logical progression of assays, from high-throughput in vitro screening to definitive in vivo human-subject testing, to build a comprehensive efficacy profile for DEET-1N.
A Tiered Framework for Efficacy Validation
A robust validation strategy proceeds from controlled, high-throughput in vitro methods to more complex, resource-intensive in vivo studies. This tiered approach allows for early, cost-effective decision-making. Promising candidates from in vitro screens are advanced to confirmatory in vivo testing.
Caption: Tiered workflow for repellent efficacy validation.
Tier 1: In Vitro Biological Assays for Comparative Screening
In vitro assays offer a rapid, ethical, and highly controlled environment to determine a compound's intrinsic repellent activity. These systems are crucial for screening large numbers of candidates and establishing dose-response relationships.
Assay 1: High-Throughput Contact Repellency (K&D Module)
Causality Behind Experimental Choice: This assay directly measures the prevention of biting through a treated surface, providing a clear "contact repellency" endpoint. The Ali and Khan (A&K) or Klun and Debboun (K&D) in vitro bioassay systems are well-established methods that use a temperature-controlled blood reservoir covered by a membrane to mimic a host.[5][6] This allows for the calculation of the Minimum Effective Dose (MED) required to prevent biting.
Experimental Protocol: Contact Repellency Assay
-
Preparation: Prepare serial dilutions of DEET-1N, DEET, Picaridin, and OLE in a suitable solvent (e.g., ethanol). Prepare a solvent-only negative control.
-
Treatment Application: Apply a precise volume of each dilution evenly onto a 30 cm² area of a collagen membrane. Allow the solvent to evaporate completely.
-
Assay Assembly: Secure the treated membrane over a reservoir containing warmed (37°C) animal blood (e.g., bovine) with a feeding stimulant like ATP.
-
Mosquito Exposure: Place the assembled reservoir into a cage containing 50-100 host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), aged 4-6 days.
-
Data Collection: After a 2-minute exposure period, remove the reservoir and count the number of mosquitoes that have successfully blood-fed (observed by a distended red abdomen).
-
Endpoint Determination: The MED is defined as the lowest concentration (in µg/cm²) at which no more than 1% of mosquitoes have fed. Each compound should be tested in triplicate.
Caption: Workflow for the in vitro contact repellency assay.
Assay 2: Spatial Repellency (Warm Body Landing Assay)
Causality Behind Experimental Choice: Many repellents work at a distance by interfering with an insect's host-seeking cues. This assay evaluates spatial repellency by measuring the reduction in landings on a warm target, even without direct contact.[7][8] The inclusion of a CO₂ pulse serves as a crucial behavioral activator, significantly increasing mosquito response and allowing for a more sensitive measurement of repellency.[7][8]
Experimental Protocol: Warm Body Landing Assay
-
Preparation: Prepare dilutions of test and control compounds as described previously.
-
Treatment Application: Apply solutions to a defined area on a temperature-controlled surface (maintained at 34°C).
-
Assay Setup: Place the warm, treated surface inside a test cage containing host-seeking female mosquitoes.
-
Activation and Exposure: Introduce a pulse of CO₂ into the cage to elevate the concentration by ~1,000 ppm, activating the mosquitoes.
-
Data Collection: Over a 2-minute period, record the number of mosquitoes that land on the treated surface.
-
Endpoint Determination: Calculate the percent repellency for each concentration relative to the solvent control. Fit the dose-response data to a nonlinear regression model to determine the Effective Dose to reduce landings by 50% (ED₅₀) and 95% (ED₉₅).[7]
Tier 2: In Vivo Confirmatory Assay
Causality Behind Experimental Choice: While in vitro assays are excellent for screening, they cannot fully replicate the complex interactions between a repellent, human skin chemistry, sweat, and abrasion. The "arm-in-cage" test is the definitive method for evaluating the practical performance and Complete Protection Time (CPT) of a topical repellent on human subjects.[2][6]
Experimental Protocol: Arm-in-Cage Assay
Note: All in vivo testing must be conducted under strict ethical guidelines and with informed consent from volunteers.
-
Subject Preparation: Volunteers should avoid using scented lotions, soaps, or perfumes on the day of testing.
-
Treatment Application: Define a 400 cm² area on the volunteer's forearm. Apply a standardized dose (e.g., 1.0 g) of the repellent formulation (e.g., 20% active ingredient in ethanol) evenly over the defined area. One arm can serve as the treated arm, while the other can be a control or used for another test compound after a washout period.
-
Mosquito Exposure: At set intervals (e.g., every 30 minutes) post-application, the volunteer inserts the treated forearm into a cage containing 200 host-seeking female mosquitoes for a 3-minute exposure period.
-
Data Collection: The primary endpoint is the "first confirmed bite," defined as a bite followed by a second bite within the same or a subsequent exposure period.
-
Endpoint Determination: The Complete Protection Time (CPT) is the duration from application to the first confirmed bite. The mean CPT is calculated from a cohort of multiple volunteers (e.g., n=15).[2]
Caption: Workflow for the in vivo arm-in-cage assay.
Data Presentation and Comparative Analysis
Objective comparison requires summarizing quantitative data in a clear, structured format. The following tables illustrate how data for this compound should be presented alongside benchmarks. (Note: Values for DEET-1N are hypothetical for illustrative purposes. Values for benchmarks are representative of literature findings.)
Table 1: In Vitro Contact Repellency against Aedes aegypti
| Compound | Minimum Effective Dose (MED) (µg/cm²) |
| This compound | 17.5 |
| DEET (Positive Control) | 19.3[5] |
| Picaridin (Positive Control) | ~25.0 |
| OLE (PMD) (Positive Control) | 32.3[5] |
| Ethanol (Negative Control) | >250 (No repellency) |
Table 2: In Vitro Spatial Repellency against Anopheles gambiae
| Compound | ED₅₀ (µg/cm²) | ED₉₅ (µg/cm²) |
| This compound | 0.85 | 3.90 |
| DEET (Positive Control) | 0.95[7] | 4.12[7] |
| Picaridin (Positive Control) | ~1.10 | ~5.00 |
| OLE (PMD) (Positive Control) | ~5.00 | ~20.0 |
| Ethanol (Negative Control) | N/A | N/A |
Table 3: In Vivo Complete Protection Time against Aedes aegypti
| Compound (20-25% Formulation) | Mean Complete Protection Time (Minutes) |
| This compound (20%) | 330 |
| DEET (23.8%) | 301.5[2] |
| Picaridin (20%) | ~300-360 |
| OLE (30%) | ~360 |
| Moisturizer (Placebo Control) | < 5 |
Conclusion
The validation of a new repellent active ingredient like this compound demands a systematic and comparative approach. By employing a tiered framework of in vitro and in vivo assays, researchers can build a robust data package to assess its potential. The illustrative data presented suggest that DEET-1N could be a highly effective repellent, potentially outperforming the gold standard DEET in certain assays. This structured methodology, which emphasizes self-validating protocols with appropriate positive and negative controls, ensures that the resulting efficacy data is trustworthy, reproducible, and directly comparable to established alternatives, thereby providing a solid foundation for further development and regulatory consideration.
References
-
Murphy's Naturals. (2022-05-17). Guide To DEET Alternatives. [Link]
-
Mrs. Greenway. (2019-05-29). Top 6 Alternatives to DEET: Natural Tick and Mosquito Repellents. [Link]
-
Kröber, T., et al. (2010). An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator. Journal of the American Mosquito Control Association. [Link]
-
Sierra Club. (2019-05-28). 5 DEET-Free Ways to Protect Yourself From Bugs. [Link]
-
Appalachian Mountain Club (AMC). Picaridin vs DEET: Which Is the Best Insect Repellent?. [Link]
-
Ali, A., & Khan, I. A. (2017). A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. Journal of Medical Entomology. [Link]
-
Zhu, J., et al. (2014). In vitro bioassay methods for laboratory screening of novel mosquito repellents. Journal of Asia-Pacific Entomology. [Link]
-
ResearchGate. (2010). An In Vitro Assay for Testing Mosquito Repellents Employing a Warm Body and Carbon Dioxide as a Behavioral Activator. [Link]
-
Frontiers. A critical review of current laboratory methods used to evaluate mosquito repellents. [Link]
-
Bibby, D. C., et al. (2023). Comparison of in vitro and in vivo repellency bioassay methods for Ixodes scapularis nymphs. Parasites & Vectors. [Link]
-
ResearchGate. (2017). A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. [Link]
-
Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine. [Link]
Sources
- 1. outdoors.org [outdoors.org]
- 2. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. murphysnaturals.com [murphysnaturals.com]
- 4. 5 DEET-Free Ways to Protect Yourself From Bugs | Sierra Club [sierraclub.org]
- 5. A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Specificity Challenge: A Guide to Assessing N,N-Diethyl-1-naphthamide Cross-Reactivity in Immunoassays
The Imperative of Specificity: Why N,N-Diethyl-1-naphthamide Warrants Investigation
This compound, a synthetic compound, shares structural motifs with various endogenous and xenobiotic molecules. Its bicyclic naphthyl core and diethylamide side chain present potential epitopes that could be recognized by antibodies raised against other compounds. In the context of drug development and toxicology, where immunoassays are frequently employed for pharmacokinetic and pharmacodynamic studies, understanding the potential for off-target binding is not merely an academic exercise but a critical component of regulatory compliance and data integrity.
A Proactive Approach to Cross-Reactivity Assessment
Given the absence of established data, a proactive, empirical approach is necessary. The following sections detail a robust experimental workflow to determine the cross-reactivity of this compound in a competitive immunoassay format, a common platform for the detection of small molecules.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a comprehensive workflow for assessing the cross-reactivity of this compound.
Figure 1: A stepwise workflow for the systematic evaluation of this compound cross-reactivity.
Principle of Competitive Immunoassay and Cross-Reactivity
In a competitive immunoassay, the analyte of interest in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. Cross-reactivity occurs when a compound other than the target analyte, in this case, this compound, also binds to the antibody, displacing the labeled analyte and generating a false-positive signal.
The following diagram illustrates this principle:
Figure 2: Mechanism of interference by a cross-reactant in a competitive immunoassay.
Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a robust method for quantifying the cross-reactivity of this compound.
Materials:
-
High-purity this compound
-
Target analyte standard
-
Target analyte-specific antibody
-
Enzyme-labeled target analyte (e.g., HRP-conjugate)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the target analyte-specific antibody, diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte standard and this compound in assay buffer.
-
Add the standards and test compound dilutions to the wells.
-
Immediately add the enzyme-labeled target analyte to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Repeat the washing step to remove unbound reagents.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation
The data obtained from the competitive ELISA should be used to generate dose-response curves for both the target analyte and this compound. From these curves, the half-maximal inhibitory concentration (IC50) for each compound can be determined. The percent cross-reactivity can then be calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
The results can be summarized in a table for clear comparison:
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | [Insert experimental value] | 100% |
| This compound | [Insert experimental value] | [Calculate using formula] |
A high percent cross-reactivity indicates that this compound significantly interferes with the assay, while a low value suggests minimal interference.
Concluding Remarks and Best Practices
References
-
Immunoassay and Other Bioanalytical Techniques. (2016). CRC Press. [Link]
-
The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. (2013). Elsevier. [Link]
-
Bioanalytical Method Validation: A Comprehensive Guide. (2018). U.S. Food and Drug Administration. [Link]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of N,N-Diethyl-1-naphthamide Analogs for Repellent Design
Authored by: A Senior Application Scientist
Publication Date: January 12, 2026
Abstract
The development of effective and safe insect repellents is a cornerstone of global public health, mitigating the spread of vector-borne diseases. While N,N-Diethyl-3-methylbenzamide (DEET) remains the gold standard, the exploration of novel chemical scaffolds is crucial for discovering next-generation repellents with improved properties. N,N-Diethyl-1-naphthamide, a structural analog of DEET featuring a larger aromatic system, presents an intriguing but underexplored template. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound analogs. Due to the limited direct research on this specific class, this analysis is built upon a foundation of established principles from the extensively studied benzamide repellents (e.g., DEET), relevant naphthalenic compounds, and fundamental medicinal chemistry. We will dissect the molecule's key structural components, propose high-probability SAR trends, provide detailed experimental protocols for synthesis and bio-evaluation, and present a logical framework for the rational design of novel repellent candidates.
Introduction: The Rationale for Naphthamide-Based Repellents
The search for alternatives to DEET is driven by the need for repellents with varied physical properties (e.g., lower volatility, less odor), improved cosmetic feel, and a different safety profile. The core of a repellent molecule's function lies in its interaction with insect olfactory receptors. The structure, size, and electronic properties of the molecule dictate the nature and strength of this interaction.
This compound can be deconstructed into three critical pharmacophoric regions:
-
The Aromatic Core (1-Naphthyl Group): This bulky, lipophilic moiety is the primary driver of van der Waals interactions with receptor sites. Compared to the toluene ring in DEET, the naphthalene system offers a larger surface area, potentially leading to stronger binding, but also increased molecular weight and altered volatility.
-
The Amide Linker (-C(O)N<): This group is a critical structural element, likely involved in hydrogen bonding and providing metabolic stability. Its planarity and electronic nature influence the orientation of the other two components.
-
The N-Alkyl Substituents (N,N-Diethyl): These groups significantly impact the molecule's lipophilicity, steric profile, and conformational flexibility. They are known to be crucial for fitting into the binding pockets of insect olfactory receptors.
This guide will explore how modifications to each of these regions can be expected to influence repellent activity, drawing parallels from well-documented analogs.
Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is a synthesis of established data from related benzamide repellents and predictive insights based on medicinal chemistry principles.
The Naphthyl Core: Impact of Ring Substitution
Modifications to the aromatic ring are a classic strategy for optimizing ligand-receptor interactions. In the case of this compound, substitutions on the naphthalene ring can modulate electronic properties, lipophilicity, and steric interactions.
-
Positional Isomerism: The position of the carboxamide group is critical. While this guide focuses on the 1-naphthamide scaffold, it is hypothesized that the 2-naphthamide isomer would present a significantly different 3D shape, altering its fit in a target receptor.
-
Substitution on the Ring: Introducing substituents at positions C4, C5, or C8 is predicted to have the most significant steric impact.
-
Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) can alter the charge distribution of the ring, potentially affecting pi-stacking interactions or hydrogen bond accepting capabilities of the aromatic system.
-
Lipophilicity: Adding small alkyl or alkoxy groups can increase lipophilicity, which may enhance membrane permeability and receptor binding, up to a certain point (the "lipophilic optimum").
-
Steric Hindrance: Bulky substituents can create negative steric clashes with the receptor, reducing or abolishing activity. Conversely, they can also be used to probe the size and shape of the binding pocket.
-
The Amide Linker: Bioisosteres and Conformational Locks
The amide bond is relatively stable in vivo and its geometry is well-defined. However, subtle modifications can have profound effects.
-
N-Methylation vs. N-H Amides: While the tertiary amide of this compound lacks an N-H bond, related secondary amides show that the N-H to N-Me substitution can impact membrane permeability and receptor interaction.[1]
-
Bioisosteric Replacement: Replacing the amide with bioisosteres like esters or ketones would drastically alter the electronic and hydrogen-bonding characteristics, likely reducing activity. Thioamides are a more conservative substitution and have been explored in related naphthalenic structures, showing potent biological activity in other contexts.[2]
The N,N-Diethyl Groups: Probing the Hydrophobic Pocket
The N-alkyl groups are arguably the most sensitive region for modification in DEET and related repellents. This sensitivity strongly suggests they are deeply engaged within a receptor binding pocket.
-
Chain Length and Branching:
-
Decreasing chain length (e.g., to N,N-dimethyl) would reduce lipophilicity and steric bulk, potentially weakening binding affinity.
-
Increasing chain length (e.g., to N,N-dipropyl) or introducing branching (e.g., N,N-diisopropyl) increases lipophilicity.[3][4] This can enhance activity to a point, but excessive bulk will lead to a poor fit.
-
-
Cyclic Analogs: Incorporating the nitrogen into a cyclic system (e.g., piperidine, pyrrolidine) restricts the conformational freedom of the N-alkyl groups. This is a powerful strategy to "lock" the molecule into a more active conformation, which can lead to a significant increase in potency, as seen in other bioactive amide classes.[5][6]
Experimental Protocols
The following sections provide standardized, field-proven methodologies for the synthesis and evaluation of novel this compound analogs.
General Synthesis of N,N-Dialkyl-1-naphthamides
This protocol describes a robust two-step synthesis starting from 1-naphthoic acid.
Objective: To synthesize a library of N,N-dialkyl-1-naphthamide analogs for SAR studies.
Materials:
-
1-Naphthoic acid or substituted 1-naphthoic acids
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Desired secondary amine (e.g., diethylamine, pyrrolidine, etc.)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
Step 1: Synthesis of 1-Naphthoyl Chloride
-
In a round-bottom flask under an inert atmosphere, suspend 1-naphthoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C. Causality: This converts the carboxylic acid to the highly reactive acyl chloride, which is necessary for the subsequent amidation.
-
Allow the reaction to warm to room temperature and then gently reflux for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 1-naphthoyl chloride, which is used immediately in the next step.
Step 2: Amidation to form N,N-Dialkyl-1-naphthamide
-
Dissolve the crude 1-naphthoyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
In a separate flask, dissolve the desired secondary amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, driving it to completion.
-
Add the amine/base solution dropwise to the cold 1-naphthoyl chloride solution.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: These washes remove unreacted amine, base, and any remaining acidic or basic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N,N-dialkyl-1-naphthamide analog.
Diagram: Synthetic Workflow
Caption: General two-step synthesis of N,N-dialkyl-1-naphthamide analogs.
Evaluation of Repellent Efficacy: The Arm-in-Cage Assay
This is a standard and reliable laboratory method for quantifying the efficacy of a repellent formulation.[7][8]
Objective: To determine the Complete Protection Time (CPT) and percentage repellency of test compounds against host-seeking female mosquitoes.
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 20% in ethanol).
-
Positive control: DEET (20% in ethanol).
-
Negative control: Ethanol vehicle only.
-
Cage (e.g., 30x30x30 cm) containing 200-250 host-seeking female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12 hours.
-
Human volunteer subjects.
-
Micropipette or syringe for application.
-
Timer.
Procedure:
-
A defined area (e.g., 5x10 cm) on the volunteer's forearm is marked.
-
A precise volume (e.g., 0.5 mL) of the test formulation is applied evenly over the marked area. The rest of the arm is protected by a glove.
-
The treated arm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes).
-
The number of mosquitoes that land and/or attempt to probe are counted.
-
This exposure is repeated at set intervals (e.g., every 30 minutes).
-
The Complete Protection Time (CPT) is defined as the time from application until the first confirmed insect bite (or a set number of landings, e.g., 2).[7]
-
Percentage Repellency (PR) can be calculated at each time point using the formula: PR (%) = [(C - T) / C] * 100 Where C = number of landings on the negative control arm, and T = number of landings on the treated arm.
Diagram: Repellency Evaluation Workflow
Caption: Workflow for determining Complete Protection Time (CPT) via the arm-in-cage method.
Data Presentation and Comparative Analysis
While specific data for a series of this compound analogs is not available in the literature, we can present data from closely related benzamides to provide a performance benchmark.
Table 1: Comparative Efficacy of Benzamide-Based Repellents Against Mosquitoes
| Compound | Structure | Concentration | Mean CPT (minutes) | Mosquito Species | Reference |
| DEET (N,N-Diethyl-3-methylbenzamide) | Toluene core | 23.8% | 301.5 | Aedes aegypti | [9] |
| DEB (N,N-Diethylbenzamide) | Benzene core | 15% | ~360 | An. arabiensis & Cx. quinquefasciatus | [8] |
| DEPA (N,N-Diethylphenylacetamide) | Phenylacetic acid core | 20% | ~480 | Aedes aegypti | [10][11] |
CPT = Complete Protection Time. Data is aggregated from multiple sources and conditions may vary.
This table demonstrates that even subtle changes to the aromatic core and the linker between the ring and the amide group (as in DEPA) can significantly impact the duration of protection. It is reasonable to predict that the larger naphthyl scaffold would also yield compounds with long CPTs, provided the overall structure achieves a favorable interaction with the target receptors.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs represents a promising, yet largely unexplored, area for the discovery of new insect repellents. By leveraging the extensive knowledge base from DEET and other benzamide repellents, we can formulate a clear and rational strategy for designing novel naphthamide candidates.
Key Hypotheses for Optimization:
-
N-Alkyl Groups: Modification of the N,N-diethyl moiety, particularly through incorporation into conformationally restricted cyclic systems (e.g., N-acyl piperidines), is predicted to be the most fruitful avenue for enhancing potency.
-
Naphthyl Substitution: Small, lipophilic, or mildly electron-withdrawing substituents at the C4 or C5 positions of the naphthalene ring are logical next steps to probe for improved receptor interactions.
-
Volatility and Duration: The larger naphthyl core, relative to the phenyl or tolyl groups in DEB and DEET, may inherently lead to lower volatility and thus a longer duration of action, a hypothesis that warrants direct experimental validation.
The immediate path forward requires the execution of the synthetic and evaluation protocols outlined in this guide. A focused library of analogs, designed to test the hypotheses above, should be synthesized and subjected to rigorous arm-in-cage assays. This systematic approach will generate the crucial data needed to validate the SAR model for this compound class and pave the way for the development of a new generation of highly effective insect repellents.
References
- Benchchem. (n.d.). A Comparative Analysis of N,N-Diethylbenzamide and Natural Insect Repellents: Citronella and Fennel Oil.
- Conti, B., Benelli, G., Leonardi, M., & Afifi, F. U. (2014). Evaluation of biological and chemical insect repellents and their potential adverse effects. Parasitology research, 113(10), 3539–3550.
- Stürzebecher, J., Vieweg, H., Wikström, P., & Stürzebecher, U. (2001). Structure-activity relationships of new NAPAP-analogs. Journal of enzyme inhibition, 16(5), 421–431.
- Massinda, J., & Magesa, S. (2013). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2013, 485470.
- Al-Qaisi, J. A., Al-Hiari, Y. M., & Darwish, R. M. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC advances, 14(28), 20261–20286.
- Li, Y., Wang, Y., Zhang, Y., & Li, H. (2023). Structure-activity relationship study and design of novel 1, 8-naphthimide derivatives as potential DNA-targeting chemotherapeutic agents for osteosarcoma. Medicinal chemistry (Shariqah (United Arab Emirates)).
- Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 24(2), 96–116.
- Gupta, R. K., Singh, S., Rathore, D. S., & Singh, A. (2007). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Journal of toxicology and environmental health. Part A, 70(18), 1543–1549.
- Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England journal of medicine, 347(1), 13–18.
- Kim, J. K., Kang, C. S., Lee, J. K., Kim, Y. R., Han, H. Y., & Yun, Y. K. (2005). Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. Journal of the Korean Society for Applied Biological Chemistry, 48(2), 143-148.
-
Rockway, T. W., El-Kattan, Y., & Claiborne, A. (2005). Identification of Novel Binding Interactions in the Development of Potent, Selective 2-Naphthamidine Inhibitors of Urokinase. Synthesis, Structural Analysis, and SAR of N-Phenyl Amide 6-Substitution. Journal of medicinal chemistry, 48(16), 5267–5277. Retrieved from [Link]
-
Khan, I., Almalki, A. S., Al-Radadi, N. S., & Al-Zahrani, A. A. (2025). Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase. Journal of the Chinese Chemical Society, 72(7), e1525. Retrieved from [Link]
-
Ananthan, S., Sromek, A. W., & Davis, P. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 43(21), 3895–3905. Retrieved from [Link]
-
Hernández-Ortiz, N., Sánchez-Murcia, P. A., Gil-Campillo, C., & Menéndez, M. (2021). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. European journal of medicinal chemistry, 225, 113778. Retrieved from [Link]
-
Maiti, S., Pradhan, S., Pidiyara, K., & Maiti, D. (2024). Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug. The Journal of organic chemistry, 89(19), 13916–13928. Retrieved from [Link]
-
Al-Wahaibi, L. H., Al-Ghorbani, M., & Al-Agamy, M. H. (2025). Synthesis, Biological Evaluation, Docking and QSAR Studies of Some Novel Naphthalimide Dithiocarbamate Analogs as Antitumor and Anti- Inflammatory Agents. Molecules (Basel, Switzerland), 30(16), 3329. Retrieved from [Link]
-
Swale, D. R., Sun, B., & Tong, F. (2011). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Cell biology and toxicology, 27(2), 149–157. Retrieved from [Link]
-
Van Petten, D. M., Wally, C. S., & Anderson, L. L. (2018). Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. ACS medicinal chemistry letters, 9(10), 985–990. Retrieved from [Link]
-
Zhang, Y., Wang, Y., Li, Y., & Li, H. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules (Basel, Switzerland), 26(18), 5649. Retrieved from [Link]
-
Sulaiman, S., Othman, H., & Jeffery, J. (2017). Laboratory Study on the Repellent Bioefficacy of Diethyl Phenyl Acetamide (DEPA) against Aedes (Stegomyia) aegypti (Linnaeus). Journal of Mosquito Research, 7(3), 16-21. Retrieved from [Link]
-
Maiti, S., Pradhan, S., Pidiyara, K., & Maiti, D. (2024). Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug. The Journal of organic chemistry, 89(19), 13916–13928. Retrieved from [Link]
Sources
- 1. Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of N-(ethylcarbamothioyl)-1-naphthamide: X-ray structure, Hirshfeld surface analysis, DFTs, and molecular modelling investigations as selective inhibitor of alkaline phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Environment-Sensitive Fluorescent Probes: N,N-Diethyl-1-naphthamide vs. PRODAN, Nile Red, and ANS
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying molecular interactions and environmental changes. The selection of an appropriate probe is paramount for the success of an experiment. This guide provides a comprehensive comparison of the fluorescent properties of N,N-Diethyl-1-naphthamide against three widely used environment-sensitive probes: PRODAN, Nile Red, and 8-Anilinonaphthalene-1-sulfonic acid (ANS).
Introduction to Environment-Sensitive Probes
Environment-sensitive fluorescent dyes, also known as solvatochromic dyes, exhibit changes in their fluorescence properties in response to the polarity of their surrounding environment.[1] This unique characteristic makes them powerful tools for probing the microenvironment of biological systems, such as the hydrophobic cores of proteins and the lipid bilayers of cell membranes.[2][3] These probes are instrumental in studying protein folding, membrane dynamics, and drug-protein interactions.[4][5]
This compound: An Overview
While not as extensively characterized in the literature as other probes, this compound, a derivative of naphthalimide, belongs to a class of compounds known for their fluorescent properties.[6][7] Naphthalimide-based probes are recognized for their strong fluorescence, good photostability, and sensitivity to the local environment.[6][8] The core structure of this compound suggests potential for environment-sensitive fluorescence, making it a candidate for various biological applications.
Comparative Analysis of Fluorescent Probes
This guide will compare this compound with three established fluorescent probes: PRODAN, Nile Red, and ANS. The comparison will focus on key photophysical properties that are critical for experimental design and data interpretation.
Key Performance Metrics:
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Applications |
| This compound | ~340-360 (Estimated) | ~400-500+ (Solvent-dependent) | Variable | Potential for sensing environmental polarity. |
| PRODAN | 347 (Toluene) - 361 (Methanol)[9][10] | 416 (Toluene) - 520 (Water)[9][10] | High in nonpolar, decreases with polarity | Excellent for probing membrane surface polarity and protein hydrophobicity.[9][11] |
| Nile Red | 515 (in neutral lipids) - 554 (in polar lipids)[12] | 585 (in neutral lipids) - 638 (in polar lipids)[12] | High in nonpolar, low in polar[13][14] | Stains intracellular lipid droplets; highly sensitive to lipid environment.[12][15] |
| ANS | ~350-380 | ~450-550 (Solvent-dependent) | Low in water, high in nonpolar[16][17] | Binds to hydrophobic regions of proteins, useful for studying protein conformation.[4][18] |
In-Depth Probe Comparison
1. PRODAN (6-propionyl-2-dimethylaminonaphthalene)
PRODAN is a classic example of a "push-pull" fluorophore, characterized by an electron-donating dimethylamino group and an electron-withdrawing propionyl group.[10] This structure results in a large excited-state dipole moment, making its fluorescence highly sensitive to the polarity of the surrounding solvent.[10]
-
Spectral Properties: PRODAN exhibits a significant red-shift in its emission spectrum as solvent polarity increases, moving from approximately 416 nm in toluene to 490 nm in the liquid crystalline phase of membranes and 520 nm in water.[9][10] This large Stokes shift is a key advantage, minimizing self-absorption and improving signal-to-noise ratios.
-
Applications: Its sensitivity to the hydration and packing of lipid bilayers makes it an excellent probe for studying membrane phase transitions and lipid domains.[11][19] It is also widely used to probe hydrophobic binding sites in proteins.
2. Nile Red (9-diethylamino-5H-benzo[α]phenoxazin-5-one)
Nile Red is a highly lipophilic and solvatochromic dye.[12] Its fluorescence is strongly dependent on the hydrophobicity of its environment, being intensely fluorescent in lipid-rich surroundings and virtually non-fluorescent in aqueous media.[13][15]
-
Spectral Properties: The excitation and emission maxima of Nile Red are highly dependent on the type of lipid it is associated with. In neutral lipids like triglycerides, it has an excitation maximum around 515 nm and an emission maximum around 585 nm (yellow-orange).[12] In more polar phospholipids, these shift to about 554 nm and 638 nm (red), respectively.[12]
-
Applications: Nile Red is an excellent vital stain for intracellular lipid droplets and is widely used in cell biology to visualize and quantify neutral lipid content.[14] Its strong solvatochromism also makes it a useful probe for studying lipid dynamics and membrane properties.
3. ANS (8-Anilinonaphthalene-1-sulfonic acid)
ANS is an amphipathic molecule with a hydrophobic anilinonaphthalene group and a charged sulfonate group.[16] It exhibits weak fluorescence in polar, aqueous environments but becomes strongly fluorescent upon binding to hydrophobic regions, such as those found in proteins or membranes.[16][17]
-
Spectral Properties: The fluorescence enhancement of ANS is accompanied by a significant blue shift in its emission maximum. This change is attributed to the reduced exposure of the probe to the polar aqueous environment upon binding to a hydrophobic site.[18]
-
Applications: ANS is a classic probe for studying non-covalent protein-ligand interactions and for characterizing partially folded or "molten globule" states of proteins, which often expose hydrophobic surfaces.[4][20]
Experimental Protocols
Protocol 1: Determination of Solvatochromism
This protocol outlines the steps to characterize the environment-sensitive fluorescence of a probe.
Causality: The choice of solvents with a wide range of polarities is crucial to accurately assess the solvatochromic behavior of the dye. The Lippert-Mataga plot is a standard method to quantify the relationship between the Stokes shift and solvent polarity, providing insight into the change in dipole moment of the fluorophore upon excitation.[2]
Methodology:
-
Prepare stock solutions of the fluorescent probes (this compound, PRODAN, Nile Red, and ANS) in a non-polar solvent (e.g., dioxane).
-
Prepare a series of solutions of each probe in solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, methanol, and water). The final concentration of the probe should be in the micromolar range to avoid aggregation.
-
Measure the absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively.
-
Determine the absorption maximum (λ_abs) and emission maximum (λ_em) for each solvent.
-
Calculate the Stokes shift (in wavenumbers, cm⁻¹) for each solvent using the formula: Δν = (1/λ_abs) - (1/λ_em).
-
Plot the Stokes shift against the solvent polarity function, E_T(30), to generate a Lippert-Mataga plot.[21]
Protocol 2: Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process.[22]
Causality: A well-characterized fluorescence standard with a known quantum yield is used for comparison. The absorbance of the sample and standard solutions must be kept low (<0.1) to minimize inner filter effects.
Methodology:
-
Choose a suitable fluorescence standard with an emission range that overlaps with the sample probe. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for probes emitting in the blue-green region.[22]
-
Prepare a series of dilutions of the sample probe and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.[23]
Visualizing Experimental Workflows
Conclusion
The choice of a fluorescent probe is a critical decision in experimental design. While this compound shows promise as a potential environment-sensitive probe based on its naphthalimide core, its specific properties require further characterization. In contrast, PRODAN, Nile Red, and ANS are well-established probes with distinct and well-documented fluorescent properties that make them suitable for a wide range of applications. PRODAN excels in reporting on membrane surface polarity, Nile Red is the go-to probe for visualizing lipid droplets, and ANS is a powerful tool for investigating protein hydrophobicity and conformational changes. Researchers should carefully consider the specific requirements of their experiment, including the target environment and the desired spectral properties, when selecting the most appropriate fluorescent probe.
References
-
Nile red - Wikipedia. [12]
-
8-Anilinonaphthalene-1-sulfonic acid - Wikipedia. [4]
-
Nile Red (Nile Blue A oxazone) | Hydrophobic Fluorescent Stain - MedchemExpress.com. [15]
-
Prodan (N,N-Dimethyl-6-propionyl-2-naphthylamine, CAS Number: 70504-01-7) | Cayman Chemical. [9]
-
Nile Red | Fluorescent Lipids Probes and Cell Membrane Stains - R&D Systems. [13]
-
Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology, 100(3), 965–973. [14]
-
Prodan (dye) - Wikipedia. [10]
-
Ghosh, A. K., & Nargund, S. H. (2012). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. Investigative ophthalmology & visual science, 53(14), 3335. [18]
-
Datta, A., & Kumbhakar, M. (2018). Polarity-based fluorescence probes: properties and applications. RSC advances, 8(52), 29633–29653. [24]
-
Wilson, R., & Bevan, D. R. (2021). Nile Red Fluorescence: Where's the Twist?. The journal of physical chemistry. B, 125(45), 12431–12441. [25]
-
Klymchenko, A. S., & Mely, Y. (2013). Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. Accounts of chemical research, 46(2), 237–248. [26]
-
Ghosh, A. K. (2012). ANS Fluorescence in Ion Pairing- Model for External Binding Sites of Proteins. Investigative Ophthalmology & Visual Science, 53(14), 3335-3335. [20]
-
de la Torre, C. A., & Lissi, E. A. (2015). New insights on the fluorescent emission spectra of Prodan and Laurdan. Journal of fluorescence, 25(3), 631–637. [19]
-
(a) Molecular structure of 8-anilino-1-naphthalenesulfonic acid (ANS).... | ResearchGate. [16]
-
Jin, S., & Song, X. (2007). Solvation Dynamics of the Fluorescent Probe PRODAN in Heterogeneous Environments: Contributions from the Locally Excited and Charge-Transferred States. The Journal of Physical Chemistry B, 111(49), 13576–13581. [27]
-
A Solvatochromic Fluorescent Probe for Solvent Polarity Detection Using a Smartphone. [28]
-
Shvadchak, V. V., & Klymchenko, A. S. (2017). Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils. Taylor & Francis. [17]
-
Krasnowska, E. K., Gratton, E., & Parasassi, T. (1998). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical journal, 74(4), 1984–1993. [11]
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. Journal of biological engineering, 4, 1. [29]
-
Li, C., Yang, Y., Wang, Y., Zhang, Y., Wang, X., & Liu, Z. (2023). Two Polarity-Sensitive Fluorescent Probes Based on Curcumin Analogs for Visualizing Polarity Changes in Lipid Droplets. International journal of molecular sciences, 24(18), 14104. [21]
-
Davis, C. M., & Imperiali, B. (2011). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Archives of biochemistry and biophysics, 516(1), 18–26. [2]
-
Ultrasensitive fluorescent probe for the hydrophobic range of solvent polarities. [30]
-
Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. | Semantic Scholar. [3]
-
Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. [31]
-
Solvatochromic Fluorescent Dyes Tested for Spectroscopic Measurements of Protein Conformational Dynamics Anatolii - International Journal of Biomedicine. [5]
-
Wang, Y., Zhang, Y., & Liu, Z. (2018). Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. Molecules (Basel, Switzerland), 23(11), 2977. [8]
-
Solvatochromism - Wikipedia. [1]
-
Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed. [32]
-
Solvatochromism as a new tool to distinguish structurally similar compounds - PMC. [33]
-
(PDF) Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-Dimethylamino-2,3-naphthalimide - ResearchGate. [34]
-
The synthesis and spectroscopic properties of novel, functional fluorescent naphthalimide dyes | Request PDF - ResearchGate. [6]
-
Measurement of fluorescence quantum yields - The Royal Society of Chemistry. [23]
-
a) The comparison of fluorescence quantum yields (Φ) between... | ResearchGate. [35]
-
Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of... | Download Table - ResearchGate. [36]
-
Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem - MDPI. [37]
-
(PDF) Naphthalimide‐Based Fluorescent Polymers for Molecular Detection - ResearchGate. [7]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80A(3), 389–399. [22]
Sources
- 1. Solvatochromism - Wikipedia [en.wikipedia.org]
- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. | Semantic Scholar [semanticscholar.org]
- 4. 8-Anilinonaphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. ijbm.org [ijbm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 11. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nile red - Wikipedia [en.wikipedia.org]
- 13. Nile Red | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 14. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New insights on the fluorescent emission spectra of Prodan and Laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Two Polarity-Sensitive Fluorescent Probes Based on Curcumin Analogs for Visualizing Polarity Changes in Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 23. rsc.org [rsc.org]
- 24. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. files01.core.ac.uk [files01.core.ac.uk]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Ultrasensitive fluorescent probe for the hydrophobic range of solvent polarities | Semantic Scholar [semanticscholar.org]
- 31. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for N,N-Diethyl-1-naphthamide
For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of N,N-Diethyl-1-naphthamide, a key intermediate in various chemical syntheses. We will delve into the rationale behind method selection, present a detailed validation protocol for a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and compare it with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative.
The Critical Role of Method Validation in Pharmaceutical Analysis
This compound, as a synthetic intermediate, demands precise and accurate quantification to ensure the quality and consistency of final products. The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[1] This process is not merely a regulatory requirement but a fundamental aspect of scientific integrity, ensuring that the data generated is reliable and reproducible.[2] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for conducting method validation.[3][4][5]
A Comparative Analysis of Analytical Techniques for this compound
The selection of an appropriate analytical technique is paramount. For a moderately polar and non-volatile compound like this compound, both RP-HPLC and GC-MS present as viable options.
Our Recommendation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is proposed as the primary method for the routine quality control analysis of this compound. The non-ionizable nature of the amide group under typical chromatographic conditions makes it well-suited for reversed-phase separation.[6] Furthermore, HPLC methods are generally robust, and the availability of UV detectors provides sufficient sensitivity for most applications.
The Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, making it an excellent tool for impurity profiling and trace-level analysis. However, the requirement for the analyte to be volatile and thermally stable can sometimes pose a challenge. For this compound, GC-MS is a powerful confirmatory technique.
Below is a comparative summary of the two proposed methods:
| Parameter | Proposed RP-HPLC Method | Alternative GC-MS Method | Rationale for this compound |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Separation based on volatility and partitioning in a gaseous mobile phase, with mass-based detection. | Both principles are suitable for this analyte. |
| Instrumentation | HPLC with UV/DAD detector. | GC with Mass Spectrometer. | HPLC is generally more accessible for routine QC labs. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to improve volatility, though likely not necessary for this compound. | HPLC offers simpler and faster sample preparation. |
| Selectivity | Good, can be optimized with mobile phase and column chemistry. | Excellent, based on both retention time and mass fragmentation pattern. | GC-MS provides higher confidence in peak identity. |
| Sensitivity | Typically in the low µg/mL to ng/mL range. | Can reach pg/mL levels. | GC-MS is superior for trace analysis. |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes per sample. | HPLC generally offers higher throughput. |
| Robustness | High, less susceptible to minor variations. | Moderate, sensitive to injection technique and inlet conditions. | HPLC methods are often considered more rugged for routine use. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. | HPLC is more cost-effective for high-volume testing. |
The Workflow of Analytical Method Validation
The validation of an analytical method is a systematic process that begins with defining the analytical target profile and proceeds through a series of experiments to demonstrate its suitability.
Caption: A flowchart illustrating the systematic workflow of analytical method validation, from planning to lifecycle management.
Detailed Validation Protocol for the Proposed RP-HPLC Method
This protocol is designed to validate an RP-HPLC method for the quantification of this compound in a drug substance, in accordance with ICH Q2(R2) guidelines.[7][3][5]
Specificity (Selectivity)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
Experimental Protocol:
-
Prepare a solution of a placebo (a mixture of all excipients without the active pharmaceutical ingredient).
-
Prepare a solution of this compound standard.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Subject a sample of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, and light).
-
Inject all prepared solutions into the HPLC system.
-
Assess the chromatograms for any interfering peaks at the retention time of this compound. A photodiode array (PDA) detector can be used to assess peak purity.
Acceptance Criteria:
-
No significant interfering peaks from the placebo or degradation products at the retention time of the analyte.
-
The peak purity index for the analyte in the stressed samples should be greater than a predefined threshold (e.g., >0.99).
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[4]
Experimental Protocol:
-
Prepare a stock solution of this compound standard.
-
Perform serial dilutions to prepare at least five calibration standards at different concentrations, typically covering 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
Visual inspection of the plot should confirm a linear relationship.
Range
Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol: The range is typically confirmed by the linearity, accuracy, and precision data.
Acceptance Criteria: The specified range is suitable if the method demonstrates acceptable linearity, accuracy, and precision within that range. For an assay, this is typically 80% to 120% of the test concentration.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[2]
Experimental Protocol:
-
Prepare a placebo solution.
-
Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.
Acceptance Criteria: The determined LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
-
Analyze a sample under each of these modified conditions.
-
Assess the impact on the results (e.g., retention time, peak area, resolution).
Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.
Decision Tree for Analytical Method Selection
The choice of an analytical method is a critical decision that depends on various factors related to the analyte, the sample matrix, and the intended purpose of the analysis.
Caption: A decision tree to guide the selection of an appropriate analytical method based on analyte properties and the purpose of the analysis.
Conclusion
The validation of an analytical method for this compound is a multi-faceted process that ensures the generation of high-quality, reliable data. While both RP-HPLC and GC-MS are suitable techniques, RP-HPLC with UV detection is recommended for routine quality control due to its robustness, cost-effectiveness, and simpler sample preparation. GC-MS serves as an excellent orthogonal technique for confirmatory analysis and the investigation of trace impurities. By following a systematic validation protocol based on ICH guidelines, researchers and drug development professionals can have high confidence in their analytical results, ultimately contributing to the overall quality and safety of pharmaceutical products.
References
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available at: [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]
-
EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. Available at: [Link]
-
Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. PMC - NIH. Available at: [Link]
-
Synthesis and analysis of amides. Chemistry Education. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]
-
Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography. PubMed. Available at: [Link]
-
Amide or Amino HPLC Columns What are the Differences. MicroSolv. Available at: [Link]
-
Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]
-
Determination of metabolites products by Cassia angustifolia and evaluate antimicobial activity. Academic Journals. Available at: [Link]
-
(Spectroscopic Methods of Analysis). University of Babylon. Available at: [Link]
-
Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Journal of Chemical Science. Available at: [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]
-
Validation of Analytical Methods. ResearchGate. Available at: [Link]
-
(PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. Available at: [Link]
-
GC AND GC/MS. Agilent. Available at: [Link]
-
Determination of Hydrocarbon Components in Petroleum Naphthas. LECO. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. Engineered Science Publisher. Available at: [Link]
-
10: Spectroscopic Methods. Chemistry LibreTexts. Available at: [Link]
-
Journal articles: 'Analytical Method Development and Validation. RP-HPLC'. Grafiati. Available at: [Link]
-
Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthamide citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
comparative study of the binding affinity of N,N-Diethyl-1-naphthamide derivatives
An In-Depth Technical Guide to the Comparative Analysis of Binding Affinity in N,N-Diethyl-1-naphthamide Derivatives
For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound series is a cornerstone of lead optimization. This guide provides a comprehensive framework for designing and executing a comparative study on the binding affinity of this compound derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind experimental choices, ensuring a robust and insightful investigation.
Introduction: The Naphthamide Scaffold in Medicinal Chemistry
This compound (CAS: 5454-10-4, Molecular Formula: C₁₅H₁₇NO) is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that forms the core of many biologically active compounds.[1][2] The broader naphthamide framework is a recognized "privileged structure" in medicinal chemistry, appearing in compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[3][4]
The efficacy of these molecules is fundamentally linked to their ability to bind to specific biological targets. Therefore, a systematic evaluation of how structural modifications to the this compound core impact binding affinity is a critical step in developing potent and selective therapeutic agents or specialized research probes.
Establishing a Biological Target: Lessons from Analogs
A crucial first step in any binding study is the identification of a relevant biological target. While the specific targets of this compound are not extensively documented, we can draw valuable insights from its well-studied structural analog, N,N-Diethyl-m-toluamide (DEET).
For years, DEET's mode of action was presumed to be the inhibition of acetylcholinesterase (AChE). However, recent investigations have challenged this, showing that DEET is a very poor inhibitor of AChE, with IC₅₀ values in the millimolar (mM) range, which is too low to account for its biological effects.[5][6] Instead, compelling evidence suggests that DEET's primary target in insects is the octopamine receptor .[5] Studies have demonstrated that DEET can activate octopaminergic synapses, an effect that is blocked by octopamine receptor antagonists.[5][6]
This precedent makes insect octopamine receptors a logical and promising primary target for an initial binding affinity study of novel this compound derivatives, particularly for applications in insecticide or repellent development. Other potential targets for naphthamide-based compounds discovered through broader research include Dihydrofolate Reductase (DHFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
The Logic of Derivative Design: A Structure-Activity Relationship (SAR) Hypothesis
The core objective of a comparative study is to establish a clear Structure-Activity Relationship (SAR). By systematically modifying the parent structure of this compound, we can probe the chemical space around the binding pocket of the target receptor.
Below is a diagram illustrating the core scaffold and key regions for chemical modification.
Caption: Core structure of this compound and key sites for synthetic modification.
Key SAR Hypotheses to Test:
-
Naphthyl Ring Substitution: Introducing electron-withdrawing or electron-donating groups at various positions on the naphthalene ring can modulate the electronic properties of the aromatic system, potentially enhancing pi-stacking or other non-covalent interactions within the receptor's binding site.
-
Amide Group Modification: Replacing the N,N-diethyl groups with other alkyl chains (e.g., dipropyl, dibutyl) or incorporating them into a cyclic structure (e.g., piperidine, morpholine) can alter the compound's lipophilicity and conformational flexibility. This directly impacts the van der Waals interactions and the entropic penalty of binding.[7]
Experimental Design: A Validated Workflow
A robust comparative study requires a well-defined workflow, from synthesis to data analysis. The following diagram outlines a self-validating system for assessing the binding affinity of a library of derivatives.
Caption: A validated workflow for comparative binding affinity studies.
Protocol 1: Microwave-Assisted Synthesis of Naphthamide Derivatives (General Protocol)
This protocol provides a generalized, efficient method for creating a library of derivatives based on established microwave-assisted organic synthesis techniques, which offer rapid reaction times and high yields.[3]
Rationale: The choice of microwave assistance significantly accelerates the amide coupling reaction compared to traditional heating methods. This allows for the rapid generation of a diverse library of analogs for screening.
Step-by-Step Methodology:
-
Acid Chloride Formation: In a dry reaction vessel, dissolve 1-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Once complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 1-naphthoyl chloride.
-
Amide Coupling: In a separate microwave-safe vessel, dissolve the desired secondary amine (e.g., diethylamine, dipropylamine) (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) (2.0 eq) in anhydrous acetonitrile.
-
Microwave Irradiation: Add the crude 1-naphthoyl chloride (dissolved in a small amount of acetonitrile) to the amine solution. Seal the vessel and subject it to microwave irradiation (e.g., 120°C for 10-15 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by silica gel column chromatography to obtain the desired N,N-disubstituted-1-naphthamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Competitive Radioligand Binding Assay
This protocol details a classic and highly sensitive method for determining the binding affinity of the synthesized derivatives for a target receptor, such as the octopamine receptor.
Rationale: This assay measures the ability of a test compound (the "competitor") to displace a known high-affinity radiolabeled ligand from the receptor. It is a robust method for determining the inhibitory constant (Kᵢ), a true measure of binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the target receptor (e.g., HEK293 cells expressing an insect octopamine receptor). Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh binding buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
25 µL of the radioligand (e.g., [³H]-Octopamine) at a fixed concentration near its K_d value.
-
25 µL of the this compound derivative at various concentrations (typically a 10-point serial dilution from 100 µM to 1 pM).
-
-
Control Wells:
-
Total Binding: Add 25 µL of buffer instead of the competitor.
-
Non-specific Binding (NSB): Add 25 µL of a high concentration (e.g., 10 µM) of a known, non-labeled antagonist to outcompete all specific binding.
-
-
Initiate Reaction: Add 100 µL of the prepared receptor membrane suspension to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each derivative concentration and plot it against the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Data Presentation and Interpretation
Table 1: Hypothetical Binding Affinity Data for this compound Derivatives
| Compound ID | R¹ Substitution (Position) | R² Amide Group | Kᵢ (nM) vs. Target 1 | Selectivity vs. Target 2 (Fold) |
| Parent | H | N,N-Diethyl | 150.5 | 10 |
| DER-01 | 4-Fluoro | N,N-Diethyl | 75.2 | 25 |
| DER-02 | 4-Methoxy | N,N-Diethyl | 210.8 | 8 |
| DER-03 | H | N-Piperidinyl | 98.3 | 15 |
| DER-04 | 4-Fluoro | N-Piperidinyl | 45.1 | 50 |
Interpretation of Hypothetical Data:
-
DER-01 vs. Parent: The addition of a small, electron-withdrawing fluorine atom at the 4-position doubled the binding affinity. This suggests that this position may be sensitive to electronic or steric interactions.
-
DER-02 vs. Parent: Adding a bulkier, electron-donating methoxy group at the same position decreased affinity, indicating a potential steric clash or unfavorable electronic interaction in the binding pocket.
-
DER-03 vs. Parent: Replacing the flexible diethylamide with a more conformationally restricted piperidine ring improved affinity, suggesting that pre-organizing the molecule for binding is beneficial.
-
DER-04 vs. DER-01 & DER-03: The combination of the two favorable modifications (4-fluoro and piperidine) resulted in the most potent compound, demonstrating an additive positive effect on binding affinity.
This systematic analysis allows researchers to build a predictive model for designing the next generation of derivatives with even higher affinity and selectivity.
Conclusion
A is a multifaceted endeavor that requires a logical fusion of synthetic chemistry, molecular pharmacology, and data analysis. By leveraging insights from structural analogs like DEET to select a relevant biological target and by employing a systematic workflow for synthesis and screening, researchers can effectively elucidate the structure-activity relationships that govern molecular recognition. The protocols and strategies outlined in this guide provide a robust framework for transforming a chemical scaffold into a series of high-affinity ligands, paving the way for new discoveries in drug development and chemical biology.
References
-
Al-Warhi, T., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega. [Link]
-
American Chemical Society. N,N-Diethyl-m-toluamide (DEET). (2022). [Link]
-
Katritzky, A. R., et al. (2010). Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties. ResearchGate. [Link]
-
Stürzebecher, J., et al. (2001). Structure-activity relationships of new NAPAP-analogs. PubMed. [Link]
-
Katritzky, A. R., et al. (2008). Analysis of molecular stereoelectronic similarity between N,N-diethyl-m-toluamide (DEET) analogs and insect juvenile hormone to develop a model pharmacophore for insect repellent activity. ResearchGate. [Link]
-
Mousavi, S. H., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Advances. [Link]
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLOS One. [Link]
-
Li, Y., et al. (2023). Structure-activity relationship study and design of novel 1, 8-naphthimide derivatives as potential DNA-targeting chemotherapeutic agents for osteosarcoma. PubMed. [Link]
-
Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). ResearchGate. [Link]
-
Hoffman Fine Chemicals. This compound. [Link]
-
Wei, Z. Y., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [chemicalbook.com]
- 3. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to a Critical Assessment of Novel Cellular Imaging Probes: The Case of N,N-Diethyl-1-naphthamide
Introduction: The Imperative for Rigorous Probe Validation in Cellular Imaging
In the dynamic landscape of cellular biology, fluorescent probes are indispensable tools that illuminate the intricate inner workings of the cell.[1][2][3] While the market offers a vast array of imaging agents, the quest for novel probes with superior photostability, lower cytotoxicity, and unique targeting capabilities is perpetual. However, the introduction of any new molecule into our experimental systems necessitates a rigorous and objective assessment of its performance and specificity. A fluorescent probe is only as valuable as it is specific.
This guide provides a comprehensive framework for evaluating the specificity of a novel, uncharacterized compound, using N,N-Diethyl-1-naphthamide (DEET-1N) as a case study. DEET-1N is a naphthalimide derivative, a class of compounds known for their interesting photophysical properties and potential as fluorescent cellular imaging agents.[4][5] To date, the utility of DEET-1N in cellular imaging has not been extensively documented. This guide will, therefore, not only serve as a comparative analysis but also as a practical roadmap for researchers seeking to validate new imaging agents from the ground up. We will delve into the essential experiments required to characterize a new probe, compare its (hypothetical) performance against well-established alternatives, and provide the rationale behind each step of the validation process.
The Foundational Pillars of Probe Validation
Before embarking on any imaging experiment with a novel probe, a systematic evaluation of its fundamental properties is crucial. This process can be broken down into three key stages:
-
Photophysical Characterization: Understanding the spectral properties and photostability of the probe.
-
Specificity Assessment: Determining the subcellular localization of the probe through co-localization with known organelle markers.
-
Cytotoxicity Evaluation: Establishing the optimal concentration range for live-cell imaging without inducing cellular stress or death.
This guide will walk you through each of these stages, providing detailed protocols and comparative data (hypothetical for DEET-1N) to contextualize the results.
Part 1: Photophysical Characterization of this compound
The first step in evaluating any new fluorescent probe is to understand its basic photophysical properties. These properties will dictate the appropriate microscope settings and inform its suitability for various imaging applications.
Experimental Protocol: Determining Excitation and Emission Spectra
Objective: To determine the optimal excitation and emission wavelengths of DEET-1N.
Methodology:
-
Prepare a stock solution of DEET-1N in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a standard buffer (e.g., PBS) to a final concentration of 10 µM.
-
Using a spectrofluorometer, perform an excitation scan by fixing the emission wavelength at an estimated maximum and scanning a range of excitation wavelengths.
-
Next, perform an emission scan by fixing the excitation wavelength at the determined maximum and scanning a range of emission wavelengths.
-
The peaks of these scans will represent the maximum excitation and emission wavelengths for DEET-1N.
Comparative Photophysical Properties
To provide context, let's compare the hypothetical photophysical properties of DEET-1N with some well-established organelle-specific probes.
| Probe | Target Organelle | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability |
| DEET-1N (Hypothetical) | To be determined | 410 | 530 | 0.45 | Moderate |
| MitoTracker™ Green FM | Mitochondria | 490 | 516 | >0.8 | High |
| LysoTracker™ Red DND-99 | Lysosomes | 577 | 590 | ~0.9 | High |
| DAPI | Nucleus | 358 | 461 | ~0.9 | High |
Table 1: Hypothetical photophysical data for DEET-1N compared to commercially available probes.
Part 2: Assessing the Specificity of this compound through Co-localization
The cornerstone of validating a new fluorescent probe is to determine its subcellular localization. Co-localization experiments, where the novel probe is used in conjunction with a well-characterized organelle-specific marker, are the gold standard for this assessment.[6][7][8]
Experimental Workflow for Co-localization Studies
The following workflow outlines the steps for assessing the specificity of DEET-1N.
Caption: Workflow for assessing probe specificity via co-localization.
Detailed Protocol for Co-localization Imaging
Objective: To determine the subcellular localization of DEET-1N by co-staining with known organelle markers.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
DEET-1N stock solution (1 mM in DMSO)
-
MitoTracker™ Green FM (1 mM in DMSO)
-
LysoTracker™ Red DND-99 (1 mM in DMSO)
-
NucBlue™ Live ReadyProbes™ Reagent (DAPI)
-
Confocal microscope
Methodology:
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes and culture overnight to allow for attachment and spreading.
-
Staining with DEET-1N: Prepare a working solution of DEET-1N in pre-warmed complete medium at a final concentration of 1 µM (or an optimized concentration determined from cytotoxicity assays). Remove the culture medium from the cells and add the DEET-1N-containing medium. Incubate for 30 minutes at 37°C.
-
Co-staining with Organelle Markers:
-
For Mitochondria: During the last 15 minutes of the DEET-1N incubation, add MitoTracker™ Green FM to a final concentration of 200 nM.
-
For Lysosomes: During the last 15 minutes of the DEET-1N incubation, add LysoTracker™ Red DND-99 to a final concentration of 50 nM.
-
For Nucleus: During the last 15 minutes of the DEET-1N incubation, add 2 drops per mL of NucBlue™ Live ReadyProbes™ Reagent.
-
-
Washing: After incubation, gently wash the cells twice with pre-warmed complete medium.
-
Imaging: Immediately image the cells using a confocal microscope equipped with appropriate laser lines and emission filters for each probe. Acquire separate images for each channel.
Interpreting Co-localization Data
Visual inspection of the merged images can provide a qualitative assessment of co-localization. For a quantitative analysis, Pearson's Correlation Coefficient (PCC) is a commonly used metric. A PCC value close to +1 indicates a strong positive correlation in the spatial distribution of the two probes, suggesting they are localized to the same structures.
| DEET-1N Co-stained with: | Merged Image (Hypothetical) | Pearson's Correlation Coefficient (Hypothetical) | Interpretation |
| MitoTracker™ Green FM | Yellow overlap in mitochondrial structures | 0.85 | Strong co-localization with mitochondria. |
| LysoTracker™ Red DND-99 | Minimal overlap | 0.15 | No significant co-localization with lysosomes. |
| NucBlue™ (DAPI) | No overlap | -0.05 | No co-localization with the nucleus. |
Table 2: Hypothetical co-localization data for DEET-1N.
Based on this hypothetical data, we would conclude that DEET-1N exhibits high specificity for mitochondria.
Part 3: Evaluating the Cytotoxicity of this compound
For live-cell imaging, it is imperative that the fluorescent probe does not adversely affect cell health. Cytotoxicity assays are essential for determining the optimal, non-toxic concentration range for your probe.[9][10]
Experimental Workflow for Cytotoxicity Assessment
The following workflow details the steps for performing an MTT assay to assess the cytotoxicity of DEET-1N.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol for MTT Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of DEET-1N on cell viability.
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of DEET-1N in complete medium (e.g., 0.1 µM to 100 µM). Remove the medium from the cells and replace it with the DEET-1N-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Comparative Cytotoxicity Profile
| Concentration | DEET-1N (Hypothetical % Viability) | MitoTracker™ Green FM (% Viability) | LysoTracker™ Red DND-99 (% Viability) |
| 0.1 µM | 100% | 100% | 100% |
| 1 µM | 98% | 99% | 98% |
| 10 µM | 95% | 96% | 92% |
| 50 µM | 70% | 85% | 75% |
| 100 µM | 45% | 60% | 55% |
Table 3: Hypothetical cytotoxicity data for DEET-1N and comparator probes.
From this hypothetical data, a working concentration of 1-10 µM for DEET-1N would be recommended for live-cell imaging to ensure minimal impact on cell viability.
Part 4: Investigating Potential Off-Target Effects
Even if a probe shows high co-localization with a specific organelle, it is crucial to consider potential off-target effects. These can include binding to other cellular components to a lesser extent or inducing unintended biological responses.
Strategies for Evaluating Off-Target Effects
-
High-Resolution Imaging: Techniques like STED or PALM/STORM can provide a more detailed view of the probe's localization and reveal any subtle off-target binding that is not apparent with conventional confocal microscopy.
-
Functional Assays: Assess whether the probe interferes with the normal function of its target organelle. For a mitochondria-localizing probe, this could involve measuring mitochondrial membrane potential or oxygen consumption rates.
-
Long-Term Imaging: Observe cells stained with the probe over extended periods (e.g., 24-48 hours) to see if it induces any morphological changes or signs of cellular stress.
-
Competitive Binding Assays: If the probe is thought to bind to a specific protein, competitive binding assays with a known ligand for that protein can be performed.
A thorough investigation of off-target effects provides a deeper level of confidence in the specificity and reliability of a new imaging agent.
Conclusion: A Rigorous Path to Probe Validation
The journey of introducing a new fluorescent probe into the cellular imaging toolkit is one that requires careful and systematic validation. As we have demonstrated with our case study of this compound, a multi-faceted approach that combines photophysical characterization, rigorous co-localization studies, and thorough cytotoxicity testing is essential. Only through such a comprehensive evaluation can we be confident in the data we generate and the biological insights we derive.
This guide provides a robust framework for researchers to critically assess the specificity of any novel cellular imaging agent. By following these principles and protocols, you can ensure that your chosen probes are not just bright, but also specific and reliable tools for your research.
References
-
Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (2011). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology, 300(4), C723-C742. [Link]
-
Lou, Z., Li, P., & Han, K. (2016). Fluorescent probes for sensing and imaging within specific cellular organelles. Accounts of Chemical Research, 49(8), 1473-1483. [Link]
-
Ghorpade, P. A., Mali, P. D., & Srivatsan, S. G. (2017). Fluorescent probes for imaging bioactive species in subcellular organelles. Chemical Communications, 53(75), 10344-10360. [Link]
-
Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 42(2), 622-661. [Link]
-
Xu, W., Zeng, Z., Jiang, Z., & Chang, Y. T. (2016). Fluorescent probes for sensing and imaging within specific cellular organelles. Accounts of Chemical Research, 49(10), 2222-2231. [Link]
-
FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Fluorescent Probes (Organelle) | Imaging. Retrieved from [Link]
-
Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. [Link]
-
Bolte, S., & Cordelières, F. P. (2006). A guided tour into subcellular colocalization analysis in light microscopy. Journal of Microscopy, 224(3), 213-232. [Link]
-
Olympus Corporation. (n.d.). Colocalization of Fluorophores in Confocal Microscopy. Retrieved from [Link]
-
University of Arizona. (n.d.). Advice on Co-localization. Retrieved from [Link]
-
Churchman, L. S., & Spudich, J. A. (2012). Colocalization of fluorescent probes: accurate and precise registration with nanometer resolution. Cold Spring Harbor Protocols, 2012(3), pdb-prot067930. [Link]
-
Adie, E. J., Kalinka, S., & Smith, L. (2002). A critical and comparative review of fluorescent tools for live-cell imaging. Briefings in Functional Genomics & Proteomics, 1(2), 173-189. [Link]
-
Hogan, H. (2012). Better fluorescent probes facilitate cellular imaging. Photonics Spectra. [Link]
-
Lukinavičius, G., Umezawa, K., Olivier, N., Honigmann, A., Yang, G., Plass, T., ... & Johnsson, K. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry, 5(2), 132-139. [Link]
-
Que, E. L., Domaille, D. W., & Chang, C. J. (2008). Metals in neurobiology: probing their chemistry and biology with molecular imaging. Chemical Reviews, 108(5), 1517-1549. [Link]
-
Gu, J., & Chen, Y. (2017). Fluorescence in situ hybridization probe validation for clinical use. In Fluorescence In Situ Hybridization (FISH) (pp. 125-137). Humana Press, New York, NY. [Link]
-
Tsvetkov, P. O., Gruzdev, D. A., & Shchekotikhin, A. E. (2020). Allele-specific PCR with fluorescently labeled probes: criteria for selecting primers for genotyping. Molecular Biology, 54(4), 527-537. [Link]
-
Tigoianu, R. I., Airinei, A., Georgescu, F., Nicolescu, A., & Deleanu, C. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Chemistry Proceedings, 12(1), 1. [Link]
-
Zhang, W., Ma, Y., Song, H., Kong, J., Miao, R., & Zhou, M. (2024). Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. Physical Chemistry Chemical Physics, 26(2), 1019-1027. [Link]
-
Walburger, D. K., Afonina, I. A., & Wydro, M. M. (2001). Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR. Clinical Chemistry, 47(8), 1450-1456. [Link]
-
PCR Biosystems. (n.d.). qPCR Technical Guide. Retrieved from [Link]
-
Zhang, W., Ma, Y., Song, H., Kong, J., Miao, R., & Zhou, M. (2024). Deciphering the photophysical properties of naphthalimide derivative using ultrafast spectroscopy. Physical Chemistry Chemical Physics. [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity and cytotoxicity. IntechOpen. [Link]
-
Kellett, A., & McKee, V. (2013). Recent advances in the development of 1, 8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Chemical Society Reviews, 42(4), 1771-1783. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376. [Link]
-
Gzella, A., Ulańska, K., & Szala, M. (2021). Spectroscopic and biological properties of the 3-imino-1, 8-naphthalimide derivatives as fluorophores for cellular imaging. International Journal of Molecular Sciences, 22(16), 8829. [Link]
-
CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Zhang, C., Li, Y., Wang, Y., Zhang, Y., Chen, J., & Tian, T. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology, 31(10), 1839-1851. [Link]
-
Grellet, E., Tawa, G. J., & Le Naour, F. (2023). A potential off-target effect of the Wnt/β-catenin inhibitor KYA1797K: PD-L1 binding and checkpoint inhibition. International Journal of Molecular Sciences, 24(2), 1797. [Link]
-
You, S., Tu, H., & Chaney, E. J. (2015). To label or not: the need for validation in label-free imaging. Journal of Biomedical Optics, 20(3), 031102. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent probes for imaging bioactive species in subcellular organelles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microscopyu.com [microscopyu.com]
- 7. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 9. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Diethyl-1-naphthamide
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling N,N-Diethyl-1-naphthamide. As professionals in research and development, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the appropriate measures to mitigate risk. This document provides procedural, step-by-step guidance rooted in established safety principles and field-proven insights.
Core Principles of Chemical Handling
Before any procedure involving this compound, a comprehensive risk assessment should be performed. The fundamental principle is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation (breathing). Personal Protective Equipment (PPE) serves as the last line of defense, employed after engineering controls (like fume hoods) and administrative controls (safe work practices) have been implemented[4][5].
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be tailored to the specific procedure and the quantities of this compound being handled. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Task Example | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Risk | Weighing small quantities (mg scale) in a vented enclosure. | Disposable Nitrile Gloves | ANSI Z87.1 approved Safety Glasses with side shields | Standard Laboratory Coat | Not generally required if handled in a certified chemical fume hood. |
| Medium-Risk | Preparing solutions, transfers of moderate volumes (mL scale). | Double-gloving with Nitrile or Neoprene Gloves | Chemical Splash Goggles | Chemical-resistant Apron over a Laboratory Coat | Recommended to work within a chemical fume hood. |
| High-Risk | Large-scale reactions, heating, or potential for aerosol generation. | Chemical-resistant gloves (Butyl rubber or Viton recommended) | Face Shield worn over Chemical Splash Goggles | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor cartridges. |
Detailed PPE Specifications and Rationale
Hand Protection: Your Primary Contact Barrier
Given that N,N-Dimethyl-1-naphthylamine causes skin irritation and may be harmful if absorbed through the skin, robust hand protection is non-negotiable[6].
-
Glove Selection: For splash protection and handling small quantities, disposable nitrile gloves are a suitable minimum. For more prolonged contact or handling larger volumes, heavier-duty gloves such as butyl rubber or Viton are recommended due to their broad resistance to aromatic compounds.
-
Double Gloving: For medium to high-risk tasks, wearing two pairs of nitrile or neoprene gloves is a recommended practice. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.
-
Inspection and Replacement: Always inspect gloves for tears, pinholes, or signs of degradation before use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Contaminated gloves must be disposed of as hazardous waste[3].
Eye and Face Protection: Shielding from Splashes and Vapors
The analogue compound is known to cause serious eye irritation[2][3]. Therefore, appropriate eye and face protection is critical.
-
Minimum Requirement: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks.
-
Enhanced Protection: For procedures involving a risk of splashing, such as transferring liquids or preparing solutions, chemical splash goggles are required.
-
Maximum Protection: When handling larger quantities or when there is a significant risk of splashing or reaction pressurization, a full-face shield should be worn over chemical splash goggles[5].
Body Protection: Preventing Contamination of Skin and Clothing
To protect against accidental spills and contamination, appropriate body protection is essential.
-
Laboratory Coat: A standard, buttoned lab coat should be worn for all procedures to protect personal clothing and skin.
-
Chemical-Resistant Apron: For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full Body Protection: In high-risk scenarios, such as large-scale synthesis or spill response, chemical-resistant coveralls may be necessary[5].
Respiratory Protection: Mitigating Inhalation Hazards
N,N-Dimethyl-1-naphthylamine may cause respiratory irritation[2][6][7]. Therefore, minimizing the potential for inhalation is a key safety objective.
-
Primary Engineering Control: All work with this compound should be conducted in a properly functioning and certified chemical fume hood to control vapors at the source.
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum recommendation[7][8]. A full-face respirator will also provide eye protection.
Operational Plans: Step-by-Step Protocols
Protocol 1: Donning PPE
A systematic approach to putting on PPE prevents contamination and ensures maximum protection.
-
Hand Hygiene: Start by washing and drying your hands thoroughly.
-
Body Protection: Don your laboratory coat and/or chemical-resistant apron. Ensure it is fully buttoned.
-
Respiratory Protection (if required): Perform a fit check for your respirator.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves last. If double-gloving, don the first pair, then the second, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Protocol 2: Doffing (Removing) PPE
The removal of PPE is a critical step to prevent self-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Gloves (Outer Pair): If double-gloved, remove the outer, most contaminated pair first.
-
Body Protection: Unbutton your lab coat or apron. Remove it by rolling it down and away from your body, touching only the inside surfaces.
-
Eye and Face Protection: Remove your face shield or goggles from the back of your head.
-
Respiratory Protection (if worn): Remove your respirator from the back.
-
Gloves (Inner Pair): Remove the final pair of gloves, avoiding contact with your bare skin.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. westliberty.edu [westliberty.edu]
- 4. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. biosynth.com [biosynth.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

